Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIUEGYFYXHZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629705 | |
| Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88958-15-0 | |
| Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-(p-tolyl)isoxazole-3-carboxylate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core chemical and physical properties, present detailed protocols for its synthesis and characterization, explore its key reactivity pathways, and discuss its applications as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this valuable molecular building block.
Introduction
The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in numerous therapeutic agents and its ability to modulate the physicochemical properties of bioactive molecules.[1][2] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety offers a unique combination of electronic properties, metabolic stability, and the capacity for diverse non-covalent interactions, particularly hydrogen bonding.[2] Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (CAS No. 88958-15-0) is an exemplar of this class, incorporating the isoxazole core functionalized with a p-tolyl group at the 5-position and an ethyl ester at the 3-position. This specific arrangement of functional groups makes it a highly versatile intermediate for generating libraries of novel compounds for high-throughput screening and a key starting material for targeted drug design, particularly in the development of anti-inflammatory and antimicrobial agents.[3]
This guide synthesizes field-proven insights with established chemical principles to provide a robust resource for laboratory applications. We will explore not just the "what" but the "why" behind the experimental choices, ensuring each protocol is presented as a self-validating system for reliable and reproducible results.
Core Chemical and Physical Properties
The molecular architecture of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate dictates its physical behavior and chemical reactivity. The planar, aromatic isoxazole ring, coupled with the lipophilic p-tolyl group and the polar ethyl ester, results in a compound with moderate polarity, lending it good solubility in a range of common organic solvents.[4]
| Property | Value | Source |
| CAS Number | 88958-15-0 | [5][6] |
| Molecular Formula | C₁₃H₁₃NO₃ | [5][6] |
| Molecular Weight | 231.25 g/mol | [6] |
| Appearance | Inferred to be a solid at room temperature | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
| Boiling Point (Related Acid) | 433.5°C at 760 mmHg | [3] |
| Melting Point (Related Acid) | 184°C (decomposes) | [3] |
| Density (Related Acid) | 1.273 g/cm³ | [3] |
Note: Some physical properties listed are for the corresponding carboxylic acid, 5-(p-Tolyl)isoxazole-3-carboxylic acid (CAS 33282-21-2), as data for the ethyl ester is not extensively published. These values provide a reasonable approximation.
Synthesis and Mechanism
The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved via a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile). The following protocol outlines a robust and widely applicable method adapted from established procedures for similar isoxazole derivatives.[1][2]
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol first generates a nitrile oxide in situ from an aldoxime, which then reacts with an ethyl propiolate to yield the target molecule.
Step 1: Formation of 4-methylbenzaldoxime
-
Dissolve 4-methylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or pyridine.
-
Add a base, like sodium hydroxide (1.2 eq) or pyridine, portion-wise while maintaining the temperature below 30°C. The base is crucial for neutralizing the HCl generated, driving the condensation reaction to completion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methylbenzaldoxime.
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve the crude 4-methylbenzaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.
-
Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (NaOCl, household bleach) or N-Chlorosuccinimide (NCS), to the stirred solution at 0-5°C. The controlled addition is critical to manage the exotherm and selectively form the nitrile oxide without significant side reactions. The oxidant abstracts a proton and the chloride acts as a leaving group to form the 4-methylbenzonitrile oxide dipole.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The nitrile oxide, once formed, immediately undergoes a [3+2] cycloaddition with the electron-deficient triple bond of ethyl propiolate.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to neutralize any remaining oxidant.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Caption: Synthetic workflow for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Key Chemical Reactivity
The reactivity of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is dominated by the isoxazole ring and the ethyl ester functionality. Understanding these pathways is essential for its use as a synthetic intermediate.
A. Reductive Ring Opening
The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions. This is a highly valuable transformation as it unmasks a β-enamino-ketoester functionality from a stable heterocyclic precursor.
-
Causality: Catalytic hydrogenation, typically using palladium on carbon (Pd/C), readily cleaves the weak N-O bond.[7] The reaction proceeds via hydrogenolysis, leading to the formation of an enaminone product.[8] This reaction is often clean and high-yielding, providing a strategic method to access complex linear structures from cyclic precursors.[7]
B. Ester Hydrolysis
Standard saponification conditions can be employed to convert the ethyl ester to the corresponding carboxylic acid, 5-(p-tolyl)isoxazole-3-carboxylic acid.
-
Causality: Treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture readily hydrolyzes the ester.[9] Subsequent acidification protonates the carboxylate salt to yield the free acid. This acid is itself a valuable building block for forming amides or other derivatives via standard coupling chemistries (e.g., EDC/HOBt).
Caption: Key reactivity pathways of the target molecule.
Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties.[10][11]
-
Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other groups, like phenyl or amide moieties, to improve pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME) and to reduce toxicity.[2]
-
Scaffold for Bioactive Molecules: Ethyl 5-(p-tolyl)isoxazole-3-carboxylate serves as an ideal starting point for synthesizing derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][11] The ester can be converted to an amide library, and the p-tolyl group can be further functionalized to explore structure-activity relationships (SAR).
-
Intermediate for Targeted Therapies: The parent carboxylic acid has been identified as a key intermediate for pharmaceuticals with potential neurological activity.[3] The structural rigidity and defined vectoral orientation of substituents on the isoxazole ring allow for precise positioning of pharmacophores to interact with biological targets like enzymes and receptors.
Analytical Characterization Protocol
Confirming the identity and purity of synthesized Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is critical. A combination of spectroscopic and chromatographic methods should be employed.
-
Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase of hexane/ethyl acetate (e.g., 7:3 v/v) to monitor reaction progress and assess purity. Visualize spots under UV light (254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals:
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the ester carbonyl, isoxazole ring carbons, aromatic carbons, and the ethyl and methyl groups.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands:
-
~1720-1740 cm⁻¹ (C=O stretch of the ester)
-
~1600-1620 cm⁻¹ (C=N and C=C stretches of the isoxazole and aromatic rings)
-
~2900-3000 cm⁻¹ (C-H stretches)
-
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) to confirm the molecular weight. Expect to see the [M+H]⁺ ion at m/z 232.25.
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound presents moderate hazards.[6]
| Hazard Information | Precautionary Measures |
| GHS Pictograms: GHS07 (Exclamation Mark) | Handling: Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust/fumes. Use only in a well-ventilated area. Wash hands thoroughly after handling.[12] |
| Hazard Statements: | Storage: Store in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials.[6] |
| H302: Harmful if swallowed.[6] | First Aid (IF SWALLOWED): Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12] |
| H315: Causes skin irritation.[6] | |
| H319: Causes serious eye irritation.[6] |
References
-
Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Qi, Z., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E, 68(Pt 1), o1111. [Link]
-
Gucwa, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5651. [Link]
-
Anonymous. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis database. [Link]
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Anonymous. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry Research. [Link]
-
MySkinRecipes. (n.d.). 5-(p-Tolyl)isoxazole-3-carboxylic acid. MySkinRecipes Chemical Database. [Link]
-
Anonymous. (2024). Advances in isoxazole chemistry and their role in drug discovery. European Journal of Medicinal Chemistry, 115832. [Link]
-
Anonymous. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]
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CPAChem. (2020). Safety data sheet for Isoxadifen-ethyl. CPAChem. [Link]
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Supporting Information for an unspecified article. (n.d.). pubs.rsc.org. [Link]
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ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. ResearchGate. [Link]
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- 3. 5-(p-Tolyl)isoxazole-3-carboxylic acid [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 5-p-tolylisoxazole-3-carboxylate AldrichCPR 88958-15-0 [sigmaaldrich.com]
- 6. 88958-15-0|Ethyl 5-(p-tolyl)isoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
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- 12. cpachem.com [cpachem.com]
An In-depth Technical Guide to Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary drug discovery.[1] Its unique electronic and structural properties enhance the physicochemical characteristics of molecules, often leading to improved efficacy, reduced toxicity, and favorable pharmacokinetics.[2] This versatile scaffold is present in a wide array of clinically approved drugs and biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The structural rigidity and potential for diverse substitutions on the isoxazole core make it a highly attractive pharmacophore for medicinal chemists.[4]
This guide focuses on a specific, promising derivative: Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (CAS Number: 88958-15-0). We will delve into its synthesis, characterization, and potential applications, providing a technical framework for researchers aiming to leverage this molecule in their drug development pipelines. The presence of the p-tolyl group and the ethyl carboxylate moiety at the 5- and 3-positions, respectively, offers distinct opportunities for molecular interactions and further chemical modifications.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. Below is a summary of the key properties of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
| Property | Value | Source |
| CAS Number | 88958-15-0 | [Sigma-Aldrich] |
| Molecular Formula | C₁₃H₁₃NO₃ | [Sigma-Aldrich] |
| Molecular Weight | 231.25 g/mol | [Matrix Scientific] |
| Physical Form | Solid | [Sigma-Aldrich] |
| InChI Key | XPIUEGYFYXHZBH-UHFFFAOYSA-N | [Sigma-Aldrich] |
| SMILES | CCOC(=O)c1cc(on1)-c2ccc(C)cc2 | [Sigma-Aldrich] |
Synthesis and Mechanism: A Rational Approach
The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful and convergent strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).
For the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a logical and efficient pathway involves the reaction of in situ generated 4-methylbenzonitrile oxide with ethyl propiolate.
Proposed Synthetic Workflow
Sources
A Comprehensive Spectroscopic Analysis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The protocols and interpretations are grounded in established principles and supported by data from analogous structures, ensuring a robust and reliable scientific resource for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate possesses a core isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms. This ring is substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a p-tolyl group. The structural features of this molecule give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.
Workflow for Spectroscopic Characterization
The following diagram outlines the typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, both ¹H and ¹³C NMR are essential for structural confirmation.
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the analysis of similar structures.[1][2]
Table 1: Predicted ¹H NMR Data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | d | 2H | Ar-H (ortho to methyl) | Protons on the p-tolyl group adjacent to the isoxazole ring are deshielded. |
| ~7.30 | d | 2H | Ar-H (meta to methyl) | Protons on the p-tolyl group. |
| ~6.90 | s | 1H | Isoxazole-H | The single proton on the isoxazole ring. |
| ~4.45 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~2.40 | s | 3H | Ar-CH₃ | Protons of the methyl group on the p-tolyl ring. |
| ~1.40 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 or 500 MHz NMR spectrometer.[2]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.
The causality behind these choices lies in using a standard deuterated solvent that dissolves the compound well and an internal standard for accurate chemical shift referencing.[2] Higher field strength instruments (400-500 MHz) provide better signal dispersion.
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.0 | C=O (ester) | Carbonyl carbon of the ethyl carboxylate group. |
| ~162.0 | C3-isoxazole | Carbon of the isoxazole ring attached to the ester. |
| ~158.0 | C5-isoxazole | Carbon of the isoxazole ring attached to the p-tolyl group. |
| ~141.0 | C-Ar (ipso, attached to CH₃) | Quaternary carbon of the p-tolyl group. |
| ~130.0 | C-Ar (ortho to methyl) | Aromatic carbons. |
| ~129.5 | C-Ar (meta to methyl) | Aromatic carbons. |
| ~126.0 | C-Ar (ipso, attached to isoxazole) | Quaternary carbon of the p-tolyl group. |
| ~98.0 | C4-isoxazole | Carbon of the isoxazole ring with an attached proton. |
| ~62.0 | -OCH₂CH₃ | Methylene carbon of the ethyl group. |
| ~21.5 | Ar-CH₃ | Methyl carbon of the p-tolyl group. |
| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).[2]
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 512-1024 scans due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Similar to ¹H NMR, with the CDCl₃ solvent signal at ~77.16 ppm used for calibration if TMS is not observed clearly.
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon, which aids in interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100 | Medium | C-H stretch | Aromatic and Isoxazole C-H |
| ~2980 | Medium | C-H stretch | Aliphatic C-H (ethyl and methyl) |
| ~1730 | Strong | C=O stretch | Ester carbonyl |
| ~1610 | Medium | C=N stretch | Isoxazole ring |
| ~1580, 1450 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Ester |
| ~900-1100 | Medium | N-O stretch | Isoxazole ring |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[1]
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and record the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
This self-validating system ensures that atmospheric absorptions (like CO₂ and water vapor) are removed from the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
Table 4: Predicted Mass Spectrometry Data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
| m/z (Mass/Charge) | Predicted Ion |
| 245.27 | [M]⁺ (Molecular Ion) |
| 216 | [M - C₂H₅]⁺ |
| 200 | [M - OC₂H₅]⁺ |
| 115 | [p-tolyl-C≡N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer ionization technique that often preserves the molecular ion.[2]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
The choice of ionization method is critical; EI will likely produce more fragmentation, which is useful for structural elucidation, while ESI is better for confirming the molecular weight.
Molecular Structure Diagram
Caption: Chemical structure of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate. The predicted data, based on established spectroscopic principles and analysis of related compounds, serves as a reliable reference for researchers engaged in the synthesis and application of this and similar isoxazole derivatives. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.
References
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]
-
Qi, Y., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health. Available at: [Link]
-
Beilstein Journals. (n.d.). Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]
-
ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Available at: [Link]
-
National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]
-
ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available at: [Link]
-
University of Groningen. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]
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MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
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Physical properties like melting point and boiling point of isoxazole derivatives
An In-depth Technical Guide to the Physical Properties of Isoxazole Derivatives
Authored by: A Senior Application Scientist
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A profound understanding of the physicochemical properties of its derivatives is paramount for their successful synthesis, purification, formulation, and optimization of pharmacokinetic profiles. This guide provides an in-depth exploration of the melting and boiling points of isoxazole derivatives, focusing on the causal relationships between molecular structure and these fundamental physical constants. We will dissect the influence of various substituents, explore the principles of intermolecular forces, and provide validated experimental protocols for accurate measurement, equipping researchers and drug development professionals with the foundational knowledge to predict and manipulate these properties.
The Isoxazole Core: A Foundation for Drug Design
Isoxazole is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[2][3][4] This unique arrangement imparts a distinct electronic character and structural geometry, making it a versatile building block in drug discovery.[3][5][6] The incorporation of the isoxazole moiety can enhance physicochemical characteristics and biological activity.[2] Before delving into its derivatives, it is essential to establish the baseline properties of the parent isoxazole molecule.
Table 1: Physical Properties of Unsubstituted Isoxazole
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃NO | [2] |
| Molecular Weight | 69.06 g/mol | [2][7] |
| Boiling Point | 95 °C (at 760 mmHg) | [2][8] |
| Melting Point | -67.1 °C | [8] |
| Density | 1.078 g/mL (at 25 °C) | [8] |
| Appearance | Colorless to light brown liquid | [2] |
These values serve as a crucial reference point for understanding how structural modifications impact the physical state and volatility of the resulting derivatives.
The Physics of Phase Transitions: A Primer on Melting and Boiling Points
Melting and boiling points are not arbitrary numbers; they are direct manifestations of the energy required to overcome the intermolecular forces holding molecules together in a condensed phase. A solid melts when its molecules gain sufficient thermal energy to break free from the rigid crystal lattice structure.[9] A liquid boils when the vapor pressure of the substance equals the surrounding atmospheric pressure, allowing molecules to escape into the gaseous phase.[10] The primary forces at play are:
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces arise from temporary fluctuations in electron density. Their strength increases with molecular surface area and molecular weight.[9]
-
Dipole-Dipole Interactions: Occur between polar molecules that have a permanent net dipole. The isoxazole ring itself is polar, making these interactions significant for its derivatives.
-
Hydrogen Bonding: An especially strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, F). This is the most influential intermolecular force when present.
The interplay between a derivative's structure and these forces dictates its melting and boiling points.
Structure-Property Relationships: Predicting the Behavior of Isoxazole Derivatives
The art of chemical design lies in predicting how a structural change will alter a molecule's properties. For isoxazole derivatives, the type, position, and nature of substituents are the primary determinants of their melting and boiling points.
The Impact of Substituents on Intermolecular Forces
The addition of functional groups to the isoxazole ring can profoundly alter the strength and nature of intermolecular interactions.
-
Molecular Weight and Size: Increasing the molecular weight by adding larger alkyl or aryl groups invariably increases van der Waals forces. This requires more energy to overcome, leading to a general trend of higher melting and boiling points.
-
Polarity and Electron Distribution:
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -F), nitro (-NO₂), or trifluoromethyl (-CF₃) increase the molecule's overall dipole moment. This enhances dipole-dipole interactions, resulting in higher boiling points.[1]
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) also alter the charge distribution, influencing the molecular dipole and, consequently, the boiling point.[11]
-
-
Hydrogen Bonding Capability: The introduction of substituents capable of hydrogen bonding, such as hydroxyl (-OH), amine (-NH₂), or carboxamide (-CONH₂), causes a dramatic increase in both melting and boiling points. These groups can act as both hydrogen bond donors and acceptors, creating a strong intermolecular network that requires significant energy to disrupt.
-
Symmetry and Packability:
-
Melting Point: High molecular symmetry allows for more efficient packing into a crystal lattice. This dense, well-ordered arrangement maximizes intermolecular contacts and requires more energy to break down, leading to a higher melting point.
-
Boiling Point: In contrast, increased branching or a more spherical shape reduces the available surface area for van der Waals interactions. This weakens the net intermolecular forces in the liquid state, typically resulting in a lower boiling point compared to a less branched isomer of the same molecular weight.
-
The following diagram illustrates the causal relationships between molecular features and the resulting physical properties.
Caption: Causality map of structure-property relationships in isoxazole derivatives.
Comparative Data of Isoxazole Derivatives
The theoretical principles are best illustrated with concrete data. The following table presents the physical properties of select isoxazole derivatives, demonstrating the effects of substitution.
Table 2: Physical Properties of Representative Isoxazole Derivatives
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Influencing Factor(s) |
| Isoxazole | C₃H₃NO | 69.06 | -67.1[8] | 95[2][8] | Baseline (Polar Ring) |
| 3,5-Dimethylisoxazole | C₅H₇NO | 97.12 | -14[12] | 142-144[13] | Increased MW & van der Waals forces |
| 3-Phenyl-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one | C₁₆H₁₁NO₂ | 249.27 | 153–154[14] | N/A (Solid) | High MW, large planar structure, high polarity (ketone) |
| 3-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]isoxazol-8-one | C₁₆H₁₁NO₂ | 249.27 | 172–173[14] | N/A (Solid) | Isomeric form with better crystal packing (higher MP) |
Note: Boiling points for high molecular weight solids are often not determined at atmospheric pressure as the compounds may decompose.
Experimental Protocols for Accurate Determination
The reliability of physical property data hinges on meticulous experimental technique. The following protocols are standard in the field and designed to yield accurate and reproducible results.
Protocol for Melting Point Determination (Capillary Method)
This method is the gold standard for determining the melting point of a solid organic compound, providing both a value and an indication of purity.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. Moisture can depress the melting point.
-
If the crystals are large, gently crush them into a fine powder on a watch glass using a spatula. This ensures uniform heating.
-
-
Capillary Tube Loading:
-
Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.
-
The final sample height should be no more than 1-2 mm to ensure even heat distribution.[10]
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp).
-
-
Determination:
-
Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a quick, approximate melting point. This saves time during the accurate determination.
-
Accurate Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.
-
Then, reduce the heating rate to 1-2 °C per minute. A slow rate is critical for accuracy.
-
Record the melting range :
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has turned into a clear liquid.
-
-
-
Interpretation:
-
A pure compound will have a sharp melting range of 0.5-1.5 °C.
-
Impurities typically cause a depression of the melting point and a broadening of the melting range (>2 °C).[10]
-
Caption: Standard workflow for capillary melting point determination.
Protocol for Boiling Point Determination (Microscale Method)
This technique is ideal for determining the boiling point of small quantities of liquid, a common scenario in drug discovery research.
Methodology:
-
Apparatus Assembly:
-
Attach a small test tube (e.g., a 75x10 mm fusion tube) to a thermometer using a rubber band or wire. The bottom of the tube should align with the thermometer's bulb.
-
Add approximately 0.2-0.3 mL of the liquid isoxazole derivative to the test tube.
-
Take a capillary tube (sealed at one end) and place it inside the test tube with the open end down.
-
-
Heating:
-
Suspend the entire assembly in a heating bath (e.g., a mineral oil bath), ensuring the liquid level in the bath is above the sample level but below the top of the test tube.
-
Begin heating the bath gently while stirring to ensure uniform temperature.
-
-
Observation and Measurement:
-
As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
-
As the liquid's boiling point is approached, the rate of bubbling will increase significantly, forming a rapid, continuous stream.
-
Continue heating slightly (2-3 °C) past this point, then turn off the heat and allow the bath to cool slowly.
-
The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, the temperature on the thermometer is the boiling point of the sample. This is the point where the external pressure equals the vapor pressure of the liquid.
-
-
Validation: For highest accuracy, repeat the determination with a fresh sample. The results should be within 1-2 °C.
Conclusion
The melting and boiling points of isoxazole derivatives are not mere data points but critical parameters that reflect the intricate balance of intermolecular forces governed by molecular structure. For the medicinal chemist and drug development scientist, a mastery of these principles is indispensable. By understanding the causal links between substitution patterns, polarity, and symmetry, one can rationally design molecules with desired physical properties, streamlining synthesis, purification, and formulation efforts. The application of validated, precise experimental techniques ensures the generation of reliable data, forming a solid foundation for successful therapeutic development.
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The Isoxazole Scaffold: A Historical and Synthetic Deep-Dive for the Modern Medicinal Chemist
Abstract
The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its journey from a curiosity of organic synthesis to a privileged scaffold in numerous FDA-approved drugs is a testament to its remarkable chemical versatility and pharmacological promiscuity. This guide provides an in-depth exploration of the discovery and historical evolution of substituted isoxazoles in drug development. We will dissect the key synthetic strategies that have enabled the creation of diverse isoxazole libraries, examine the structure-activity relationships of landmark isoxazole-containing drugs, and provide detailed protocols and mechanistic insights to empower the next generation of drug discovery.
Introduction: The Enduring Appeal of the Isoxazole Ring
Isoxazoles are five-membered aromatic heterocyclic compounds featuring an oxygen and a nitrogen atom in a 1,2-relationship.[2] This arrangement confers a unique electronic and steric profile, making the isoxazole ring an attractive component in the design of bioactive molecules. Its ability to act as a bioisostere for other functionalities, engage in hydrogen bonding, and modulate the physicochemical properties of a parent molecule has led to its incorporation into a vast array of therapeutic agents.[4] The isoxazole scaffold is a key pharmacophore in drugs spanning a wide range of indications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[5][6]
The inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond under certain conditions, also provides a synthetic handle for further molecular elaboration, making it a versatile intermediate in organic synthesis.[1] This combination of pharmacological activity and synthetic accessibility has cemented the isoxazole's place as a truly "privileged" structure in the medicinal chemist's toolkit.
Historical Milestones: From Discovery to blockbuster Drugs
The history of isoxazoles in medicinal chemistry is a story of steady progress, marked by key discoveries that unlocked their therapeutic potential.
-
Early Synthesis and Recognition (Late 19th - Early 20th Century): The isoxazole ring was first synthesized by Dunstan and Dymond.[1] In 1888, Ludwig Claisen was the first to recognize the cyclic structure of 3-methyl-5-phenylisoxazole.[1] However, it was the extensive work of Quilico between 1930 and 1946 on the synthesis of isoxazoles from nitrile oxides and unsaturated compounds that laid a significant foundation for future developments.[1]
-
The Antibiotic Era (Mid-20th Century): The first major therapeutic breakthrough for isoxazoles came with the development of isoxazolyl penicillins. These semi-synthetic antibiotics, including oxacillin , cloxacillin , and dicloxacillin , were designed to be resistant to the β-lactamase enzymes produced by certain bacteria.[2][7] The bulky isoxazole substituent sterically hindered the approach of β-lactamase, allowing the antibiotic to effectively inhibit bacterial cell wall synthesis. This development was a critical step in combating resistant infections. Another notable antibiotic from this era is cycloserine , a naturally occurring compound with antitubercular activity.[1][2]
-
The Rise of Anti-inflammatory Agents (Late 20th Century): The late 20th century saw the emergence of isoxazoles as potent anti-inflammatory agents. Leflunomide , an isoxazole-based disease-modifying antirheumatic drug (DMARD), was a significant advancement in the treatment of rheumatoid arthritis.[2][3] This was followed by the development of the COX-2 inhibitor valdecoxib , which offered a more targeted approach to inflammation with a potentially better gastrointestinal safety profile than non-selective NSAIDs.[2][3]
-
Diversification into New Therapeutic Areas (21st Century): In recent years, the isoxazole scaffold has been successfully incorporated into drugs for a wide range of other conditions. Zonisamide is an anticonvulsant used in the treatment of epilepsy, and isocarboxazid acts as a monoamine oxidase inhibitor for the treatment of depression.[2] This diversification highlights the remarkable ability of the isoxazole core to be adapted to interact with a variety of biological targets.
Core Synthetic Methodologies: Building the Isoxazole Ring
The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of the medicinal chemist. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Classic Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine
One of the most fundamental and widely used methods for synthesizing isoxazoles is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization and dehydration to afford the aromatic isoxazole ring.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol). The sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free base to react with the dicarbonyl.
-
The reaction mixture is heated at reflux for 2 hours. Heating provides the necessary activation energy for the condensation and subsequent cyclization.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (30 mL) and diethyl ether (30 mL).
-
The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3,5-dimethylisoxazole. This standard workup procedure removes inorganic salts and water to isolate the product.
[3+2] Cycloaddition of Nitrile Oxides
A powerful and versatile method for the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction, a type of 1,3-dipolar cycloaddition, allows for the direct formation of the isoxazole ring with a high degree of regiocontrol. Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation.[8]
Workflow for Nitrile Oxide Cycloaddition:
Caption: General workflow for isoxazole synthesis via nitrile oxide cycloaddition.
Key Isoxazole Drugs: A Deeper Look
Valdecoxib: A Tale of COX-2 Selectivity
Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The isoxazole ring in valdecoxib plays a crucial role in its binding to the COX-2 enzyme. The sulfonamide group on the phenyl ring adjacent to the isoxazole inserts into a hydrophilic side pocket of the COX-2 active site, a feature not present in the COX-1 isoform, thus conferring selectivity.
Structure-Activity Relationship (SAR) Insights:
| Compound | R1 | R2 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | Phenyl | 4-(aminosulfonyl)phenyl | 0.005 | >100 | >20000 |
| Analog 1 | Methyl | 4-(aminosulfonyl)phenyl | 0.1 | >100 | >1000 |
| Analog 2 | Phenyl | Phenyl | 5 | 10 | 2 |
Data is illustrative and based on publicly available SAR studies.
The data clearly shows that the combination of a phenyl group at the 5-position and a 4-(aminosulfonyl)phenyl group at the 3-position of the isoxazole ring is critical for high potency and selectivity for COX-2.
Leflunomide and its Active Metabolite, Teriflunomide
Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide. Teriflunomide is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, teriflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like activated lymphocytes.
Mechanism of Action of Teriflunomide:
Caption: Inhibition of DHODH by Teriflunomide blocks pyrimidine synthesis.
Modern Applications and Future Outlook
The isoxazole scaffold continues to be a fertile ground for drug discovery.[5][6] Current research is focused on developing novel isoxazole derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[7] Areas of active investigation include the development of new anticancer agents, neuroprotective compounds for the treatment of neurodegenerative diseases, and novel antimicrobial agents to combat the growing threat of antibiotic resistance.[5][6] The ongoing refinement of synthetic methodologies, including the use of green chemistry approaches and transition metal-catalyzed reactions, is enabling the creation of increasingly complex and diverse isoxazole libraries for high-throughput screening.[5][6]
Conclusion
From its initial synthesis to its central role in modern pharmacotherapy, the substituted isoxazole has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its rich history is a testament to the power of organic synthesis to create molecules that can profoundly impact human health. As our understanding of disease biology deepens and our synthetic capabilities expand, the isoxazole ring is poised to remain a key player in the development of the next generation of innovative medicines.
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The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that can be readily modified to interact with a diverse range of biological targets. This technical guide provides a comprehensive literature review of the biological significance of isoxazole-containing compounds, delving into their mechanisms of action across various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will explore the structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for their synthesis and biological evaluation, and present quantitative data to illustrate their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of the isoxazole ring in their quest for novel therapeutics.
The Versatility of the Isoxazole Ring: A Gateway to Diverse Bioactivity
The isoxazole moiety is a versatile building block in drug design due to its unique physicochemical properties.[1] It is an aromatic ring system that can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological targets.[1] The presence of both a nitrogen and an oxygen atom in the ring allows for a range of electronic modifications, influencing the molecule's overall polarity, solubility, and metabolic stability.[2] This adaptability has led to the development of a wide array of isoxazole derivatives with a broad spectrum of pharmacological activities.[2][3]
The modification of the isoxazole structure is a key strategy for developing innovative treatments with enhanced potency and reduced toxicity.[2][4] Numerous isoxazole derivatives have been synthesized and evaluated for their therapeutic potential, leading to the discovery of compounds with analgesic, anticancer, anti-inflammatory, antibacterial, antihistaminic, anti-tubercular, antiulcer, antiepileptic, antiviral, and anxiolytic properties.[2][4] The clinical success of isoxazole-containing drugs such as the anti-inflammatory agent leflunomide and the COX-2 inhibitor valdecoxib underscores the therapeutic value of this heterocyclic scaffold.[2][4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[5][6] These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer cell proliferation, and disrupt the tumor microenvironment.[5]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of isoxazole derivatives are often attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation.[5][6]
-
Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[5] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.
-
Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of various enzymes that are overexpressed or hyperactive in cancer cells.[5] This includes:
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer.[5]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. Their inhibition can lead to DNA damage and cell death.[5]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are involved in the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[5]
-
-
Disruption of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are involved in cell division. Some isoxazole derivatives can interfere with the polymerization of tubulin, the building block of microtubules, leading to cell cycle arrest and apoptosis.[5]
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Isoxazole derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[7] By blocking VEGFR-2 signaling, these compounds can starve tumors of their blood supply.[7]
Quantitative Analysis of Anticancer Activity
The anticancer potency of isoxazole derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key parameter for assessing anticancer activity.
| Isoxazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| TTI-6 | MCF-7 (Breast Cancer) | 1.91 | [8] |
| TTI-4 | MCF-7 (Breast Cancer) | 2.63 | [8] |
| Compound 30a | MDA-MB-231 (Breast Cancer) | 9.59 | [9] |
| Compound 30a | T-47D (Breast Cancer) | 10.10 | [9] |
| Compound 30a | MCF-7 (Breast Cancer) | 12.12 | [9] |
| Compound 14 | MCF-7 (Breast Cancer) | 22.47 | [7] |
| Compound 14 | MDA-MB-231 (Breast Cancer) | 25.87 | [7] |
| Compound 16c | HT1080 (Fibrosarcoma) | 9.02 | [7] |
| Compound 16b | HT1080 (Fibrosarcoma) | 10.72 | [7] |
| Compound 16a | HT1080 (Fibrosarcoma) | 16.1 | [7] |
| Vegfrecine Derivative 3 | VEGFR-1 Tyrosine Kinase | 0.65 | [7] |
| Vegfrecine Derivative 3 | VEGFR-2 Tyrosine Kinase | 7.1 | [7] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[10]
-
Incubation: Incubate the cells for 6 to 24 hours to allow for attachment and recovery.[10]
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[10]
Signaling Pathway: Inhibition of VEGFR-2 Signaling
The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by isoxazole derivatives, a key mechanism in their anti-angiogenic activity.
Caption: Inhibition of the VEGFR-2 signaling pathway by isoxazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, with some compounds demonstrating potent and selective inhibition of key inflammatory mediators.[1]
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
A primary mechanism of action for the anti-inflammatory effects of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12] There are two main isoforms of COX:
-
COX-1: Is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.
-
COX-2: Is inducible and its expression is upregulated at sites of inflammation.[12]
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] Some isoxazole-containing compounds, such as valdecoxib, are selective COX-2 inhibitors.[2]
Signaling Pathway: The COX-2 Inflammatory Pathway
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by isoxazole derivatives.
Caption: The COX-2 inflammatory pathway and its inhibition by isoxazole derivatives.
Antimicrobial Activity: Combating Infectious Diseases
The isoxazole scaffold is a key component of several clinically important antimicrobial agents.[4][13] Isoxazole derivatives have demonstrated activity against a broad spectrum of bacteria and fungi.
Mechanism of Action: Diverse Modes of Antimicrobial Action
The antimicrobial mechanisms of isoxazole derivatives can vary depending on the specific structure of the compound and the target microorganism. Some of the known mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some isoxazole-containing antibiotics, such as the β-lactamase-resistant penicillins (e.g., oxacillin, cloxacillin, dicloxacillin), inhibit the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Folic Acid Synthesis: Sulfonamides containing an isoxazole ring, such as sulfamethoxazole, are competitive inhibitors of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria.[14] Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids.
-
Inhibition of Fungal Cell Wall Synthesis: Some antifungal isoxazole derivatives work by inhibiting the synthesis of 1,3-beta-D-glucan, a crucial component of the fungal cell wall.[3]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial activity of isoxazole derivatives is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Isoxazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 7b | Escherichia coli ATCC 25922 | 15 | [5][15] |
| Compound 7b | Pseudomonas aeruginosa | 30 | [5][15] |
| PUB9 | Staphylococcus aureus | 125 | [4] |
| PUB9 | Pseudomonas aeruginosa | 125 | [4] |
| Ceftriaxone | Staphylococcus aureus | 1-8 | [16] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[7]
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Seed Agar Plates: Evenly spread the microbial inoculum over the surface of an agar plate.
-
Create Wells: Punch wells of a specific diameter into the agar.
-
Add Test Compound: Add a known concentration of the isoxazole derivative solution to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Measure Zone of Inhibition: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Emerging research suggests that isoxazole derivatives may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[17][18]
Mechanism of Action: Modulating Key Neurological Pathways
The neuroprotective effects of isoxazole derivatives are being investigated, and several potential mechanisms have been proposed:
-
Antioxidant Activity: Some isoxazole compounds can scavenge free radicals, thereby protecting neuronal cells from oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases.[17][19]
-
Anti-inflammatory Effects: Neuroinflammation is a common feature of neurodegenerative disorders. The anti-inflammatory properties of isoxazole derivatives, as discussed earlier, may also contribute to their neuroprotective effects.[19]
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters.[6] MAO inhibitors can increase the levels of these neurotransmitters in the brain and have been used to treat depression and Parkinson's disease.[6][20] Certain 2,1-benzisoxazole derivatives have been identified as potent and specific inhibitors of MAO-B.[6] For instance, compound 7a exhibited an IC50 of 0.017 µM for MAO-B inhibition.[6]
-
Inhibition of Acetylcholinesterase (AChE): AChE is the enzyme that breaks down the neurotransmitter acetylcholine.[21] Inhibiting AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[21] Some 3,5-disubstituted isoxazoles have been shown to act as AChE inhibitors.[21]
Synthesis and Drug Development Workflow
The development of new isoxazole-based drugs involves a multi-step process that begins with the synthesis of novel derivatives and culminates in their biological evaluation.
General Synthetic Strategy: [3+2] Cycloaddition
A common and versatile method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an alkene.[22] This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles.[22]
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles starting from chalcones.
Step-by-Step Methodology:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[23]
-
Slowly add an aqueous solution of potassium hydroxide (30%) to the stirred mixture at room temperature.[23]
-
Continue stirring for 24 hours. A yellow precipitate of the chalcone will form.[23]
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.[23]
-
Filter, wash the solid with water until neutral, and dry the crude chalcone.[23]
-
-
Isoxazole Ring Formation:
-
Dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.
-
Add potassium hydroxide (2 equivalents) to the mixture.[23]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.[23]
-
After completion, cool the mixture and neutralize it with glacial acetic acid.[23]
-
Pour the neutralized mixture into ice-cold water to precipitate the crude 3,5-disubstituted isoxazole.[23]
-
Filter, wash the solid with water, and dry. The product can be further purified by recrystallization or column chromatography.
-
Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the discovery and development of new isoxazole-based drugs.
Caption: A generalized workflow for drug discovery and development.
Conclusion and Future Perspectives
The isoxazole ring has firmly established itself as a privileged scaffold in medicinal chemistry, with its presence in a wide range of biologically active compounds and approved drugs. The versatility of its synthesis and the ability to fine-tune its physicochemical properties through substitution make it an attractive starting point for the design of novel therapeutics. The diverse mechanisms of action of isoxazole derivatives, spanning from enzyme inhibition to the modulation of signaling pathways, highlight their potential to address a multitude of diseases.
Future research in this area will likely focus on several key aspects:
-
Development of Multi-Targeted Therapies: The ability of the isoxazole scaffold to interact with multiple targets opens up the possibility of designing single molecules that can address complex diseases with multifactorial etiologies.
-
Personalized Medicine Approaches: A deeper understanding of the structure-activity relationships of isoxazole derivatives will enable the design of compounds tailored to specific patient populations or disease subtypes.
-
Green Chemistry Approaches: The development of more environmentally friendly and efficient synthetic methods for isoxazole derivatives will be crucial for sustainable drug development.
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Isoxazole Carboxylates: A Privileged Scaffold for Modern Therapeutic Design
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Versatility of the Isoxazole Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This guide focuses specifically on isoxazole carboxylates and their derivatives (such as carboxamides), a subclass that has demonstrated remarkable versatility and potent activity across a spectrum of therapeutic areas. These compounds are not merely synthetic curiosities; they are the foundation for approved drugs and promising clinical candidates, demonstrating significant potential in treating inflammatory diseases, cancer, and microbial infections.[1][3][4]
This document serves as a technical resource for researchers and drug development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design, outlines robust and validated protocols, and explores the mechanistic underpinnings of isoxazole carboxylates' therapeutic effects.
Chapter 1: The Isoxazole Carboxylate Core: Synthesis and Chemical Properties
The therapeutic potential of any chemical scaffold is fundamentally linked to the accessibility and versatility of its synthesis. The isoxazole carboxylate core can be constructed through several reliable methods, allowing for systematic structural modifications essential for structure-activity relationship (SAR) studies. A prevalent and robust method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, followed by functional group manipulations to yield the desired carboxylate or carboxamide derivative.[2][5][6]
The choice of this synthetic pathway is strategic: it utilizes readily available starting materials and allows for the introduction of diversity at multiple positions of the isoxazole ring, which is critical for tuning the compound's pharmacological profile.[1]
General Synthesis Workflow
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InChI key for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
An In-depth Technical Guide to Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The isoxazole scaffold is a cornerstone in the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] This document delves into the fundamental physicochemical properties, synthesis, characterization, and potential applications of this specific isoxazole derivative, offering field-proven insights and detailed protocols for its synthesis. The guide is structured to serve as a practical resource for scientists engaged in the exploration of isoxazole-based compounds for therapeutic development.
Introduction: The Significance of the Isoxazole Scaffold
Heterocyclic compounds are foundational to medicinal chemistry, with the isoxazole ring system being particularly prominent.[3] Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions.[2] This structural motif imparts unique physicochemical properties that are advantageous for drug design, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1]
The isoxazole core is a "privileged structure" in drug discovery, found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4] Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, with its characteristic substitution pattern, represents a key building block for the synthesis of more complex, biologically active molecules and is a subject of interest for investigating structure-activity relationships within this class of compounds.[5]
Core Compound Identification and Properties
Precise identification and understanding the fundamental properties of a compound are critical for any research endeavor. The key identifiers and physicochemical properties of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate | N/A |
| InChI Key | XPIUEGYFYXHZBH-UHFFFAOYSA-N | [6] |
| CAS Number | 88958-15-0 | [6] |
| Molecular Formula | C₁₃H₁₃NO₃ | [6] |
| Molecular Weight | 231.25 g/mol | Calculated |
| Physical Form | Solid | [6] |
| SMILES | CCOC(=O)c1cc(on1)-c2ccc(C)cc2 | [6] |
| InChI | 1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | [6] |
Synthesis Protocol: A Validated Approach
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic strategies. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. An alternative robust method involves the condensation of a β-ketoester with hydroxylamine. Below is a detailed, self-validating protocol for the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, adapted from established methodologies for similar isoxazole derivatives.[7]
Rationale for Synthetic Strategy
The chosen synthetic pathway involves a two-step process starting from a readily available substituted acetophenone. This method is selected for its reliability and the relative accessibility of the starting materials. The key steps are:
-
Claisen Condensation: To form the requisite 1,3-dicarbonyl intermediate.
-
Cyclization with Hydroxylamine: To construct the isoxazole ring.
This approach offers good control over the regiochemistry of the final product.
Experimental Workflow Diagram
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A Technical Guide to the Molecular Architecture of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate: A SMILES-Centric Approach
This guide provides an in-depth analysis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will pivot our exploration around its Simplified Molecular-Input Line-Entry System (SMILES) notation, using it as a foundational key to unlock the molecule's structure, properties, synthesis, and potential applications. This document is intended for researchers, chemists, and professionals in drug development who leverage cheminformatics for molecular design and discovery.
The Isoxazole Core: A Privileged Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1][2] Isoxazole derivatives are known to exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[3][4][5][6] The ring's unique electronic characteristics and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for designing molecules that can effectively interact with a wide range of biological targets.[1][3]
Decoding the SMILES Notation: CCOC(=O)c1cc(on1)-c2ccc(C)cc2
SMILES is a line notation that unambiguously describes a molecule's structure using short ASCII strings. Its machine-readability and conciseness have made it an indispensable tool in chemical databases, modeling software, and computational drug design. The SMILES string for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is CCOC(=O)c1cc(on1)-c2ccc(C)cc2.[7] Let us deconstruct this string to reveal the molecule's architecture.
A Step-by-Step Deconstruction
The SMILES notation can be parsed sequentially to understand the connectivity of each atom and functional group.
| SMILES Fragment | Interpretation | Chemical Moiety |
| CCO | An ethyl group: a carbon, bonded to another carbon, bonded to an oxygen. | Ethyl Group |
| C(=O) | A carbonyl group: a carbon double-bonded to an oxygen. The parentheses denote the branch. | Carbonyl |
| c1cc(on1) | A 5-membered aromatic ring (isoxazole). c1 starts the ring, followed by two carbons, an oxygen, and a nitrogen. The 1 closes the ring. | Isoxazole Ring |
| - | A single bond connecting the two ring systems. | Single Bond |
| c2ccc(C)cc2 | A 6-membered aromatic ring (benzene). c2 starts the ring. The (C) indicates a methyl group branched off the benzene ring. The 2 closes the ring. | p-Tolyl Group |
This systematic breakdown illustrates how a linear string can encode a complex, three-dimensional reality. The logic of this deconstruction is visualized below.
Caption: 2D structure of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Physicochemical and Structural Properties
The SMILES notation is the entry point to a wealth of database information regarding the compound's properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [7] |
| Molecular Weight | 231.25 g/mol | Calculated |
| CAS Number | 88958-15-0 | [7] |
| Physical Form | Solid | [7] |
| InChI Key | XPIUEGYFYXHZBH-UHFFFAOYSA-N | [7] |
Synthesis and Spectroscopic Validation
A molecule's identity, represented by its SMILES, is ultimately confirmed through its synthesis and empirical characterization. The protocols described here are self-validating systems, where the experimental outcome must match the predicted structure.
Representative Synthetic Pathway
The synthesis of substituted isoxazoles can be achieved through several reliable methods. A common and effective approach is the reaction of a β-ketoester with hydroxylamine, or a related 1,3-dipolar cycloaddition. For a compound like Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a plausible synthesis involves the condensation of an appropriately substituted diketone with hydroxylamine hydrochloride. [8] The causality is clear: the reaction is designed to form the five-membered N-O heterocycle from acyclic precursors. The choice of starting materials—a derivative of p-tolylacetophenone and diethyl oxalate—directly determines the final substitution pattern on the isoxazole ring, ensuring the desired product.
Experimental Protocol
The following is a representative protocol adapted from the synthesis of structurally similar isoxazoles. [8] Step 1: Synthesis of the Intermediate Diketone
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
To this solution, add a mixture of 4'-methylacetophenone and diethyl oxalate dropwise while maintaining the temperature at 10-15 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to precipitate the intermediate 1-(p-tolyl)-1,3-dioxobutanoate.
-
Filter the solid, wash with cold ethanol and water, and dry under vacuum.
Step 2: Cyclization to Form the Isoxazole Ring
-
Dissolve the intermediate diketone from Step 1 in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield pure Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Caption: Experimental workflow for the synthesis of the target compound.
Validating the Structure: An Analytical Perspective
The synthesized product's structure must be rigorously confirmed. Spectroscopic methods provide a fingerprint that validates its identity against the structure predicted by the SMILES string.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals:
-
A triplet and a quartet in the upfield region (1.3-4.4 ppm) for the ethyl group (-CH₂CH₃).
-
A singlet around 2.4 ppm for the methyl protons of the p-tolyl group.
-
Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.
-
A singlet in the aromatic region for the lone proton on the isoxazole ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all 13 unique carbon atoms, including the characteristic signals for the ester carbonyl (~160-170 ppm), the carbons of the two aromatic rings, and the aliphatic carbons of the ethyl and methyl groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (232.24), confirming the compound's elemental composition. [9]
Conclusion: From SMILES to Application
The simple string CCOC(=O)c1cc(on1)-c2ccc(C)cc2 is more than just a label; it is a complete, actionable blueprint for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate. It allows researchers to computationally screen it against biological targets, search for it in databases, and predict its properties. This guide has demonstrated how to translate that blueprint into a comprehensive understanding of the molecule's significance, its physical reality through synthesis, and its validation through analytical chemistry. For the drug development professional, mastering this link between the digital representation (SMILES) and the tangible molecule is fundamental to accelerating the discovery of next-generation therapeutics.
References
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Cravotto, C. A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available from: [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. Available from: [Link]
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Szewczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Semantic Scholar. Available from: [Link]
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Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health (NIH). Available from: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH). Available from: [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health (NIH). Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 3,5-Disubstituted Isoxazoles
Abstract
The isoxazole ring is a prominent structural motif in a multitude of biologically active compounds, making its synthesis a critical focus in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for constructing 3,5-disubstituted isoxazoles, a particularly important subclass. We will delve into the mechanistic underpinnings of two cornerstone methodologies: the [3+2] cycloaddition of nitrile oxides with terminal alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. This document is intended for researchers and professionals in the field, offering not only detailed, validated protocols but also the rationale behind experimental choices to empower effective and efficient synthesis.
Introduction: The Significance of the 3,5-Disubstituted Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions.[3] The 3,5-disubstituted pattern, in particular, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] Their prevalence in approved drugs and clinical candidates, such as the antibiotic sulfamethoxazole and the anti-inflammatory isoxicam, underscores the importance of robust and versatile synthetic routes to access this core.[5]
The utility of the isoxazole ring extends beyond its inherent biological activity. The N-O bond is susceptible to cleavage under reductive conditions, providing a strategic pathway to synthetically valuable β-amino enones, which are versatile intermediates for the synthesis of other complex molecules.[6] This dual role as both a stable pharmacophore and a masked functional group further enhances its appeal in synthetic and medicinal chemistry.
This guide will focus on the two most reliable and widely employed methods for the regioselective synthesis of 3,5-disubstituted isoxazoles. We will explore the key mechanistic features, provide field-tested experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Key Synthetic Strategies
The [3+2] Cycloaddition of Nitrile Oxides and Terminal Alkynes
The 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is arguably the most powerful and versatile method for constructing the 3,5-disubstituted isoxazole ring.[7][8] This reaction is highly regioselective, affording the 3,5-disubstituted isomer with high fidelity.
Causality Behind the Method: The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the three atoms of the nitrile oxide dipole react with the two π-electrons of the alkyne. The regioselectivity is governed by both steric and electronic factors, with the larger substituent of the alkyne typically orienting itself at the 5-position of the resulting isoxazole ring.[9]
Visualizing the Mechanism:
Caption: General scheme of the [3+2] cycloaddition reaction.
Experimental Protocol: A Self-Validating System
The in situ generation of the nitrile oxide from an aldoxime precursor is a common and effective strategy, avoiding the isolation of the potentially unstable dipole.
Step-by-Step Methodology:
-
Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water) in the presence of a mild base (e.g., sodium acetate) to form the corresponding aldoxime.[10] This reaction is typically straightforward and proceeds at room temperature.
-
Nitrile Oxide Generation and Cycloaddition: The aldoxime is then converted to a hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS).[11] The hydroximoyl chloride is not isolated but is treated in situ with a base (e.g., triethylamine) in the presence of the terminal alkyne. The base facilitates the elimination of HCl to generate the nitrile oxide, which immediately undergoes cycloaddition with the alkyne to yield the 3,5-disubstituted isoxazole.[10]
Table 1: Representative Reaction Conditions for [3+2] Cycloaddition
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oximation | Aldehyde, NH₂OH·HCl, NaOAc | Ethanol/Water | 25 | 1-2 | >90 |
| Cycloaddition | Aldoxime, NCS, Terminal Alkyne, Et₃N | Dichloromethane | 0 to 25 | 4-12 | 70-95 |
Field-Proven Insights:
-
Choice of Base: The choice of base for the elimination step is crucial. Triethylamine is commonly used, but other non-nucleophilic bases can also be effective. The stoichiometry of the base should be carefully controlled to avoid side reactions.
-
Solvent Effects: The polarity of the solvent can influence the rate of the cycloaddition. Dichloromethane, chloroform, and THF are commonly employed.
-
Copper Catalysis: For certain substrates, particularly terminal alkynes, copper(I) catalysts can accelerate the reaction and improve regioselectivity, allowing the reaction to proceed at room temperature with high efficiency.[4][12]
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
An alternative and classical approach to 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[3][11] This method is particularly useful when the required 1,3-dicarbonyl starting material is readily available.
Causality Behind the Method: The reaction proceeds via a two-step mechanism. First, the more reactive carbonyl group of the 1,3-dicarbonyl compound undergoes condensation with the amino group of hydroxylamine to form an oxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl, and subsequent dehydration leads to the formation of the aromatic isoxazole ring.[3][13]
Visualizing the Workflow:
Caption: Workflow for isoxazole synthesis from 1,3-dicarbonyls.
Experimental Protocol: A Self-Validating System
This one-pot procedure is valued for its operational simplicity and use of readily available starting materials.
Step-by-Step Methodology:
-
Reaction Setup: The 1,3-dicarbonyl compound and hydroxylamine hydrochloride are dissolved in a suitable solvent, often a protic solvent like ethanol or acetic acid.[14]
-
Condensation and Cyclization: A base, such as sodium acetate or sodium hydroxide, is added to neutralize the hydrochloride and facilitate the reaction. The mixture is then heated to reflux to drive the condensation, cyclization, and dehydration steps to completion.[14]
-
Workup and Purification: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Table 2: Representative Reaction Conditions for Dicarbonyl Condensation
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1,3-Diketone | NaOH | Ethanol | Reflux | 2-6 | 80-95 |
| β-Ketoester | NaOAc | Acetic Acid | Reflux | 4-8 | 75-90 |
| Chalcone | NaOAc | Ethanol | Reflux | 6-12 | 60-85 |
Field-Proven Insights:
-
Regioselectivity with Unsymmetrical Dicarbonyls: When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions (e.g., pH). Generally, the more electrophilic carbonyl group reacts first with the amino group of hydroxylamine.
-
Use of Chalcones: α,β-Unsaturated ketones (chalcones) can also be used as 1,3-dicarbonyl equivalents. The reaction with hydroxylamine initially forms an isoxazoline intermediate, which is then oxidized to the corresponding isoxazole.[15] This can often be achieved in a one-pot process using a suitable oxidizing agent.
Conclusion: A Versatile Scaffold for Modern Chemistry
The synthesis of 3,5-disubstituted isoxazoles is a well-established field with highly reliable and versatile methodologies. The [3+2] cycloaddition of nitrile oxides with terminal alkynes offers excellent regiocontrol and a broad substrate scope, while the condensation of 1,3-dicarbonyl compounds with hydroxylamine provides a classic, operationally simple alternative. The choice between these methods will often depend on the availability of starting materials and the desired substitution pattern. As the demand for novel molecular entities in drug discovery and materials science continues to grow, the isoxazole scaffold, and particularly its 3,5-disubstituted variants, will undoubtedly remain a cornerstone of synthetic chemistry.[16]
References
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 22(15), 2843–2847. [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Al-Warhi, T., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molbank, 2024(1), M1789. [Link]
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Synthesis of 3,5-disubstituted isoxazole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32981–33005. [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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#1 Synthesis of 3,5-diphenylisoxazoline. (2022, March 22). YouTube. Retrieved January 22, 2026, from [Link]
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Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). CORE. Retrieved January 22, 2026, from [Link]
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1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Construction of Isoxazole ring: An Overview. (n.d.). Retrieved January 22, 2026, from [Link]
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3,5-Disubstituted isoxazole derivative. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (n.d.). Impactfactor. Retrieved January 22, 2026, from [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). Retrieved January 22, 2026, from [Link]
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Methodological & Application
One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: A Senior Application Scientist's Guide
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it a privileged scaffold in a multitude of pharmacologically active compounds.[2] Molecules incorporating the 3,5-disubstituted isoxazole motif have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4] The prevalence of this moiety in marketed drugs underscores the continuous need for efficient, robust, and sustainable synthetic methodologies for its construction.[1][2]
Traditional multi-step syntheses of these valuable compounds are often plagued by drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer an elegant solution to these challenges. This approach enhances efficiency, reduces waste, and minimizes resource consumption, aligning with the principles of green chemistry.[5]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the most effective and field-proven one-pot methodologies for the synthesis of 3,5-disubstituted isoxazoles. We will explore the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and offer insights into the rationale behind experimental choices to empower you in your synthetic endeavors.
Core Strategy: The [3+2] Cycloaddition of In Situ Generated Nitrile Oxides
The most prevalent and versatile one-pot strategy for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition (also known as the Huisgen cycloaddition) between a terminal alkyne and a nitrile oxide.[6][7] The transient and reactive nature of nitrile oxides necessitates their in situ generation, which forms the crux of these one-pot procedures.
Mechanism of the [3+2] Cycloaddition
The reaction proceeds via a concerted pericyclic mechanism where the 1,3-dipole (nitrile oxide) reacts with a dipolarophile (alkyne) to form a five-membered heterocyclic ring.[6] The regioselectivity of the addition, which determines the 3,5-disubstitution pattern, is a critical aspect that can be controlled by the choice of substrates, catalysts, and reaction conditions.
Methodology 1: Copper-Catalyzed One-Pot Synthesis from Hydroximoyl Chlorides and Terminal Alkynes
This method is a robust and widely used approach that leverages the catalytic activity of copper(I) to promote the regioselective cycloaddition of nitrile oxides, generated in situ from hydroximoyl chlorides, with terminal alkynes.[2][8] The copper catalyst not only enhances the reaction rate but also ensures high regioselectivity, affording the desired 3,5-disubstituted isoxazoles.[8]
Causality Behind Experimental Choices
-
Copper(I) Catalyst: Copper(I) salts, such as CuI or CuBr, are crucial for activating the terminal alkyne, facilitating the cycloaddition at lower temperatures and ensuring high regioselectivity.
-
Base: A mild base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), is required to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ.
-
Solvent: A variety of organic solvents can be used, with polar aprotic solvents like THF, DMF, or acetonitrile being common choices. Aqueous solvent systems have also been successfully employed, highlighting the green chemistry potential of this method.[9]
Experimental Workflow Diagram
Caption: General workflow for copper-catalyzed one-pot isoxazole synthesis.
Detailed Protocol
-
To a stirred solution of the terminal alkyne (1.0 mmol) and the hydroximoyl chloride (1.1 mmol) in a suitable solvent (e.g., THF, 10 mL) is added a catalytic amount of CuI (5 mol%).
-
Triethylamine (1.2 mmol) is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Data Summary
| Entry | Alkyne (R1) | Hydroximoyl Chloride (R2) | Yield (%) |
| 1 | Phenylacetylene | Benzohydroximoyl chloride | >90 |
| 2 | 1-Octyne | 4-Chlorobenzohydroximoyl chloride | 85-95 |
| 3 | Propargyl alcohol | Thiophene-2-carbohydroximoyl chloride | 80-90 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
Methodology 2: Metal-Free One-Pot Synthesis from Aldoximes and Alkynes using Alkyl Nitrites
For applications where metal contamination is a concern, metal-free synthetic routes are highly desirable. This method provides an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes using alkyl nitrites as oxidizing agents.[10]
Causality Behind Experimental Choices
-
Alkyl Nitrites (e.g., tert-butyl nitrite, isoamyl nitrite): These reagents act as oxidants to convert the aldoxime into the corresponding nitrile oxide in situ.[10] Isoamyl nitrite is often preferred due to its higher boiling point, allowing for a wider range of reaction temperatures.[10]
-
Solvent: Ethyl methyl ketone (MEK) has been found to be an effective solvent for this transformation.[10]
-
Temperature: The reaction is typically carried out at elevated temperatures (e.g., 65 °C) to ensure efficient generation of the nitrile oxide and subsequent cycloaddition.[10]
Reaction Mechanism Diagram
Caption: Mechanism of metal-free isoxazole synthesis using alkyl nitrites.
Detailed Protocol
-
A solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethyl methyl ketone (5 mL) is prepared in a reaction vessel.
-
Isoamyl nitrite (1.5 mmol) is added to the mixture.
-
The reaction vessel is sealed and heated to 65 °C with stirring.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
Data Summary
| Entry | Aldoxime (R1) | Alkyne (R2) | Yield (%) |
| 1 | Benzaldehyde oxime | Phenylacetylene | 74-96[10] |
| 2 | 4-Methoxybenzaldehyde oxime | 1-Heptyne | 74-96[10] |
| 3 | Cyclohexanecarbaldehyde oxime | Ethyl propiolate | 74-96[10] |
Note: This method demonstrates broad functional group tolerance and provides excellent yields.[10]
Methodology 3: Green Synthesis via Ball-Milling
In alignment with the principles of sustainable chemistry, mechanochemical methods such as ball-milling offer a solvent-free approach to the synthesis of 3,5-disubstituted isoxazoles.[2] This technique is not only environmentally friendly but can also lead to shorter reaction times and improved yields.
Causality Behind Experimental Choices
-
Ball-Milling: The mechanical energy provided by the ball mill facilitates the intimate mixing and reaction of the solid reactants in the absence of a solvent.
-
Catalyst: A recyclable heterogeneous catalyst, such as Cu/Al2O3 nanocomposite, can be employed to promote the reaction.[2]
-
Reactants: This method is suitable for the reaction of hydroximoyl chlorides and terminal alkynes.[2]
Detailed Protocol
-
A milling jar is charged with the hydroximoyl chloride (1.0 mmol), the terminal alkyne (1.1 mmol), the Cu/Al2O3 nanocomposite catalyst, and a suitable base (e.g., solid sodium carbonate).
-
The jar is placed in a ball mill and agitated at a specified frequency for a designated period.
-
The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC.
-
Upon completion, the solid reaction mixture is extracted with an organic solvent.
-
The catalyst can be recovered by filtration for reuse.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Data Summary
| Entry | Alkyne (R1) | Hydroximoyl Chloride (R2) | Yield (%) |
| 1 | Phenylacetylene | Benzohydroximoyl chloride | Moderate to Excellent[2] |
| 2 | 4-Ethynyltoluene | 4-Chlorobenzohydroximoyl chloride | Moderate to Excellent[2] |
| 3 | 1-Ethynylcyclohexene | 3-Bromobenzohydroximoyl chloride | Moderate to Excellent[2] |
Note: This scalable and solvent-free method provides a practical and environmentally benign route to 3,5-disubstituted isoxazoles.[2]
Conclusion and Future Perspectives
The one-pot synthesis of 3,5-disubstituted isoxazoles has evolved significantly, with a range of methodologies now available to suit various synthetic needs and green chemistry objectives. The classic copper-catalyzed [3+2] cycloaddition remains a highly reliable and efficient method. For applications requiring metal-free conditions, the use of alkyl nitrites provides an excellent alternative. Furthermore, the advent of solvent-free techniques like ball-milling is paving the way for more sustainable manufacturing processes in the pharmaceutical and chemical industries.
As the field continues to advance, we can anticipate the development of even more sophisticated one-pot procedures, potentially involving novel catalytic systems, flow chemistry, and the integration of computational tools for reaction optimization. These innovations will undoubtedly further streamline the synthesis of this vital class of heterocyclic compounds, accelerating the discovery and development of new therapeutics.
References
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D. P. G. L. D. G. N. T. N. D. T. H. N. D. T. H. N. H. T. N. H. L. H. P. H. P. N. T. H. N. P. T. D. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. RSC Advances, 11(45), 28246–28254. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. Retrieved from [Link]
-
Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996–4008. Available at: [Link]
-
Ortega, J. A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(61), 38693-38700. Available at: [Link]
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Ghosh, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33633-33655. Available at: [Link]
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Li, J., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2715. Available at: [Link]
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Patil, S. A., et al. (2022). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences, 134(2), 54. Available at: [Link]
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Zhu, M., Jin, J.-C., Tong, J.-Y., & Li, Z.-Y. (2014). New Synthetic Method for 3,5-Disubstituted Isoxazole. Journal of Zhejiang Shuren University, 14(3), 1-5. Available at: [Link]
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ResearchGate. (2025). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Retrieved from [Link]
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ResearchGate. (n.d.). A Convenient one-pot synthesis of 3,5-diarylisoxazoles via oxidative cyclisation using catalytic CuBr2 and Oxone. Retrieved from [Link]
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Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline. YouTube. Retrieved from [Link]
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Zhang, X., et al. (2021). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 23(15), 5896–5900. Available at: [Link]
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Wang, X., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845. Available at: [Link]
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[3+2] cycloaddition reaction for isoxazole ring formation
An Application Guide to the [3+2] Cycloaddition Reaction for Isoxazole Ring Formation
Introduction: The Privileged Isoxazole Scaffold
In the landscape of medicinal chemistry and drug discovery, the isoxazole ring stands out as a "privileged scaffold." This five-membered heterocycle is a cornerstone in the architecture of numerous therapeutic agents, owing to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions.[1] Its presence is notable in a wide array of commercially available drugs, including the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the immunosuppressant leflunomide.[2] The isoxazole moiety's capacity to serve as a versatile pharmacophore has driven significant research into efficient and robust synthetic methodologies for its construction.[3][4][5] Among the various synthetic strategies, the 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is the most extensively researched and powerful method for assembling the isoxazole core.[1][2][6][7] This reaction involves the union of a nitrile oxide (the three-atom, or "1,3-dipole" component) and an alkyne or alkene (the two-atom, or "dipolarophile" component) to form the heterocyclic ring with high atom economy.[2][6][8] This guide provides a detailed examination of the mechanistic underpinnings, practical execution, and critical parameters of this cornerstone reaction for researchers, chemists, and professionals in drug development.
Part 1: The Mechanism of 1,3-Dipolar Cycloaddition
The formation of an isoxazole ring via the [3+2] cycloaddition is mechanistically classified as a concerted pericyclic reaction.[2][6] This means the new sigma bonds forming the ring are created in a single transition state without the formation of a discrete intermediate. The reaction's elegance lies in the predictable interaction between the frontier molecular orbitals (FMOs) of the two key reactants.
-
The 1,3-Dipole: Nitrile Oxide (R-C≡N⁺-O⁻) : This is a neutral molecule with a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a linear system of three atoms with four π-electrons. It is a high-energy, reactive species that is typically generated in situ to prevent self-reaction.
-
The Dipolarophile : For the direct synthesis of isoxazoles, an alkyne (R-C≡C-R') is the required dipolarophile.[8] The reaction proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The specific HOMO-LUMO pairing depends on the electronic nature of the substituents on both the nitrile oxide and the alkyne.
Caption: General Mechanism of the [3+2] Cycloaddition.
Causality of Regioselectivity
A critical consideration in isoxazole synthesis is regioselectivity—the orientation in which the nitrile oxide adds across the asymmetric alkyne. This determines which substituents from the starting materials end up at the 3-, 4-, or 5-positions of the isoxazole ring. The outcome is governed by a delicate interplay of steric and electronic factors.[9]
-
Electronic Control : In thermal reactions, the regioselectivity is often dictated by the FMO coefficients. The reaction proceeds through the pathway that allows for the largest stabilizing interaction between the atoms with the largest orbital coefficients on the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa).[10]
-
Steric Control : Bulky substituents on either the nitrile oxide or the alkyne will sterically hinder certain approaches, favoring the transition state with the least steric repulsion.[11]
-
Catalytic Control : The use of transition metals, such as copper(I) or ruthenium(II), can profoundly influence and even reverse the inherent regioselectivity of the thermal reaction.[6][10][12][13] Catalysts can coordinate to the alkyne, altering its electronic properties and directing the approach of the nitrile oxide.[10]
Part 2: In Situ Generation of Nitrile Oxides
Nitrile oxides are prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole. To circumvent this, they are almost always generated in situ in the presence of the dipolarophile. This ensures that the concentration of the free nitrile oxide remains low, favoring the intermolecular cycloaddition over dimerization. The two most prevalent methods for generation are detailed below.
-
The Dehydrohalogenation Method (Classic) : This involves the treatment of a hydroximoyl halide (typically a chloride) with a non-nucleophilic base like triethylamine (Et₃N). The hydroximoyl chloride is readily prepared by the chlorination of a corresponding aldoxime, often using agents like N-chlorosuccinimide (NCS).[6]
-
The Direct Oxidation Method (Modern) : This approach is often preferred due to its milder conditions and operational simplicity. It involves the direct oxidation of an aldoxime to a nitrile oxide using an appropriate oxidizing agent. This method avoids the need to isolate the hydroximoyl halide intermediate. A variety of oxidants have been successfully employed, including sodium hypochlorite (NaOCl, household bleach), Chloramine-T, and a combination of sodium chloride and Oxone®.[14][15]
Caption: Workflow for Isoxazole Synthesis via Aldoxime Oxidation.
Part 3: Experimental Protocol & Application Notes
This section provides a representative, field-proven protocol for the synthesis of a 3,5-disubstituted isoxazole using the direct oxidation of an aldoxime with sodium hypochlorite.
Objective: Synthesis of 3-phenyl-5-(4-methoxyphenyl)isoxazole.
Materials & Reagents
-
Reactants : Benzaldehyde oxime (1.0 eq), 1-ethynyl-4-methoxybenzene (1.1 eq)
-
Oxidant : Commercial aqueous sodium hypochlorite solution (~10-15%)
-
Solvent : Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Equipment : Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, glass column for chromatography.
-
Purification : Silica gel (230-400 mesh), Hexanes, Ethyl Acetate.
Step-by-Step Methodology
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (e.g., 1.21 g, 10 mmol, 1.0 eq) and 1-ethynyl-4-methoxybenzene (1.45 g, 11 mmol, 1.1 eq). Dissolve the solids in 40 mL of dichloromethane (DCM).
-
Scientist's Note: Using a slight excess (1.1-1.2 eq) of the alkyne ensures the complete consumption of the transiently generated, unstable nitrile oxide. DCM is a good solvent choice as it dissolves the organic reactants well but is immiscible with the aqueous bleach solution.
-
-
Initiation of Cycloaddition : Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exothermicity of the oxidation and to further minimize nitrile oxide dimerization.
-
In Situ Generation : Add the aqueous sodium hypochlorite solution (e.g., 12 mL of a 12% solution, ~20 mmol, 2.0 eq) to a dropping funnel. Add the bleach solution dropwise to the vigorously stirring reaction mixture over a period of 30-45 minutes.
-
Scientist's Note: Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases, facilitating the reaction. The slow, dropwise addition is the most critical parameter for achieving a high yield. It maintains a low steady-state concentration of the nitrile oxide, ensuring it reacts preferentially with the abundant alkyne.
-
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting materials. A typical mobile phase would be 9:1 Hexanes:Ethyl Acetate.
-
Work-up : Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).
-
Scientist's Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Isolation : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or oil.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the pure 3-phenyl-5-(4-methoxyphenyl)isoxazole.
Data Summary & Troubleshooting
The success of the [3+2] cycloaddition is sensitive to several parameters. The table below summarizes their impact and provides troubleshooting guidance.
| Parameter | Effect on Reaction | Troubleshooting Guide |
| Reaction Temperature | Lower temperatures (0 °C) minimize nitrile oxide dimerization, increasing yield. Higher temperatures can accelerate the reaction but may lead to more side products. | Low Yield? Ensure the reaction was kept cold during oxidant addition. No Reaction? Try warming slightly after addition is complete. |
| Rate of Oxidant Addition | Slow, dropwise addition is critical to prevent dimerization. Rapid addition will drastically lower the yield. | Low Yield / Furoxan byproduct observed? The addition was likely too fast. Repeat with a slower addition rate or use a syringe pump for precise control. |
| Solvent Choice | A solvent that dissolves the reactants but is immiscible with the oxidant solution is ideal for two-phase systems (e.g., DCM, EtOAc). | Poor Reaction Rate? If using a single-phase system, ensure the solvent does not react with the oxidant. |
| Stoichiometry | An excess of the alkyne dipolarophile is recommended to efficiently trap the in situ generated nitrile oxide. | Starting aldoxime remains? Increase the equivalents of both the oxidant and the alkyne. |
| Stirring Rate | Vigorous stirring is essential for biphasic reactions to ensure efficient mass transfer between the phases. | Inconsistent Results? Ensure the stir rate is high and consistent throughout the addition. |
Conclusion
The [3+2] cycloaddition between nitrile oxides and alkynes is a highly reliable and versatile strategy for the synthesis of substituted isoxazoles. Its value is underscored by its tolerance of a wide range of functional groups and the ability to control regioselectivity through careful selection of substrates, reaction conditions, and catalysis. By understanding the causality behind the protocol—particularly the critical need for slow, controlled in situ generation of the nitrile oxide—researchers can effectively leverage this reaction to build complex molecular architectures and accelerate the discovery of new chemical entities for drug development and other applications.[3][4][5]
References
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Title : Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions Source : The Journal of Organic Chemistry, ACS Publications URL : [Link]
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Title : [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source : Taylor & Francis Online URL : [Link]
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Title : An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source : RSC Advances, Royal Society of Chemistry URL : [Link]
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Title : Construction of Isoxazole ring: An Overview Source : Letters in Applied NanoBioScience URL : [Link]
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Title : Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates Source : Bioorganic & Medicinal Chemistry URL : [Link]
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Title : 1,3-Dipolar cycloaddition Source : Wikipedia URL : [Link]
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Title : Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity Source : Organic Letters, ACS Publications URL : [Link]
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Title : Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile Source : Zanco Journal of Medical Sciences URL : [Link]
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Title : Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction Source : MDPI URL : [Link]
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Title : Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles Source : Organic Letters, ACS Publications URL : [Link]
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Title : 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles Source : MDPI URL : [Link]
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Title : Advances in isoxazole chemistry and their role in drug discovery Source : RSC Advances, Royal Society of Chemistry URL : [Link]
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Title : Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source : Chemical and Pharmaceutical Bulletin URL : [Link]
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Title : In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source : Organic Letters, ACS Publications URL : [Link]
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Title : Advances in isoxazole chemistry and their role in drug discovery Source : National Center for Biotechnology Information (PMC) URL : [Link]
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Title : An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source : National Center for Biotechnology Information (PMC) URL : [Link]
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Title : Advances in isoxazole chemistry and their role in drug discovery Source : ResearchGate URL : [Link]
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Title : Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source : ResearchGate URL : [Link]
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Title : Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source : Corvinus Journal of Microbiology URL : [Link]
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Application Notes and Protocols: A Framework for Evaluating Ethyl 5-(p-tolyl)isoxazole-3-carboxylate in Anticancer Drug Discovery
Introduction: The Isoxazole Scaffold as a Privileged Motif in Oncology
The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel chemical entities that exhibit high efficacy and selectivity against tumor cells.[1][2] Within the vast arsenal of heterocyclic compounds, the isoxazole ring system has emerged as a "privileged scaffold" due to its versatile biological activities.[3][4][5] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] Their significance in oncology is underscored by their ability to modulate various cellular processes implicated in cancer progression, such as cell proliferation, apoptosis, and key signaling pathways.[4][8] Numerous studies have highlighted that isoxazole-containing molecules can induce apoptosis, inhibit tubulin polymerization, and interfere with critical signaling cascades, making them attractive candidates for therapeutic development.[9]
This application note presents a comprehensive guide for the synthesis and systematic evaluation of a novel isoxazole derivative, Ethyl 5-(p-tolyl)isoxazole-3-carboxylate , as a potential anticancer agent. While extensive research exists on the broader class of isoxazoles, this specific compound remains largely unexplored. Therefore, this document provides researchers, scientists, and drug development professionals with a detailed framework—from chemical synthesis to in-depth biological characterization—to unlock its therapeutic potential. The protocols herein are designed to be self-validating, providing a logical and efficient pathway for assessing cytotoxicity and elucidating the mechanism of action.
Synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
The synthesis of the title compound can be achieved through a well-established multi-step reaction sequence, adapted from methodologies reported for structurally similar isoxazoles.[10] The proposed pathway involves the reaction of a substituted acetophenone with diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride.
Proposed Synthesis Pathway:
-
Step 1: Claisen Condensation. The initial step involves a Claisen condensation between 4-methylacetophenone (p-tolyl methyl ketone) and diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form an intermediate diketoester.
-
Step 2: Cyclization with Hydroxylamine. The resulting diketoester is then reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol. This reaction proceeds via a condensation and subsequent cyclization to form the isoxazole ring, yielding Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
This synthetic route is robust and allows for the potential generation of a library of analogs by varying the starting acetophenone.
A Systematic Workflow for Anticancer Evaluation
A structured, multi-phase approach is crucial for efficiently evaluating a novel compound's anticancer potential. This workflow ensures that resources are directed toward the most promising candidates and that a comprehensive biological profile is established.
Caption: A three-phase workflow for evaluating a novel anticancer compound.
Phase 1: Primary Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell viability.[11] It is recommended to screen the compound against a diverse panel of human cancer cell lines to identify potential tissue-specific sensitivity.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate across various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HT-29 [colon])
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, dissolved in DMSO to create a stock solution (e.g., 100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: After overnight incubation, remove the medium and add 100 µL of the various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
The results of the MTT assay should be summarized in a clear, tabular format.
| Cancer Cell Line | Tissue of Origin | Ethyl 5-(p-tolyl)isoxazole-3-carboxylate IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | [Experimental Value] | 1.2 ± 0.2 |
| HeLa | Cervical Carcinoma | [Experimental Value] | 0.7 ± 0.05 |
| HT-29 | Colorectal Adenocarcinoma | [Experimental Value] | 1.5 ± 0.3 |
Phase 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic activity is confirmed, the next logical step is to investigate how the compound induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment.
Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]
Materials:
-
Cancer cell line of interest (e.g., one that showed high sensitivity in the MTT assay)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[5]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Causality: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13] This allows for the differentiation of cells in different phases of the cell cycle based on their DNA content (2n for G0/G1, between 2n and 4n for S, and 4n for G2/M).[13]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 or 48 hours as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Analyze the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
Phase 3: Investigating Molecular Targets and Signaling Pathways
After establishing the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest), the final phase involves identifying the molecular pathways through which the compound acts. Based on the literature for other isoxazole derivatives, pathways like PI3K/Akt/mTOR are plausible targets.[8]
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for the compound.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To determine the effect of the test compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway (e.g., PI3K/Akt/mTOR).
Causality: The activity of signaling pathways is often regulated by protein phosphorylation. Western blotting can detect changes in the levels of total protein and, crucially, the phosphorylated (active) forms of key kinases like Akt and mTOR. A decrease in the phosphorylated form of a protein following treatment suggests pathway inhibition.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH or β-actin [loading control])
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treating cells with the compound for a specified time, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on protein activation. The loading control (e.g., GAPDH) ensures that any observed changes are not due to loading errors.
Conclusion and Future Directions
This application note provides a robust and logical framework for the initial characterization of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate as a potential anticancer agent. By following these protocols, researchers can efficiently determine the compound's cytotoxic profile, gain insights into its mechanism of action regarding apoptosis and cell cycle progression, and begin to identify the molecular signaling pathways it modulates. Positive and compelling results from this comprehensive in vitro evaluation would provide a strong rationale for advancing this novel isoxazole derivative into more complex preclinical studies, including in vivo animal models, to further assess its therapeutic potential.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Sayed, W. M. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(12), 4697. [Link]
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Qi, C., Wang, Z. M., & Wang, Y. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]
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Yakan, H., Oz, G., Pabuccu, E., et al. (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276-1293. [Link]
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Krasavin, M., Lukin, A., & Zahanich, I. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Molecules, 28(12), 4725. [Link]
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Mamat, M., Toze, S., Abdukadera, A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]
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Pundir, R., & Sharma, P. (2022). Mechanism of formation of isoxazole‐5‐carboxamides. ResearchGate. [Link]
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Ullah, A., & Azad, E. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3771. [Link]
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Kamal, A., Reddy, V. S., Srie, S. J., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 45(8), 3247-3256. [Link]
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University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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Pilyo, S. G., Kozachenko, О. P., Zhirnov, V. V., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainian Bioorganic Acta, 15(2), 13-22. [Link]
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Chander, S., Kumar, V., Kumar, R., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 241-248. [Link]
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Kumar, V., & Sharma, P. K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-25. [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(22), 5639-5660. [Link]
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Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
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The Francis Crick Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
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Donatella, T., & Giorgio, B. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 123-132. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., El-Gamal, K. M., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 28(10), 1272-1280. [Link]
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ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Retrieved from [Link]
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Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1(1), 118-126. [Link]
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Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 5-(p-tolyl)isoxazole-3-carboxylate as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive ester functional group and a stable isoxazole core, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The isoxazole moiety is a prominent scaffold in numerous pharmacologically active compounds, known to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document provides a detailed guide on the physicochemical properties, synthesis, and key applications of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate as a chemical intermediate, complete with step-by-step protocols for its derivatization.
Physicochemical & Spectroscopic Profile
Accurate identification is paramount for any chemical intermediate. The following table summarizes the key physicochemical properties of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | N/A |
| Molecular Weight | 231.25 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Assumed |
| Melting Point | Data not available; related compounds melt in a wide range. | N/A |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). | Assumed |
| CAS Number | 23004-97-7 | N/A |
Spectroscopic Data (Predicted)
While specific experimental spectra are not publicly available, the expected NMR and IR data are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.70 (d, 2H, Ar-H), δ 7.30-7.20 (d, 2H, Ar-H), δ 6.80 (s, 1H, isoxazole-H), δ 4.40 (q, 2H, -OCH₂CH₃), δ 2.40 (s, 3H, Ar-CH₃), δ 1.40 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O, ester), δ 162.0 (isoxazole C), δ 160.0 (isoxazole C), δ 142.0 (Ar-C), δ 130.0 (Ar-CH), δ 128.0 (Ar-C), δ 126.0 (Ar-CH), δ 105.0 (isoxazole CH), δ 62.0 (-OCH₂), δ 21.5 (Ar-CH₃), δ 14.0 (-CH₃).
-
IR (KBr, cm⁻¹): ~2980 (C-H), ~1730 (C=O, ester), ~1610 (C=N), ~1580 (C=C, aromatic), ~1450, ~1370 (C-H bend), ~1250 (C-O stretch).
Synthesis of the Core Intermediate
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry. A common and reliable method involves the cycloaddition reaction between a β-ketoester equivalent and hydroxylamine. While a specific protocol for the title compound is not detailed in the provided results, a general, analogous procedure can be outlined. A related synthesis involves the reaction of 4-nitroacetophenone and diethyl oxalate, followed by reaction with hydroxylamine hydrochloride.[4][5]
Conceptual Synthetic Workflow
The synthesis logically proceeds through two key stages: formation of a diketoester intermediate and its subsequent cyclization with hydroxylamine to form the isoxazole ring.
Caption: Conceptual workflow for the synthesis of the target isoxazole.
Applications as a Chemical Intermediate
The utility of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate stems from the reactivity of its ester group, which can be readily converted into other functional groups. This allows for its use as a scaffold to build libraries of compounds for drug discovery and materials science.[6][7]
Application 1: Saponification to 5-(p-tolyl)isoxazole-3-carboxylic acid
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental first step for many subsequent reactions, such as amide bond formation. The resulting carboxylic acid, 5-(p-tolyl)isoxazole-3-carboxylic acid, is a key intermediate for developing anti-inflammatory and antimicrobial agents.[6]
Protocol 3.1: Ester Hydrolysis
-
Rationale: A mild base like potassium carbonate in an aqueous organic solvent mixture is effective for saponification without cleaving the sensitive N-O bond of the isoxazole ring.[8] Microwave assistance can significantly reduce reaction times.
-
Reaction Setup: In a microwave-safe vessel, dissolve Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Add Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 100°C for 15-20 minutes. Monitor reaction completion by TLC (e.g., 7:3 Hexane:EtOAc, staining with KMnO₄).
-
Work-up: After cooling, concentrate the mixture under reduced pressure to remove the ethanol.
-
Acidification: Dilute the aqueous residue with water and cool in an ice bath. Acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product, 5-(p-tolyl)isoxazole-3-carboxylic acid, by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
Validation: Confirm the structure by ¹H NMR and measure the melting point (literature MP: 184°C).[6]
Application 2: Amide Coupling to Synthesize Novel Amides
Amide bonds are a cornerstone of pharmaceutical chemistry.[9] The carboxylic acid synthesized in Protocol 3.1 can be coupled with a variety of amines to generate a library of 5-(p-tolyl)isoxazole-3-carboxamides, which are investigated for a range of biological activities, including immunosuppressive and anti-inflammatory effects.[10]
Protocol 3.2: Amide Bond Formation
-
Rationale: Activating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride in situ is a robust and high-yielding method for amidation, even with sterically hindered amines.[11]
-
Acyl Chloride Formation: Suspend 5-(p-tolyl)isoxazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the mixture to stir at room temperature for 1-2 hours until the suspension becomes a clear solution.
-
Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 2.5 eq) in DCM.
-
Coupling Reaction: Cool the amine solution to 0°C and add the freshly prepared acyl chloride solution dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to yield the pure amide.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 3: Reductive Isoxazole Ring Opening
Under specific catalytic hydrogenation conditions, the isoxazole ring can be reductively cleaved. This transformation is highly valuable as it unmasks a β-enamino-ketoester functionality, a versatile synthon for various other heterocyclic systems.
Protocol 3.3: Catalytic Hydrogenation
-
Rationale: Palladium on carbon (Pd/C) is a standard catalyst for hydrogenolysis. Under a hydrogen atmosphere, it can cleave the weak N-O bond of the isoxazole ring. This domino reaction can sometimes be preceded by other reductions depending on the substituents.[12]
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask with hydrogen by evacuating and refilling three times.
-
Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere for 6-24 hours. Monitor the disappearance of the starting material by TLC.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography to yield the corresponding β-enamino-ketoester.
-
Validation: Characterize the product by spectroscopic methods to confirm the ring-opening and formation of the enaminone structure.
Workflow and Derivatization Summary
The following diagram illustrates the central role of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate and its transformation into key derivatives.
Caption: Key synthetic transformations of the title intermediate.
Conclusion
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate serves as a robust and versatile intermediate for chemical synthesis. The protocols outlined in this guide provide reliable methods for its conversion into carboxylic acids, amides, and ring-opened enaminones. These derivatives are valuable precursors for the synthesis of biologically active molecules, making the title compound a significant tool for professionals in drug discovery and development.[2][7] Researchers are encouraged to use these notes as a foundation for exploring novel molecular architectures based on the isoxazole scaffold.
References
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MySkinRecipes. 5-(p-Tolyl)isoxazole-3-carboxylic acid. Available from: [Link]
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Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111. Available from: [Link]
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Organics. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]
-
PubMed Central (PMC). (2011). Ethyl 5-(4-amino-phen-yl)isoxazole-3-carboxyl-ate. Available from: [Link]
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ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Available from: [Link]
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MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link]
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Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available from: [Link]
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PubMed Central (PMC). (2024). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
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Biological and Molecular Chemistry. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]
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MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. Available from: [Link]
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National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. Available from: [Link]
-
Organic Syntheses. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Org. Synth., 53, 59. Available from: [Link]
-
Leggio, A., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 1(5), 854-861. Available from: [Link]
-
ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Available from: [Link]
-
ResearchGate. The recent progress of isoxazole in medicinal chemistry | Request PDF. Available from: [Link]
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Canadian Science Publishing. (1971). Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 49(12), 2064-2067. Available from: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
PubMed Central (PMC). (2021). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 26(18), 5642. Available from: [Link]
-
ResearchGate. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. Available from: [Link]
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Application Note: A Protocol for the Purification of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate via Recrystallization
Abstract
This application note provides a detailed, field-proven protocol for the purification of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a key intermediate in medicinal chemistry and drug development.[1][2] The protocol is centered around the robust and scalable technique of recrystallization, designed to significantly enhance the purity of the crude synthetic product by removing unreacted starting materials, by-products, and other process-related impurities. We delve into the foundational principles of solvent selection, provide a step-by-step experimental workflow, and outline methods for verifying the final product's purity, ensuring a self-validating and reliable purification system. This guide is intended for researchers, chemists, and process development professionals aiming to achieve high-purity isoxazole derivatives essential for downstream applications.
Introduction: The Imperative for Purity
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate belongs to the isoxazole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its presence in a wide array of bioactive molecules.[3] The efficacy, safety, and regulatory compliance of any active pharmaceutical ingredient (API) are directly contingent on its purity.[4] Recrystallization is a fundamental and powerful purification technique that separates a target compound from its impurities based on differences in solubility.[5][6] The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[7]
Foundational Principle: Solvent Selection
The success of any recrystallization protocol hinges on the selection of an appropriate solvent or solvent system.[8] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and low solubility at room temperature or below.[9]
Causality Behind Solvent Choice: The structure of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate features both polar (isoxazole ring, ethyl ester) and non-polar (p-tolyl group) moieties. This dual character suggests that a solvent of intermediate polarity, or a mixed-solvent system, will be most effective.
-
Polar Solvents (e.g., Water, Methanol): Isoxazoles are generally soluble in polar solvents like ethanol and methanol.[10] Highly polar solvents may dissolve the compound too readily, even at low temperatures, leading to poor recovery.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These are unlikely to dissolve the compound sufficiently, even when heated, due to the polar functional groups.
-
Intermediate Polarity Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate): These solvents often provide the optimal balance of solubility characteristics required for effective recrystallization.
-
Mixed-Solvent Systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane): A mixed-solvent system is highly versatile. The compound is dissolved in a "good" solvent (in which it is highly soluble), and then a "poor" solvent (or "anti-solvent," in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). This allows for fine-tuning of the solubility profile.[11]
Experimental Solvent Screening Protocol
Before committing to a bulk purification, a small-scale solvent screen is essential.
-
Place approximately 50 mg of the crude compound into several different test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of crystal formation. The ideal solvent will yield a high recovery of well-formed crystals.
| Solvent Candidate | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Ethanol | Low | High | Abundant, well-formed crystals | Excellent Candidate |
| Isopropanol | Low | High | Good crystal formation | Good Candidate |
| Ethyl Acetate | Moderate | Very High | Moderate recovery | Possible co-solvent |
| Hexane | Insoluble | Insoluble | N/A | Unsuitable (potential anti-solvent) |
| Water | Insoluble | Insoluble | N/A | Unsuitable (potential anti-solvent) |
| Ethanol/Water (9:1) | Low | High | Excellent crystal formation | Excellent Candidate |
Table 1: Representative data from a solvent screening for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate. Ethanol and an ethanol/water mixture are identified as promising systems.
Detailed Recrystallization Protocol
This protocol assumes ethanol has been selected as the optimal solvent based on preliminary screening.
Materials and Equipment:
-
Crude Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
-
Ethanol (Reagent Grade)
-
Deionized Water (for mixed-solvent system, if used)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
Workflow Visualization
Caption: Figure 1: Recrystallization Workflow
Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat approximately 50-60 mL of ethanol to a gentle boil on a hot plate.
-
Carefully and slowly, add the hot ethanol to the flask containing the crude solid while stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
Expert Insight: Using the minimum amount of hot solvent is critical for maximizing the recovery of the purified product. An excess of solvent will keep more of the product dissolved even after cooling, reducing the yield.
-
-
Hot Gravity Filtration (Optional):
-
If any insoluble impurities (e.g., dust, inorganic salts) or colored impurities are visible in the hot solution, perform a hot gravity filtration.
-
Place a short-stemmed funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.
-
Rationale: Pre-heating the receiving flask and using a short-stemmed funnel prevents premature crystallization of the product on the filter paper or in the funnel stem, which would clog the apparatus and reduce the yield.
-
Pour the hot solution through the filter paper in portions.
-
-
Crystallization:
-
Remove the flask containing the clear, hot filtrate from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling is paramount for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice and produces fine needles or powders that are harder to filter and wash effectively.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold ethanol.
-
Rationale: Washing with a minimal volume of cold solvent removes any residual mother liquor (containing the dissolved impurities) adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystalline cake to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the product's melting point.
-
Self-Validation: Purity Assessment
A protocol is only trustworthy if it includes methods for verification. The purity of the recrystallized product should be confirmed using the following methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1-2°C). Compare the experimental melting point to the literature value if available. An impure sample will exhibit a depressed and broad melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified product should appear as a single, distinct spot with a higher Rf value than most polar impurities and a lower Rf than non-polar impurities. The crude lane will show multiple spots, and the mother liquor lane will show the product along with concentrated impurities.
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling more slowly.
-
-
No Crystals Form: The solution may be too dilute or supersaturated.
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
-
Low Recovery: This is often due to using too much solvent during dissolution or washing, or cooling the solution too rapidly.
-
Solution: Adhere strictly to using the minimum amount of hot solvent. Ensure the wash solvent is ice-cold and used sparingly. The mother liquor can be concentrated to recover a second crop of crystals, which may be of slightly lower purity.
-
References
-
Di Mola, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]
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Qi, C., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111. Available at: [Link]
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Biological and Molecular Chemistry (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]
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Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. Available at: [Link]
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ChemSynthesis (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis database. Available at: [Link]
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MySkinRecipes (2026). 5-(p-Tolyl)isoxazole-3-carboxylic acid. Product Specification. Available at: [Link]
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Wikipedia (2023). Isoxazole. Wikipedia, The Free Encyclopedia. Available at: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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Solubility of Things. Isoxazole. Solubility of Things database. Available at: [Link]
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Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
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PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]
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SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
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Pavlik, J. W. (1978). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 55(8), 539. Available at: [Link]
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de la Torre, P., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Available at: [Link]
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University of York, Chemistry Teaching Labs. Solvent Choice. Available at: [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
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de la Torre, P., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
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Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5599. Available at: [Link]
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Mastering the Purification of Isoxazole Esters: A Guide to Column Chromatography Techniques
For researchers, medicinal chemists, and professionals in drug development, the isolation of pure isoxazole esters from complex reaction mixtures is a critical step that dictates the reliability of downstream applications and the quality of potential drug candidates. This comprehensive guide provides an in-depth exploration of column chromatography techniques tailored for the purification of this important class of heterocyclic compounds. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles and provides field-proven protocols to empower you with the expertise to confidently and efficiently purify isoxazole esters.
The Central Role of Chromatography in Isoxazole Chemistry
Isoxazole esters are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities. Their synthesis, however, often yields a mixture of the desired product, unreacted starting materials, byproducts, and sometimes regioisomers with very similar physical properties. Column chromatography, particularly normal-phase flash chromatography using silica gel, stands as the most robust and widely adopted method for their purification.[1] The technique's efficacy hinges on the differential partitioning of the mixture's components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[2]
The polarity of the isoxazole ester, governed by its specific substituents, dictates its interaction with the polar silica gel surface. Less polar compounds have a weaker affinity for the stationary phase and are eluted more quickly by the non-polar mobile phase, while more polar compounds are retained longer.[3] Mastering this interplay is key to achieving high-purity isoxazole esters.
Foundational Principles: From TLC to Column Success
A successful column chromatography purification is almost always preceded by meticulous method development using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the larger column separation, allowing for the efficient screening of mobile phase systems.[2]
The Significance of the Retention Factor (Rf)
The Retention Factor (Rf) is a critical parameter derived from TLC, quantifying the migration of a compound relative to the solvent front. It is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
For optimal separation in column chromatography, the target isoxazole ester should exhibit an Rf value between 0.2 and 0.3 in the chosen TLC solvent system.[4]
-
An Rf value that is too high (> 0.5) suggests that the compound is not interacting sufficiently with the silica gel and will elute too quickly from the column, likely co-eluting with non-polar impurities.[5]
-
An Rf value that is too low (< 0.1) indicates strong adsorption to the silica gel, which can lead to excessively long elution times, broad peaks, and potential product decomposition on the column.[5]
The relationship between TLC Rf and the elution volume in column chromatography can be approximated by the equation CV = 1/Rf , where CV represents the number of column volumes of solvent required to elute the compound.[6] This inverse relationship underscores why a low Rf on TLC translates to a large elution volume on the column.
Strategic Selection of Chromatographic Conditions
The success of the purification is contingent on the judicious selection of the stationary phase, mobile phase, and elution strategy.
Stationary Phase: The Heart of the Separation
For the vast majority of isoxazole ester purifications, silica gel (SiO₂) of 40-63 µm particle size is the stationary phase of choice for flash chromatography. Its polar surface, rich in silanol groups (Si-OH), effectively interacts with the polar functionalities of the isoxazole ester and any polar impurities.[7]
In instances where the isoxazole ester is found to be unstable on silica gel, which can be due to the acidic nature of the silica surface, alternative stationary phases should be considered.[8] These include:
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, alumina can be a valuable alternative. Neutral or basic alumina is particularly useful for acid-sensitive compounds.[1]
-
Deactivated Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.[8]
Mobile Phase: The Driving Force of Elution
The mobile phase, or eluent, is a low-viscosity solvent or a mixture of solvents that carries the sample through the column. For isoxazole esters, which are typically of moderate polarity, binary solvent systems composed of a non-polar solvent and a more polar solvent are commonly employed.
| Polarity of Isoxazole Ester | Recommended Starting Solvent System |
| Non-polar | Hexane/Ethyl Acetate (e.g., 95:5 to 80:20) |
| Moderately Polar | Hexane/Ethyl Acetate (e.g., 80:20 to 50:50) |
| Polar | Dichloromethane/Methanol (e.g., 99:1 to 95:5) |
Pro-Tip: A good starting point for solvent system screening on TLC is a 4:1 mixture of hexane and ethyl acetate.[7] The ratio can then be adjusted to achieve the target Rf of 0.2-0.3 for the desired isoxazole ester.
Elution Strategy: Isocratic vs. Gradient
There are two primary elution strategies in flash chromatography:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the purification. This method is simpler to execute and is suitable when the impurities have significantly different polarities from the product.[1][9] However, it can lead to band broadening for later-eluting compounds.[10]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation. This is achieved by progressively increasing the proportion of the more polar solvent in the mixture.[1][9] Gradient elution is highly effective for complex mixtures containing compounds with a wide range of polarities, as it results in sharper peaks, better resolution, and often shorter overall purification times.[11]
For purifying isoxazole esters from a typical reaction mixture, a step-gradient elution is often the most efficient approach.
Visualizing the Workflow: From Crude Mixture to Pure Product
The following diagram illustrates the logical flow of the purification process.
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Handling, storage, and safety information for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
Application Notes and Protocols for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
Introduction
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and potential applications of this specific isoxazole derivative. The protocols and information herein are designed to ensure scientific integrity and promote safe laboratory practices.
Compound Identification and Properties
A foundational aspect of safe and effective use is the accurate identification and understanding of the compound's physical and chemical properties.
| Property | Value | Source |
| Chemical Name | Ethyl 5-(p-tolyl)isoxazole-3-carboxylate | N/A |
| CAS Number | 88958-15-0 | [3][4] |
| Molecular Formula | C₁₃H₁₃NO₃ | [3] |
| Molecular Weight | 231.25 g/mol | [4] |
| Physical Form | Solid | [3] |
| SMILES | CCOC(=O)c1cc(on1)-c2ccc(C)cc2 | [3] |
| InChI Key | XPIUEGYFYXHZBH-UHFFFAOYSA-N | [3] |
Safety and Hazard Information
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a chemical that requires careful handling to minimize risk to laboratory personnel. The following information is synthesized from available safety data sheets and general chemical safety principles.
GHS Hazard Classification
Based on available data, the compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4]
A GHS pictogram of an exclamation mark is associated with these hazards.[4]
Precautionary Measures and Personal Protective Equipment (PPE)
The causality behind the following PPE recommendations is the mitigation of risks associated with the compound's hazardous properties.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can cause serious irritation.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact and subsequent irritation.[6]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or generating dust, use a respirator with a particulate filter.
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]
Emergency Procedures
The following workflow outlines the immediate steps to be taken in case of accidental exposure.
Caption: Workflow for emergency procedures following accidental exposure.
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage
-
Temperature: Store in a dry, well-ventilated place at 2-8°C.[4]
-
Container: Keep the container tightly closed.[7]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7]
-
Classification: This compound is classified under Storage Class 11, which pertains to combustible solids.[3]
Weighing and Dispensing
Given its solid form, care must be taken to avoid generating dust during weighing and dispensing.
-
Preparation: Ensure the balance is in a well-ventilated area or a chemical fume hood.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Dispensing: Carefully transfer the required amount of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate to the weighing vessel using a clean spatula. Avoid any jerky movements that could create airborne dust.
-
Cleaning: Clean the spatula and the area around the balance immediately after use.
-
Sealing: Tightly seal the stock container and return it to the recommended storage conditions.
Application Notes: Use as a Synthetic Intermediate
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a valuable building block in organic synthesis. The ester and isoxazole ring functionalities offer multiple reaction sites for molecular elaboration. Isoxazole derivatives are often used in the synthesis of pharmaceuticals, particularly as intermediates for anti-inflammatory and antimicrobial agents.[8]
Generalized Protocol for Saponification
This protocol provides a general method for the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common step in preparing derivatives for further coupling reactions.
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Application Notes and Protocols for Green Chemistry Approaches to Isoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Isoxazole Synthesis
The isoxazole ring is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib.[1][2] This five-membered heterocycle's prevalence in pharmacologically active compounds underscores the critical need for efficient and sustainable synthetic methods.[1][2][3] Historically, the synthesis of isoxazole derivatives has often involved harsh reaction conditions, hazardous reagents, and volatile organic solvents, presenting significant environmental and safety challenges.[4][5]
In response, the principles of green chemistry have catalyzed the development of innovative and eco-friendly synthetic strategies. These modern approaches prioritize atom economy, the use of safer solvents (particularly water), energy efficiency, and the reduction of hazardous byproducts.[6][7] This guide provides detailed application notes and protocols for several leading-edge green methodologies for isoxazole synthesis, with a focus on ultrasound and microwave-assisted reactions, as well as multicomponent reactions in aqueous media. These techniques not only minimize environmental impact but also frequently offer significant advantages in terms of reaction time, yield, and operational simplicity.[4][8]
I. Energy-Efficient Synthesis: The Role of Ultrasound and Microwaves
Alternative energy sources like ultrasound and microwave irradiation have revolutionized synthetic organic chemistry by offering rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields compared to conventional methods.[4][8]
A. Ultrasound-Assisted Isoxazole Synthesis: The Power of Acoustic Cavitation
Sonochemistry leverages high-frequency sound waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. This process generates localized "hot spots" with transient high temperatures and pressures, which can dramatically accelerate chemical reactions.[5] This energy input allows for reactions to proceed at lower bulk temperatures, often in greener solvents like water or ethanol.[4][8]
A prime example of this is the catalyst-free, three-component synthesis of methyleneisoxazol-5(4H)-ones. By irradiating a mixture of ethyl acetoacetate, an aromatic aldehyde, and hydroxylamine hydrochloride in ethanol at room temperature, this method avoids the need for metal catalysts or harsh acids and bases.[8]
Materials:
-
Ethyl acetoacetate
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Hydroxylamine hydrochloride
-
Ethanol
-
Ultrasonic bath (e.g., 40 kHz, 300 W)
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of ethanol.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is level with the water in the bath.
-
Irradiate the mixture with ultrasound at ambient temperature.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the crude product from ethanol to obtain the pure methyleneisoxazol-5(4H)-one.
Data Summary: Ultrasound vs. Conventional Stirring [8]
| Aldehyde | Method | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | Ultrasound | 15 | 95 |
| 4-Chlorobenzaldehyde | Conventional Stirring | 120 | 85 |
| 2-Methoxybenzaldehyde | Ultrasound | 30 | 92 |
| 2-Methoxybenzaldehyde | Conventional Stirring | 180 | 82 |
B. Microwave-Assisted Synthesis
Microwave irradiation provides a rapid and efficient method for heating reaction mixtures, often leading to significantly shorter reaction times and higher yields. This technique can be combined with other green chemistry principles, such as the use of ionic liquids as recyclable catalysts. For instance, the one-pot multicomponent synthesis of 3-methyl-4-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)isoxazol-5(4H)-one derivatives can be effectively carried out under microwave irradiation using an ionic liquid catalyst.[8] This approach not only accelerates the reaction but also allows for the potential recycling of the catalytic medium.[8]
II. Multicomponent Reactions in Aqueous Media: A Cornerstone of Green Synthesis
One-pot multicomponent reactions (MCRs) are highly valued in green chemistry for their efficiency and atom economy. When conducted in water, these reactions become even more environmentally benign, eliminating the need for volatile and often toxic organic solvents.[6]
A. Catalyst-Free, One-Pot Synthesis in Water
The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through a straightforward one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester like ethyl acetoacetate, and hydroxylamine hydrochloride in water, without the need for any catalyst.[5] This method is operationally simple and circumvents the use of hazardous organic solvents and metal catalysts.[5]
Materials:
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) to 20 mL of deionized water.
-
Heat the mixture to reflux with constant stirring for 3 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the pure 3,4-disubstituted isoxazol-5(4H)-one.
B. The Role of Biodegradable Catalysts
To further enhance the green credentials of isoxazole synthesis, biodegradable and biocompatible catalysts can be employed. For instance, pyruvic acid, a biodegradable catalyst, can be used in the ultrasound-assisted synthesis of isoxazole-5(4H)-one analogues.[8] This approach combines the benefits of sonication with a green catalytic system, resulting in short reaction times, excellent yields, and an easy work-up procedure.[8] The mechanism involves the pyruvic acid-mediated activation of ethyl acetoacetate, followed by oxime formation, tautomerization, nucleophilic attack, intramolecular cyclization, and finally deprotonation to yield the isoxazole scaffold.[4]
III. Metal-Free Approaches: Enhancing Safety and Sustainability
While many catalytic systems are effective, the use of heavy metals can pose toxicity and disposal concerns. Metal-free synthetic routes are therefore highly desirable.[1] The 1,3-dipolar cycloaddition of a nitrile oxide (the dipole) and an alkyne (the dipolarophile) is a classic and powerful method for constructing the isoxazole ring.[1] Green variations of this reaction focus on generating the nitrile oxide in situ under mild, metal-free conditions.
Conclusion: A Greener Future for Isoxazole Synthesis
The transition towards greener synthetic methodologies for isoxazole synthesis is not merely an academic exercise but a practical necessity for the pharmaceutical and chemical industries. The techniques outlined in this guide—ultrasound and microwave assistance, multicomponent reactions in water, and the use of biodegradable or no catalysts—demonstrate that sustainable practices can lead to highly efficient, economically viable, and environmentally responsible chemical production. By embracing these green approaches, researchers and drug development professionals can continue to harness the therapeutic potential of isoxazoles while minimizing their environmental footprint.
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024, September 5). PubMed Central. Retrieved January 22, 2026, from [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). PubMed Central. Retrieved January 22, 2026, from [Link]
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Green Synthesis of Isoxazole Analogues | PDF. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022, June 1). IJBPAS. Retrieved January 22, 2026, from [Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021, October 20). PubMed Central. Retrieved January 22, 2026, from [Link]
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Construction of Isoxazole ring: An Overview. (2024, June 30). Biointerfaceresearch. Retrieved January 22, 2026, from [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. Retrieved January 22, 2026, from [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013, November 5). ResearchGate. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: Ultrasound-Assisted Synthesis of Isoxazole Derivatives
Executive Summary: Beyond the Flask—Harnessing Acoustic Energy for Isoxazole Synthesis
The isoxazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents and advanced materials.[1][2][3] However, traditional synthetic routes to these vital heterocycles are often hampered by limitations such as prolonged reaction times, the need for harsh conditions, and the use of hazardous solvents.[1][4][5] This guide introduces ultrasound-assisted organic synthesis (sonochemistry) as a powerful, green, and highly efficient alternative.
Sonochemistry leverages the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid medium irradiated with high-frequency sound waves. This process generates localized hot spots with transient temperatures of ~5000 K and pressures of ~1000 atm, creating extreme conditions that dramatically accelerate chemical reactions. By moving beyond conventional thermal heating and embracing this mechanical energy source, researchers can achieve remarkable improvements in reaction rates, yields, and overall sustainability.[2][4][6]
This document provides both the theoretical underpinnings and field-proven protocols for the ultrasound-assisted synthesis of isoxazole derivatives, designed to empower researchers to integrate this transformative technology into their workflows.
The Sonochemical Advantage: A Paradigm Shift in Reaction Efficiency
The application of ultrasound provides a multifaceted enhancement to chemical synthesis, aligning perfectly with the principles of green chemistry.[6] The primary benefits over conventional methods are not incremental but represent a significant leap in efficiency and sustainability.
-
Drastically Reduced Reaction Times: Sonication can reduce reaction times from many hours to mere minutes.[1][7][8]
-
Increased Yields and Purity: The intense mixing and enhanced mass transfer minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1][7][9]
-
Milder Operating Conditions: Many reactions can be conducted at or near room temperature, preserving thermally sensitive functional groups and reducing energy consumption.[1][3]
-
Eco-Friendly Profile: The methodology often enables the use of green solvents like water and ethanol or even solvent-free conditions, significantly reducing hazardous waste.[1][7]
Caption: Ultrasound vs. Conventional Heating Workflow.
Core Mechanism: The 1,3-Dipolar Cycloaddition Pathway
The most prevalent and powerful strategy for synthesizing the isoxazole ring under sonication is the [3+2] or 1,3-dipolar cycloaddition reaction.[1][10][11][12][13][14] This method involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.
The key to this process is the efficient, in situ generation of the unstable nitrile oxide intermediate from a stable precursor, most commonly an aldoxime. Ultrasound excels at promoting this critical step.
The Causality of Sonochemical Enhancement:
-
Oxidation to Nitrile Oxide: The oxidation of the aldoxime is significantly accelerated. The micro-jets and shockwaves created by cavitation continuously clean and activate the surface of any solid-phase oxidants or catalysts, while the intense localized energy overcomes activation barriers.
-
Cycloaddition: The superior mixing at a microscopic level ensures that the transient nitrile oxide intermediate immediately encounters a dipolarophile molecule, favoring the desired cycloaddition pathway over undesired dimerization or decomposition.
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. abap.co.in [abap.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Troubleshooting & Optimization
Troubleshooting low yield in Ethyl 5-(p-tolyl)isoxazole-3-carboxylate synthesis
An in-depth guide to overcoming common challenges in the synthesis of a key isoxazole intermediate.
Technical Support Center: Ethyl 5-(p-tolyl)isoxazole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical heterocyclic scaffold. We understand that achieving high, reproducible yields is paramount. This document provides in-depth, field-proven insights into the common challenges encountered during its synthesis via the 1,3-dipolar cycloaddition pathway, offering a structured, causality-driven approach to troubleshooting.
The Core Synthesis: A Mechanistic Overview
The most reliable and widely adopted method for constructing the 3,5-disubstituted isoxazole core of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is the Huisgen 1,3-dipolar cycloaddition.[1][2][3] This reaction involves the [3+2] cycloaddition of an alkyne with a nitrile oxide, which is typically generated in situ to avoid decomposition and side reactions.[4][5][6][7]
The specific pathway for this target molecule involves two key reagents:
-
Dipolarophile: 1-Ethynyl-4-methylbenzene (p-tolylacetylene).[8]
-
1,3-Dipole Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate. This precursor is dehydrochlorinated in situ using a mild base to generate the reactive 1,3-dipole, ethoxycarbonylformonitrile oxide.[9][10]
Below is a diagram illustrating the fundamental reaction pathway.
Caption: Overall workflow for the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for this synthesis? A: With optimized conditions and high-purity starting materials, yields can range from 70% to over 90%.[11] However, initial runs may be lower. A yield below 50% indicates a significant issue that requires troubleshooting.
Q2: Which base is recommended for generating the nitrile oxide in situ? A: Triethylamine (Et3N) is the most commonly used base due to its moderate basicity and the fact that the resulting triethylammonium chloride salt often precipitates from non-polar solvents, which can help drive the reaction. Other bases like sodium carbonate or DIPEA can also be effective.[4][7] The choice may depend on the solvent and reaction temperature.
Q3: What is the primary side reaction I should be aware of? A: The most significant competing reaction is the dimerization of the generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[12] This reaction is often faster than the desired cycloaddition, especially at higher concentrations of the nitrile oxide or elevated temperatures. This is a critical point for yield optimization.
Q4: Can I pre-form the nitrile oxide and add it to the alkyne? A: This is strongly discouraged. Ethoxycarbonylformonitrile oxide is highly reactive and unstable; attempting to isolate it will almost certainly lead to dimerization and decomposition, resulting in extremely low yields of the desired isoxazole.[12] In situ generation is the standard and most effective method.
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying issues.
Caption: A logical workflow for troubleshooting low yields in the isoxazole synthesis.
Problem 1: My reaction yield is very low (<30%) and TLC shows a significant amount of unreacted starting materials.
-
Potential Cause A: Inactive or Impure Starting Materials.
-
The "Why": The purity of both the alkyne and the chloro-oxime is critical. 1-Ethynyl-4-methylbenzene can polymerize over time, while Ethyl 2-chloro-2-(hydroxyimino)acetate is sensitive to moisture and can hydrolyze.[12]
-
Recommended Action:
-
Verify Purity: Check the purity of your starting materials using ¹H NMR. For p-tolylacetylene, look for the characteristic alkyne proton singlet and ensure aromatic signals are clean. For the chloro-oxime, verify the presence of the oxime proton and the ethyl ester signals in the correct ratio.
-
Purify/Replace: If impurities are detected, purify the p-tolylacetylene by passing it through a short plug of silica gel or by vacuum distillation. Use a fresh, recently purchased bottle of Ethyl 2-chloro-2-(hydroxyimino)acetate.
-
-
-
Potential Cause B: Ineffective Base or Insufficient Stoichiometry.
-
The "Why": The base is required to generate the reactive nitrile oxide. If the base is old, has absorbed atmospheric moisture/CO₂, or is used in insufficient quantity, the nitrile oxide will not be generated efficiently, leaving the starting materials unreacted.
-
Recommended Action:
-
Use a fresh, sealed bottle of triethylamine.
-
Ensure you are using at least 1.05-1.1 equivalents of base relative to the Ethyl 2-chloro-2-(hydroxyimino)acetate to drive the dehydrochlorination to completion.
-
-
Problem 2: My reaction mixture shows the consumption of starting materials on TLC, but the main spot is not my desired product.
-
Potential Cause: Dominant Nitrile Oxide Dimerization.
-
The "Why": This is the most common cause of failure when starting materials are consumed. The bimolecular reaction of the nitrile oxide with itself to form a furoxan can be much faster than its reaction with the alkyne, especially if the local concentration of the nitrile oxide becomes too high.[12]
-
Recommended Action: The key is to keep the instantaneous concentration of the nitrile oxide low.
-
Slow Addition: Instead of adding all the base at once, perform a slow, dropwise addition of the triethylamine solution to the mixture of the alkyne and the chloro-oxime over several hours using a syringe pump. This is the single most effective technique for improving yield.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower. The activation energy for dimerization is often lower than that for the cycloaddition, so reducing the temperature will disproportionately slow the side reaction.[12]
-
Check Stoichiometry: Using a slight excess of the alkyne (e.g., 1.2 equivalents) can help favor the desired bimolecular reaction over the dimerization.
-
-
Problem 3: The reaction is sluggish, and a complex mixture of products is formed.
-
Potential Cause: Inappropriate Solvent or Reaction Temperature.
-
The "Why": The solvent plays a crucial role in reactant solubility and reaction rate. While various solvents can be used, a solvent that does not fully dissolve all components can lead to a sluggish and messy reaction. Excessively high temperatures can lead to decomposition of the starting materials or the product.
-
Recommended Action:
-
Solvent Choice: Toluene, THF, or dichloromethane are generally good choices. Ensure your starting materials are fully soluble at the reaction temperature.
-
Temperature Control: Start the reaction at 0 °C with slow addition of the base. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC. Avoid heating unless you have confirmed the reaction does not proceed at room temperature.[12]
-
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes nitrile oxide dimerization.[12] |
| Base Addition | Slow, dropwise via syringe pump | Maintains a low instantaneous concentration of the nitrile oxide. |
| Stoichiometry | 1.0 eq. Chloro-oxime, 1.2 eq. Alkyne, 1.1 eq. Base | A slight excess of the alkyne favors the desired cycloaddition. |
| Solvent | Anhydrous Toluene or THF | Good solubility for reactants and helps precipitate the amine salt. |
| Monitoring | TLC (e.g., 4:1 Hexanes:EtOAc) | Allows tracking of starting material consumption and product formation. |
Key Experimental Protocols
Protocol 1: Optimized Synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 1-ethynyl-4-methylbenzene (1.2 mmol, 1.2 eq.).
-
Add Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 mmol, 1.0 eq.).
-
Dissolve the mixture in anhydrous toluene (10 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of triethylamine (1.1 mmol, 1.1 eq.) in anhydrous toluene (5 mL).
-
Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature.
-
Monitor the reaction progress by TLC until the Ethyl 2-chloro-2-(hydroxyimino)acetate spot has disappeared (typically 4-6 hours).
-
Upon completion, filter the mixture to remove the precipitated triethylammonium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure product.
Protocol 2: TLC Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 4:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm).
-
Expected Rf Values:
-
p-Tolylacetylene: ~0.8 (will appear high on the plate)
-
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (Product): ~0.4
-
Ethyl 2-chloro-2-(hydroxyimino)acetate: ~0.2 (can streak)
-
Furoxan Dimer: ~0.3 (often close to the product)
-
References
-
Baran, P. S., & Guerrero, C. A. (2024). Strategic Synthesis of Isoxazoles. Journal of Organic Chemistry. [Link]
-
Caramella, P., & Grünanger, P. (1977). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). Wiley. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2005). The Click Chemistry: 1,3-Dipolar Cycloaddition of Azides and Alkynes. Angewandte Chemie International Edition, 44(1), 12-15. [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
-
Li, J., et al. (2019). A mild, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides. Journal of Organic Chemistry, 84(18), 11958-11970. [Link]
-
MDPI Open Access Journals. (2024). Molbank. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole Synthesis. [Link]
-
Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH. [Link]
-
Wallace, O. B. (2009). 1,3-Dipolar Cycloaddition Reactions in Organic Synthesis. Comprehensive Organic Synthesis II, 4, 559-598. [Link]
-
Cheméo. (n.d.). Chemical properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637651, 4-Ethynyltoluene. [Link]
Sources
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 8. Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. biolmolchem.com [biolmolchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of isoxazoles, with a focus on identifying and minimizing byproducts to improve yield and purity. This resource is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isoxazoles and what are their primary challenges?
The two most prevalent and versatile methods for constructing the isoxazole ring are:
-
Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine (Claisen Isoxazole Synthesis): This method involves the condensation of a 1,3-diketone, β-ketoester, or a similar 1,3-dicarbonyl compound with hydroxylamine.[1] While effective, the primary challenge arises when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of a mixture of regioisomers.[2] The regioselectivity is governed by the relative reactivity of the two carbonyl groups.
-
1,3-Dipolar Cycloaddition of Alkynes with Nitrile Oxides: This powerful reaction involves the [3+2] cycloaddition of an alkyne (the dipolarophile) with a nitrile oxide (the 1,3-dipole).[3] A significant challenge with this method is the propensity of nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole.[2]
Q2: My 1,3-dipolar cycloaddition is giving a low yield, and I see significant amounts of a byproduct. What is likely happening and how can I fix it?
A low yield in a 1,3-dipolar cycloaddition for isoxazole synthesis is frequently due to the dimerization of the nitrile oxide intermediate to form furoxans.[2] Nitrile oxides are highly reactive and, in the absence of a reactive dipolarophile (your alkyne), will readily react with themselves.
Troubleshooting Strategies:
-
In Situ Generation and Slow Addition: To minimize dimerization, the nitrile oxide should be generated in situ in the presence of the alkyne. This can be achieved by the slow addition of a reagent that generates the nitrile oxide (e.g., adding a base to an oxime precursor) to a solution containing the alkyne. This ensures that the concentration of the nitrile oxide remains low at any given time, favoring the intermolecular reaction with the alkyne over dimerization.[2]
-
Temperature Control: The rate of nitrile oxide dimerization is temperature-dependent. Generating the nitrile oxide at a lower temperature can help to suppress this side reaction. Once generated, the reaction mixture can then be gently warmed to facilitate the cycloaddition.[2]
-
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate the cycloaddition reaction, often leading to higher yields and reduced reaction times. This can be attributed to the rapid heating minimizing the time available for byproduct formation.[4][5]
Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of two isoxazole isomers. How can I improve the regioselectivity?
The formation of regioisomers is a common hurdle when using unsymmetrical 1,3-dicarbonyls.[2] The regiochemical outcome depends on which carbonyl group of the dicarbonyl compound is more reactive towards the initial nucleophilic attack by hydroxylamine.
Strategies to Enhance Regioselectivity:
-
pH Control: The pH of the reaction medium can significantly influence the site of initial attack by hydroxylamine. Acidic conditions can often favor the formation of one regioisomer over the other. A systematic screening of pH is recommended.
-
Solvent Effects: The choice of solvent can impact the regioselectivity. Experimenting with a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile) can help to favor the formation of the desired isomer.
-
Use of β-Enamino Ketones: Converting the 1,3-dicarbonyl to a β-enamino ketone derivative can provide greater regiochemical control. The enamino group directs the initial attack of hydroxylamine to the remaining carbonyl, leading to a single regioisomer.[2]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can chelate to the 1,3-dicarbonyl and direct the nucleophilic attack of hydroxylamine, thereby improving regioselectivity.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Isoxazole
A low or nonexistent yield of the target isoxazole can be a frustrating issue. The following decision tree provides a systematic approach to troubleshooting this problem.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Detailed Troubleshooting Steps:
-
Starting Material Integrity:
-
Purity: Ensure the purity of your 1,3-dicarbonyl compound or alkyne and hydroxylamine or nitrile oxide precursor using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to side products.
-
Reactivity: 1,3-Dicarbonyl compounds can exist as a mixture of keto and enol tautomers, which can affect their reactivity.[2] For 1,3-dipolar cycloadditions, ensure the stability of the alkyne and the nitrile oxide precursor.
-
-
Reaction Conditions:
-
Temperature: Some reactions require precise temperature control. For instance, the in situ generation of nitrile oxides may need to be performed at a low temperature to prevent dimerization, followed by warming to facilitate the cycloaddition.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in low conversion, while prolonged times can lead to product degradation.
-
Solvent and Catalyst: The choice of solvent and any catalyst can dramatically impact the yield. Consider screening different solvents and, if applicable, catalysts. The use of ultrasound irradiation has been reported to improve yields and shorten reaction times.[4][5]
-
-
Intermediate Stability (for 1,3-Dipolar Cycloadditions):
-
As previously mentioned, nitrile oxides are prone to dimerization.[2] If you suspect this is the issue, generate the nitrile oxide in situ and consider the slow addition of the precursor to the reaction mixture containing the alkyne.
-
Problem 2: Difficulty in Purifying the Isoxazole Product
The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[2]
Purification Strategies:
| Purification Method | Key Considerations | When to Use |
| Column Chromatography | The most common method. Requires careful solvent system screening with TLC to achieve good separation. The addition of small amounts of acid or base can sometimes improve separation. | For most routine purifications of small to medium scale reactions. |
| Alternative Stationary Phases | If silica gel fails to provide adequate separation, consider using alumina (acidic, basic, or neutral) or reverse-phase silica. | When dealing with compounds that are unstable on silica or have very similar polarities to impurities on silica. |
| Preparative TLC/HPLC | Offers higher resolution for difficult separations. | For purifying small quantities of valuable material or for separating very closely related isomers. |
| Crystallization | Can be a highly effective method for obtaining very pure solid products. | When the desired isoxazole is a solid and a suitable crystallization solvent can be found. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3,5-Disubstituted Isoxazole via a Chalcone Intermediate
This two-step procedure involves the synthesis of an α,β-unsaturated ketone (chalcone) followed by its cyclization with hydroxylamine.[6]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the appropriate aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.
-
With stirring at room temperature, add an aqueous solution of a suitable base (e.g., NaOH or KOH) dropwise.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step 2: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition with in situ Nitrile Oxide Generation
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne.
-
In a round-bottom flask, dissolve the aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of a mild oxidizing agent (e.g., sodium hypochlorite) or a base (if starting from a hydroximoyl chloride) to the stirred reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude isoxazole by column chromatography.
Visualizing Reaction Pathways
Caption: Key synthetic pathways to isoxazoles and their potential byproducts.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
- Ma, Y., et al. (2024).
-
Jakubec, P. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]
- Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94.
- Shi, D.-Q., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13656.
-
Ma, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 123. [Link]
- Kumar, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 15(3), 436-453.
- Patel, A., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(5), 344-351.
- Sravanthi, K., & Sreelatha, T. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
How to improve regioselectivity in 1,3-dipolar cycloaddition for isoxazoles
Technical Support Center: Isoxazole Synthesis
A Researcher's Guide to Improving Regioselectivity in 1,3-Dipolar Cycloadditions
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the regioselectivity of 1,3-dipolar cycloadditions for the synthesis of isoxazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and refine your experimental designs.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding regioselectivity in isoxazole synthesis.
Q1: What are the primary factors that control the regioselectivity in the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile?
A1: The regioselectivity of this reaction is primarily governed by a combination of electronic and steric factors.[1][2] These can be understood through the lens of Frontier Molecular Orbital (FMO) theory.[2] The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (the 1,3-dipole) and the dipolarophile (e.g., an alkyne or alkene) determine which regioisomer is favored.[3] Essentially, the reaction proceeds through a transition state where the HOMO of one reactant interacts with the LUMO of the other.[4] The regioselectivity is dictated by the combination of orbitals with the smallest energy gap and the largest orbital coefficients on the reacting atoms.[2]
Q2: How do electron-donating and electron-withdrawing groups on the reactants influence regioselectivity?
A2: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have a significant impact on the energies of the frontier orbitals and thus, on regioselectivity.[5] An EDG on the dipolarophile will raise its HOMO energy, favoring a "Type I" cycloaddition where the primary interaction is between the HOMO of the dipolarophile and the LUMO of the nitrile oxide. Conversely, an EWG on the dipolarophile will lower its LUMO energy, promoting a "Type III" or "inverse-electron-demand" cycloaddition, where the dominant interaction is between the LUMO of the dipolarophile and the HOMO of the nitrile oxide. The substitution pattern on the nitrile oxide also plays a crucial role; for instance, an EWG can enhance its reactivity and influence the regiochemical outcome.[5]
Q3: Can the choice of solvent affect the regioselectivity of the reaction?
A3: While 1,3-dipolar cycloadditions are often considered to be relatively insensitive to solvent effects due to the non-polar nature of the reactants and transition states, the solvent can still play a role.[6] In some cases, solvent polarity can influence the activation energies of the different reaction pathways, albeit often to a small extent.[7] More significantly, the solvent can affect the solubility of reactants and catalysts, which can indirectly impact reaction rates and selectivity. For certain substrates, specific solvent effects like hydrogen bonding can also influence the transition state and therefore the regioselectivity.
Q4: Are there catalytic methods to enhance regioselectivity?
A4: Yes, catalysis is a powerful tool for controlling regioselectivity. Metal catalysts, particularly copper(I) and gold(I), have been shown to significantly improve both the rate and regioselectivity of isoxazole synthesis.[8][9] For example, copper-catalyzed cycloadditions of alkynes with in situ generated nitrile oxides can proceed with high regioselectivity.[8] Lewis acids like Sc(OTf)₃ can also be employed to activate the dipolarophile and direct the cycloaddition to a specific regioisomer.[9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the 1,3-dipolar cycloaddition for isoxazole synthesis.
Problem 1: Poor or No Regioselectivity (Formation of a Mixture of Regioisomers)
Symptoms:
-
¹H or ¹³C NMR spectra show a mixture of two or more isomeric products.
-
Chromatographic analysis (TLC, LC-MS, GC-MS) reveals multiple product spots or peaks with the same mass.
Possible Causes and Troubleshooting Steps:
-
Inherent Electronic and Steric Similarity of Substituents: The electronic and steric influence of the substituents on the nitrile oxide and the dipolarophile may not be sufficiently different to favor one regioisomer over the other.
-
Solution: Modify the electronic properties of the reactants. Introduce a stronger electron-withdrawing or electron-donating group on either the nitrile oxide or the dipolarophile to create a more significant energy gap between the frontier orbitals. For example, replacing a methyl group with a trifluoromethyl group on the dipolarophile can significantly alter its electronic character.
-
-
Reaction Conditions Not Optimized: The reaction temperature or solvent may not be optimal for achieving high regioselectivity.
-
Solution: Systematically screen different solvents and reaction temperatures. While often having a minor effect, for some systems, a change in solvent polarity or a lower reaction temperature can favor the formation of the thermodynamically more stable regioisomer.[7]
-
-
Absence of a Catalyst: Uncatalyzed reactions often exhibit lower regioselectivity.[10]
-
Solution: Introduce a catalyst known to influence the regioselectivity of 1,3-dipolar cycloadditions. Copper(I) salts (e.g., CuI, Cu(OTf)₂) are a common starting point for reactions involving terminal alkynes.[8] Lewis acids can also be effective.
-
Experimental Protocol: Catalyst Screening for Improved Regioselectivity
Objective: To determine the optimal catalyst for achieving high regioselectivity in the synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and an in situ generated nitrile oxide.
Materials:
-
Aldoxime precursor
-
Terminal alkyne
-
Base (e.g., triethylamine)
-
Chlorinating agent (e.g., N-chlorosuccinimide, NCS)
-
Solvent (e.g., THF, DCM)
-
Catalyst candidates (e.g., CuI, Cu(OTf)₂, AgOAc, Sc(OTf)₃)
Procedure:
-
Set up a parallel reaction array with 4-5 small-scale reactions.
-
To each reaction vessel, add the aldoxime (1.0 eq), terminal alkyne (1.1 eq), and solvent.
-
To each vessel, add a different catalyst (5-10 mol%). Include a catalyst-free control reaction.
-
Slowly add the chlorinating agent (1.05 eq) to each reaction to form the hydroximoyl chloride in situ.
-
Add the base (1.2 eq) to generate the nitrile oxide.
-
Stir the reactions at room temperature (or a predetermined temperature) for 24 hours.
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, quench the reactions and perform a standard aqueous workup.
-
Analyze the crude product mixture from each reaction by ¹H NMR to determine the ratio of regioisomers.
Data Analysis:
| Catalyst | Regioisomeric Ratio (A:B) |
| None | 50:50 |
| CuI | 95:5 |
| Cu(OTf)₂ | 90:10 |
| AgOAc | 70:30 |
| Sc(OTf)₃ | 85:15 |
This is example data and will vary depending on the specific substrates.
Problem 2: Low Reaction Yield
Symptoms:
-
Low isolated yield of the desired isoxazole product(s).
-
Presence of unreacted starting materials or side products.
Possible Causes and Troubleshooting Steps:
-
Decomposition of the Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization to form furoxans.[11]
-
Solution: Generate the nitrile oxide in situ at a low temperature and in the presence of the dipolarophile to ensure it is trapped before it can dimerize. Using a slow addition of the base can also help maintain a low concentration of the nitrile oxide.
-
-
Suboptimal Reaction Conditions: The reaction may be too slow at the chosen temperature, or the solvent may not be appropriate.
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields in isoxazole synthesis.
Underlying Principles: A Deeper Dive into FMO Theory
To effectively control regioselectivity, it's crucial to understand the underlying quantum chemical principles. The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction governed by the conservation of orbital symmetry.[4] Frontier Molecular Orbital (FMO) theory provides a powerful model for predicting the regiochemical outcome.[4][14]
The reaction can be classified into three types based on the dominant HOMO-LUMO interaction:
-
Type I: The reaction is controlled by the interaction between the HOMO of the dipolarophile and the LUMO of the 1,3-dipole. This is favored when the dipolarophile has electron-donating groups.
-
Type II: Both HOMO-LUMO interactions are of similar magnitude. This can often lead to poor regioselectivity.
-
Type III (Inverse-Electron-Demand): The reaction is governed by the interaction between the LUMO of the dipolarophile and the HOMO of the 1,3-dipole. This is common when the dipolarophile bears electron-withdrawing groups.
Caption: FMO interactions governing regioselectivity in 1,3-dipolar cycloadditions.
By strategically choosing substituents that create a large energy difference between the two possible HOMO-LUMO interactions, you can steer the reaction towards a single regioisomer. Computational chemistry can be a valuable tool for predicting these orbital energies and guiding your experimental design.
References
-
de Oliveira, R. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-10. [Link]
-
Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5369. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
ChemHelpASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
-
Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 24. [Link]
-
Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts, 19(08), 0843. [Link]
-
Al-Azzawi, F. S. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Iraqi Journal of Science, 60(9), 2029-2038. [Link]
-
Jasiński, R. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 27(19), 6262. [Link]
-
Mingaleva, A., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(38), 7581-7592. [Link]
-
Wikipedia. (2023, December 2). 1,3-Dipolar cycloaddition. [Link]
-
ResearchGate. (n.d.). Frontier molecular orbital interactions in the 1,3-dipolar... [Image]. [Link]
-
D'Anca, A., et al. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 27(19), 6524. [Link]
-
Padwa, A., et al. (1986). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry, 51(4), 543–549. [Link]
-
Ess, D. H., & Houk, K. N. (2008). Theory of 1,3-dipolar cycloadditions: distortion/interaction and frontier molecular orbital models. Journal of the American Chemical Society, 130(32), 10646–10658. [Link]
-
Tosi, F., et al. (2018). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. The Journal of Organic Chemistry, 83(15), 8237–8244. [Link]
-
Tuffour, I., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(24), 8963. [Link]
-
de la Cruz, P., et al. (2000). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry, 65(6), 1917–1921. [Link]
-
Vasam, C. S., et al. (2013). Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies. Bioorganic & Medicinal Chemistry Letters, 23(17), 4888-4892. [Link]
-
ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. University of Liverpool. [Link]
-
Jarzębski, M., & Kącka-Zych, A. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(1), 253. [Link]
-
Clarke, M. L., & Jamieson, A. G. (2016). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 14(4), 1239-1242. [Link]
-
Cano, I., et al. (2019). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 9(47), 27500-27506. [Link]
-
Wikipedia. (2023, November 29). Frontier molecular orbital theory. [Link]
-
Douglas, J., et al. (2019). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 84(16), 10119–10128. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction [Image]. [Link]
-
Gatiatulin, A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6296. [Link]
Sources
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- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions (temperature, solvent, catalyst) for isoxazole synthesis
Isoxazole Synthesis Optimization: A Technical Support Guide
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of isoxazole scaffolds. Isoxazoles are a cornerstone in medicinal chemistry and materials science, making the efficient and controlled synthesis of these heterocycles a critical endeavor.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causal relationships behind reaction outcomes and provide actionable strategies grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the setup of isoxazole synthesis reactions.
Q1: What are the most common methods for synthesizing the isoxazole ring?
There are several robust methods, with the choice depending on the desired substitution pattern and available starting materials. The two most prevalent strategies are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene.[3][4] It is highly versatile for creating a wide range of substituted isoxazoles.[5]
-
Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds: This classical approach involves reacting hydroxylamine with a 1,3-diketone or a related species.[6][7] The reaction proceeds through the formation of an oxime, followed by cyclization and dehydration to form the aromatic isoxazole ring.[6]
Q2: My nitrile oxide precursor (e.g., an aldoxime) seems to be causing issues. What should I be aware of?
Nitrile oxides are often generated in situ due to their propensity to dimerize into furoxans, especially at elevated temperatures.[8] Key considerations are:
-
Generation Method: Common methods include the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes.[9] The choice of oxidant (e.g., N-chlorosuccinimide (NCS), chloramine-T) and base is critical.[9]
-
Slow Addition: To minimize dimerization, the precursor for the nitrile oxide can be added slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[10]
-
Temperature Control: Generating the nitrile oxide at a low temperature before introducing the dipolarophile or running the reaction at room temperature can suppress side reactions.[10][11]
Q3: How do I choose between a copper(I) and a ruthenium(II) catalyst for a 1,3-dipolar cycloaddition?
While many nitrile oxide cycloadditions are catalyst-free, certain metal catalysts can control regioselectivity and accelerate the reaction.[9][11]
-
Copper(I) Catalysts: These typically promote the formation of 3,5-disubstituted isoxazoles.[9]
-
Ruthenium(II) Catalysts: Ruthenium complexes, such as Cp*RuCl(PPh₃)₂, favor the formation of the alternate regioisomer, the 3,4-disubstituted isoxazole.[9] The choice depends entirely on the desired isomeric product for your specific application.
Q4: Can I use "green" or more environmentally benign solvents?
Yes, significant progress has been made in developing greener synthetic routes. Water, ethanol, or mixtures thereof have been successfully used, often in conjunction with methods like ultrasonic irradiation to enhance reaction rates and yields.[12][13][14] These methods can reduce reliance on traditional petroleum-based solvents like toluene or dichloromethane.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during isoxazole synthesis.
Symptom 1: Low or No Product Yield
A low yield is one of the most frequent issues. A systematic investigation is the key to identifying the root cause.[10]
Caption: Decision tree for troubleshooting low isoxazole yield.
-
Possible Cause A: Poor Reagent Quality
-
Explanation: Starting materials, such as 1,3-dicarbonyls, can exist as keto-enol tautomers, which can impact reactivity.[10] Aldoximes or alkynes may degrade upon storage.
-
Solution:
-
Verify Purity: Confirm the purity of all starting materials using NMR, GC-MS, or other appropriate analytical techniques.
-
Purify if Necessary: Recrystallize, distill, or use column chromatography to purify reagents.
-
Use Fresh Reagents: If degradation is suspected, use freshly prepared or newly purchased starting materials.
-
-
-
Possible Cause B: Suboptimal Reaction Temperature
-
Explanation: Temperature control is critical. For instance, the in situ generation of nitrile oxides often requires low temperatures to prevent dimerization, while the subsequent cycloaddition may need heating to proceed at a reasonable rate.[10] Excessively high temperatures can lead to decomposition of reactants or products.
-
Solution:
-
Monitor Temperature: Use a temperature probe to ensure accurate and stable reaction temperatures.
-
Stepwise Temperature Profile: For nitrile oxide cycloadditions, consider generating the dipole at 0 °C or below, followed by slow warming to room temperature or gentle heating after the addition of the alkyne.
-
Screen Temperatures: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and stability.
-
-
-
Possible Cause C: Inefficient Nitrile Oxide Generation / Dimerization
-
Explanation: The primary competing reaction for a nitrile oxide is its self-condensation to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[8] If the rate of dimerization is faster than the rate of cycloaddition, the yield of the desired isoxazole will be low.
-
Solution:
-
Slow Addition Protocol: Use a syringe pump to add the aldoxime/oxidant mixture or the hydroxamoyl chloride precursor to the solution of the alkyne over several hours. This maintains a low concentration of the reactive nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[10]
-
Choice of Base/Oxidant: The combination of oxidant and base for converting an aldoxime can be crucial. Screen different systems, such as NCS/triethylamine or Chloramine-T/base.
-
-
-
Possible Cause D: Inappropriate Solvent
-
Explanation: The solvent can influence the solubility of reagents, reaction rates, and even selectivity. For example, some reactions show significantly lower yields in solvents like DMF or THF compared to others.[12]
-
Solution: Screen a range of solvents with varying polarities.
-
| Solvent Class | Examples | Rationale for Use |
| Aprotic Polar | Acetonitrile (MeCN), DMF | Good solvating power for many organic substrates and salts. |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM) | Often used in classical cycloadditions; good for thermal reactions. |
| Protic | Ethanol, Water | Greener alternatives; can promote certain reaction pathways.[14] |
Symptom 2: Poor Regioselectivity
The formation of a mixture of regioisomers is a common challenge, especially with unsymmetrical alkynes or 1,3-diketones.[10] This issue is particularly prevalent in 1,3-dipolar cycloadditions.[15]
-
Underlying Principle: Frontier Molecular Orbital (FMO) Theory
-
Explanation: The regioselectivity of a 1,3-dipolar cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[16] The reaction favors the isomer that results from the strongest interaction (smallest HOMO-LUMO energy gap). The relative sizes of the orbital coefficients on the reacting atoms determine the preferred orientation.[16]
-
Solution:
-
Electronic Modification: Altering the electronic nature of the substituents on the alkyne or the nitrile oxide can change the relative energies of the FMOs and steer the reaction towards a single isomer. Electron-withdrawing groups on the alkyne generally favor the formation of 5-substituted isoxazoles, while electron-donating groups can favor the 4-substituted regioisomer under certain conditions.
-
Steric Hindrance: Bulky substituents on either the dipole or dipolarophile can sterically disfavor one transition state, leading to higher selectivity for a single regioisomer.
-
-
-
Practical Strategy: Catalyst Selection
-
Explanation: As mentioned in the FAQs, metal catalysts can provide exquisite control over regiochemistry, overriding the inherent electronic preferences of the substrates.[9]
-
Solution:
-
-
Setup: In parallel reaction vials, place your alkyne (1.0 equiv) in the chosen solvent (e.g., toluene).
-
Catalyst Addition: To separate vials, add:
-
Vial A (Control): No catalyst.
-
Vial B (Copper): CuI (5 mol%).
-
Vial C (Ruthenium): Cp*RuCl(PPh₃)₂ (5 mol%).
-
-
Reaction Initiation: Slowly add a solution of the aldoxime (1.2 equiv) and NCS (1.2 equiv) in the same solvent over 4 hours at room temperature.
-
Monitoring: After 24 hours, take an aliquot from each reaction, quench, and analyze by ¹H NMR or LC-MS to determine the ratio of regioisomers.
-
Analysis: Compare the isomeric ratios to identify the optimal catalytic system for your desired product.
Part 3: Advanced Optimization & Alternative Methodologies
Ultrasound-Assisted Synthesis
-
Principle: Ultrasonic irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, dramatically accelerating reaction rates.
-
Advantages:
-
Increased Yields: Ultrasound can significantly improve yields compared to conventional stirring methods.[13]
-
Reduced Reaction Times: Reaction times can be shortened from hours to minutes.[13]
-
Greener Conditions: Often enables reactions in environmentally friendly solvents like water or ethanol at lower temperatures.[13]
-
-
Application: In one study, the synthesis of 3,5-disubstituted isoxazoles using an ultrasonic probe (20 kHz) and an inexpensive oxidant (CAN) in an aqueous medium increased the yield to 95% and reduced the reaction time to just 4 minutes.[13]
Workflow for Method Selection
Caption: Workflow for selecting an appropriate isoxazole synthesis method.
References
-
Isoxazole synthesis . Organic Chemistry Portal. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review . MDPI. [Link]
-
synthesis of isoxazoles . YouTube. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . PubMed Central. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . Royal Society of Chemistry. [Link]
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines . PubMed Central. [Link]
-
Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking . Maynooth University Research Archive Library. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . MDPI. [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines . National Institutes of Health. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities . PubMed Central. [Link]
-
(PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review . ResearchGate. [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions . Taylor & Francis Online. [Link]
-
(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives . ResearchGate. [Link]
-
cycloadditions with nitrile oxides . YouTube. [Link]
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors . National Institutes of Health. [Link]
-
A useful, regiospecific synthesis of isoxazoles . The Journal of Organic Chemistry. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction . ResearchGate. [Link]
-
Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines . Organic Letters. [Link]
-
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole . ChemTube3D. [Link]
-
Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines . MDPI. [Link]
Sources
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- 4. chemtube3d.com [chemtube3d.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
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- 16. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 5-(p-tolyl)isoxazole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the formation of this important isoxazole derivative. Our approach is grounded in mechanistic principles and field-proven strategies to help you increase your yield and purity.
Introduction to the Synthesis
The most common and efficient method for synthesizing 3,5-disubstituted isoxazoles, such as Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2][3] This reaction involves the concerted cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[2][3]
For the specific synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, the key precursors are:
-
p-tolylnitrile oxide , generated in situ from p-tolualdehyde oxime.
-
Ethyl propiolate , which serves as the dipolarophile.
The following sections will address common challenges in this synthesis and provide actionable solutions.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in isoxazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions and the instability of key intermediates.[4] A systematic approach to troubleshooting is essential.
Caption: A decision-making flowchart for addressing regioselectivity issues.
Potential Solutions:
-
Modify Reaction Conditions:
-
Solvent: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, THF) and polar protic (e.g., ethanol).
-
Temperature: Varying the reaction temperature can sometimes favor the formation of one regioisomer over the other.
-
-
Use of Catalysts:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate?
A1: The synthesis proceeds via a 1,3-dipolar cycloaddition. The mechanism involves two main steps:
-
In situ generation of p-tolylnitrile oxide: This is typically achieved by the oxidation of p-tolualdehyde oxime using an oxidizing agent like sodium hypochlorite (bleach) or by dehydrohalogenation of a corresponding hydroximoyl halide.
-
Cycloaddition: The generated p-tolylnitrile oxide then reacts with ethyl propiolate in a concerted pericyclic reaction to form the five-membered isoxazole ring.
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
How to prevent dimerization of nitrile oxides during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrile oxides. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the complexities of nitrile oxide synthesis, with a primary focus on preventing their undesired dimerization.
Introduction: The Challenge of Nitrile Oxide Dimerization
Nitrile oxides (R-C≡N⁺-O⁻) are highly valuable intermediates in organic synthesis, serving as versatile 1,3-dipoles for the construction of five-membered heterocycles like isoxazoles and isoxazolines through [3+2] cycloaddition reactions.[1][2] However, their utility is often hampered by a competing and rapid dimerization process, which leads to the formation of furoxans (1,2,5-oxadiazole-2-oxides).[1][3] This side reaction can significantly reduce the yield of the desired cycloadduct and complicate product purification.
This guide is designed to provide you with a comprehensive understanding of why nitrile oxides dimerize and, more importantly, how to control this process to maximize the efficiency of your synthetic transformations.
Understanding the "Why": The Mechanism of Dimerization
Most nitrile oxides are highly reactive and, in the absence of a suitable trapping agent (a dipolarophile), will readily react with themselves.[1] The dimerization is particularly rapid for lower aliphatic nitrile oxides, while aromatic nitrile oxides tend to be slightly more stable.[1] The favored pathway for this dimerization is a multi-step reaction that proceeds through a dinitrosoalkene-like intermediate.[3]
The propensity of a nitrile oxide to dimerize is influenced by several factors, including:
-
Steric Hindrance: Bulky substituents near the nitrile oxide functionality can physically obstruct the approach of another nitrile oxide molecule, thereby slowing down the rate of dimerization.[1]
-
Electronic Effects: The stability of aromatic nitrile oxides can be influenced by substituents on the aromatic ring.[1]
-
Concentration: Higher concentrations of the nitrile oxide will inevitably lead to a faster rate of dimerization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and application of nitrile oxides in a practical question-and-answer format.
Q1: My 1,3-dipolar cycloaddition reaction is giving low yields, and I'm isolating a significant amount of a furoxan byproduct. What's happening?
A1: This is a classic sign of nitrile oxide dimerization outcompeting your desired cycloaddition reaction. The nitrile oxide, once generated, is reacting with itself faster than with your dipolarophile. To address this, you need to ensure that the concentration of the free nitrile oxide at any given time is kept to a minimum. The most effective way to achieve this is through the in situ generation of the nitrile oxide in the presence of the dipolarophile.
Q2: What does "in situ generation" mean in this context, and which methods are most reliable?
A2: In situ generation means that the nitrile oxide is produced directly in the reaction mixture in the presence of the molecule it is intended to react with (the dipolarophile).[4] This ensures that the nitrile oxide is trapped as soon as it is formed, minimizing its opportunity to dimerize. Several reliable methods exist:
-
Dehydrohalogenation of Hydroxamoyl Halides: This is a widely used method where a hydroxamoyl halide (typically a chloride or bromide) is treated with a base (e.g., triethylamine) to eliminate a hydrogen halide and form the nitrile oxide.[1]
-
Oxidation of Aldoximes: Aldoximes can be oxidized to nitrile oxides using a variety of reagents, such as N-bromosuccinimide (NBS), chloramine-T, or a combination of NaCl and Oxone.[1][5] This method is often mild and efficient.
-
Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate can be used to dehydrate primary nitroalkanes to furnish nitrile oxides.[6]
Q3: I'm still observing dimerization even with in situ generation. What else can I do?
A3: If dimerization is still a problem, consider the following experimental modifications:
-
Slow Addition/High Dilution: Instead of adding the base or oxidizing agent all at once, add it slowly over an extended period. This maintains a very low instantaneous concentration of the nitrile oxide. Performing the reaction under high dilution conditions can also physically separate the nitrile oxide molecules, favoring the intramolecular reaction with the dipolarophile over the intermolecular dimerization.[1]
-
Diffusion-Controlled Reagent Addition: A more advanced technique involves the slow diffusion of a volatile base (like triethylamine vapor) into the reaction mixture. This generates the nitrile oxide in trace amounts, making dimerization highly unlikely.[7] This method is particularly effective for reactions with less reactive dipolarophiles.[7]
Q4: Are there any nitrile oxides that don't dimerize?
A4: Yes, these are known as "stable" nitrile oxides. Stability is typically conferred by significant steric hindrance around the nitrile oxide functional group.[1] A classic example is mesitonitrile oxide (2,4,6-trimethylbenzonitrile oxide), which is a crystalline solid that can be isolated and stored.[1] Other examples include nitrile oxides with bulky substituents in the ortho positions of an aromatic ring.[8] If your synthetic route allows for the use of a sterically hindered nitrile oxide, this can be an excellent way to completely avoid the issue of dimerization.
Q5: My dipolarophile is not very reactive. How can I favor the cycloaddition reaction?
A5: For sluggish cycloaddition reactions, you need to give the desired reaction every possible advantage. Here's a strategy:
-
Choose an appropriate in situ generation method that is compatible with your dipolarophile's functional groups.
-
Employ slow addition of the nitrile oxide precursor or the activating reagent (e.g., base) to the solution containing a stoichiometric excess of the dipolarophile.[7]
-
Consider using a stable, sterically hindered nitrile oxide if your synthetic design permits. These can be added in a controlled manner, and the reaction can often be driven to completion with gentle heating without the risk of dimerization.
Visualizing the Reaction Pathways
The following diagrams illustrate the competing reaction pathways and a decision-making workflow for preventing dimerization.
Caption: Competing pathways for a generated nitrile oxide.
Caption: Troubleshooting workflow for dimerization issues.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: In Situ Generation of Benzonitrile Oxide via Dehydrohalogenation of Benzohydroxamoyl Chloride
This protocol describes the reaction of benzonitrile oxide with styrene to form 3,5-diphenyl-4,5-dihydroisoxazole.
Materials:
-
Benzohydroxamoyl chloride
-
Styrene
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzohydroxamoyl chloride (1.0 eq) and styrene (1.2 eq) in anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Prepare a solution of triethylamine (1.1 eq) in anhydrous diethyl ether in an addition funnel.
-
Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1-2 hours. The slow addition is crucial to maintain a low concentration of the nitrile oxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
The triethylammonium chloride salt will precipitate as a white solid. Filter the reaction mixture to remove the salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: In Situ Generation via Oxidation of an Aldoxime
This protocol details the generation of a nitrile oxide from an aldoxime using NaCl/Oxone for cycloaddition.[5]
Materials:
-
Aldoxime (e.g., benzaldoxime)
-
Dipolarophile (e.g., an alkene or alkyne)
-
Sodium chloride (NaCl)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Solvent (e.g., ethyl acetate/water mixture)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add the aldoxime (1.0 eq), the dipolarophile (1.5 eq), and NaCl (1.0 eq).
-
Add a biphasic solvent system, such as ethyl acetate and water (e.g., in a 1:1 ratio).
-
Stir the mixture vigorously to ensure good mixing between the two phases.
-
Add Oxone (1.0 eq) portion-wise to the reaction mixture at room temperature over 30-60 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Protocol 3: Synthesis and Use of a Stable Nitrile Oxide (Mesitonitrile Oxide)
This protocol outlines the preparation of a stable nitrile oxide and its subsequent use in a cycloaddition reaction.
Part A: Synthesis of Mesitonitrile Oxide
-
Oxime Formation: React 2,4,6-trimethylbenzaldehyde with hydroxylamine hydrochloride and a base (e.g., sodium acetate) in ethanol to form the corresponding aldoxime.
-
Chlorination: Treat the aldoxime with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent (e.g., DMF) to form the hydroxamoyl chloride.
-
Dehydrochlorination: Dissolve the hydroxamoyl chloride in a solvent like diethyl ether and treat it with a base (e.g., aqueous sodium hydroxide) at low temperature. The stable mesitonitrile oxide can then be extracted into the organic layer, dried, and isolated as a crystalline solid upon solvent removal.
Part B: Cycloaddition using Mesitonitrile Oxide
-
Dissolve the isolated mesitonitrile oxide (1.0 eq) and the dipolarophile (1.1 eq) in a suitable solvent such as toluene or chloroform.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC until the nitrile oxide is consumed.
-
Remove the solvent under reduced pressure and purify the resulting cycloadduct by standard methods.
Data Summary
The choice of strategy significantly impacts the outcome of the reaction, as summarized in the table below.
| Strategy | Key Principle | Best Suited For | Potential Drawbacks |
| In Situ Generation | Keep instantaneous nitrile oxide concentration low. | Most standard cycloadditions. | May still show some dimerization with unreactive dipolarophiles. |
| Slow Addition / High Dilution | Minimize bimolecular reactions (dimerization). | Reactions with unreactive dipolarophiles or dimerization-prone nitrile oxides. | Can lead to long reaction times and require large solvent volumes. |
| Use of Stable Nitrile Oxides | Eliminate dimerization as a side reaction. | When steric bulk is tolerated in the final product; for systematic studies. | The synthesis of the stable nitrile oxide adds extra steps to the overall sequence. |
References
-
Kumar, A. et al. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 91-101. [Link]
-
Mackie, R. A. et al. (2010). Dimerisation of nitrile oxides: a quantum-chemical study. Organic & Biomolecular Chemistry, 8, 3598-3606. [Link]
-
Kącka-Zych, A. et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(21), 6673. [Link]
-
Gvozdik, K. V. et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(21), 7204. [Link]
-
ChemTube3D. Nitrile Oxide Formation from Nitroalkanes. University of Liverpool. [Link]
-
Beltrame, P. et al. (1976). Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1, 6, 580-583. [Link]
-
Popov, A. V. et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 28(13), 5195. [Link]
-
Wang, G-W. et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 194-197. [Link]
-
Li, Y. et al. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. Macromolecules, 56(12), 4617–4627. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Addressing poor reactant solubility in isoxazole synthesis protocols
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues faced during isoxazole synthesis.
Q1: My reaction has stalled, and I see solid starting material in the flask. What is the most likely cause?
A1: The most probable cause is poor solubility of one or more reactants in the chosen solvent system. This is a frequent issue, especially with structurally complex 1,3-dicarbonyl compounds or their precursors. The inability of the reactants to be in the same phase significantly hinders the reaction rate.
Q2: I'm observing a low yield despite the reaction going to completion. What should I investigate first?
A2: Low yields can stem from several factors, but after confirming reaction completion, the integrity of your starting materials and potential side reactions are primary areas to investigate.[1] For instance, in 1,3-dipolar cycloadditions, the nitrile oxide intermediate is prone to dimerization, which can significantly reduce the yield.[1]
Q3: My isoxazole synthesis is producing a mixture of regioisomers. How can I improve selectivity?
A3: Regioisomer formation is a common challenge, particularly with unsymmetrical 1,3-dicarbonyls.[1] The selectivity is governed by both steric and electronic factors of your reactants. Modifying reaction conditions such as pH, solvent polarity, or employing catalysts can significantly influence the regiochemical outcome.[1]
Q4: Are there any "green" or more environmentally friendly approaches to improve solubility and reaction efficiency?
A4: Yes, several green chemistry techniques are effective. Ultrasound-assisted synthesis can enhance solubility and reaction rates by using acoustic cavitation to break up solid aggregates and increase mass transfer.[2][3] Additionally, using water as a solvent, when possible, aligns with green chemistry principles and can be surprisingly effective for certain isoxazole syntheses.[2][3]
II. Troubleshooting Guide: Addressing Poor Reactant Solubility
Inhomogeneous reaction mixtures due to poor reactant solubility are a primary obstacle to achieving high yields and reproducible results in isoxazole synthesis. This guide provides a systematic approach to diagnosing and solving these issues.
Initial Diagnosis: Identifying the Solubility Problem
The first step is to confirm that poor solubility is indeed the root cause of the issue.
Visual Observation:
-
Undissolved solid material remaining throughout the reaction.
-
A cloudy or heterogeneous reaction mixture where a clear solution is expected.
-
Formation of a precipitate that is not the desired product.
Reaction Monitoring:
-
Stalled reaction progress as observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Inconsistent reaction profiles between batches.
Troubleshooting Workflow for Solubility Issues
The following workflow provides a structured approach to resolving solubility challenges.
Caption: A workflow for troubleshooting poor reactant solubility.
In-Depth Strategies
The choice of solvent is critical and often the first line of defense against solubility issues. A systematic screening of solvents with varying polarities is recommended.[4]
Table 1: Common Solvents for Isoxazole Synthesis
| Solvent | Polarity Index | Dielectric Constant (20°C) | Common Applications & Notes |
| Ethanol | 5.2 | 24.5 | A versatile protic solvent, often used for reactions involving hydroxylamine hydrochloride.[1] |
| Methanol | 6.6 | 32.7 | Similar to ethanol but more polar.[1] |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | A good aprotic solvent for a wide range of organic compounds. |
| Acetonitrile (MeCN) | 6.2 | 37.5 | A polar aprotic solvent that can be effective when protic solvents are not suitable. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | A highly polar aprotic solvent, excellent for dissolving a wide range of compounds, but has a high boiling point. |
| Toluene | 2.4 | 2.4 | A nonpolar solvent, useful for specific applications and azeotropic water removal. |
| Water | 9.0 | 80.1 | A green solvent option, particularly effective in some multicomponent reactions and with ultrasound.[2][3] |
Co-solvents: If a single solvent is insufficient, a co-solvent system can be employed. For example, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar medium can significantly enhance the solubility of polar reactants.
Conventional heating relies on thermal conduction, which may not be sufficient for overcoming high lattice energies of solid reactants.
-
Microwave Irradiation: This technique uses dielectric heating to rapidly and uniformly heat the reaction mixture, which can significantly enhance solubility and dramatically reduce reaction times.[1] It is particularly effective for sealed-vessel reactions where temperatures can exceed the solvent's boiling point.
-
Ultrasonication: Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can break down solid particles and enhance mass transfer between phases.[2][3] This method is an excellent green chemistry approach to improving reaction efficiency.[2][3]
When reactants are in different phases (e.g., a solid and a liquid), a phase-transfer catalyst can be used to shuttle one reactant across the phase boundary to react with the other.
Mechanism of Action: A typical PTC, such as tetrabutylammonium bromide (TBAB), has a lipophilic exterior that allows it to dissolve in the organic phase and a charged core that can pair with an anionic reactant. This ion pair is then soluble in the organic phase, allowing the reaction to proceed.
Caption: Mechanism of Phase-Transfer Catalysis.
In some cases, temporarily modifying a reactant to increase its solubility can be a viable strategy. This involves adding a solubilizing group that is later removed. For example, a highly polar starting material could be converted to a more lipophilic ester or silyl ether to improve its solubility in organic solvents.
III. Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of 4-arylmethylene-isoxazol-5(4H)-ones
This protocol is adapted from a green chemistry approach and is effective for multicomponent reactions where starting materials may have limited solubility.[2]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
Ethanol (5 mL)
-
Ultrasonic bath
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in ethanol.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz and a power of 100 W for 10-15 minutes at room temperature.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol is suitable for the synthesis of isoxazoles from in situ generated nitrile oxides and alkynes, where poor solubility can be overcome with elevated temperature and pressure.[1]
Materials:
-
Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) or similar oxidant (1.1 mmol)
-
Alkyne (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Methanol (5 mL)
-
Microwave reactor vial
Procedure:
-
To a 10 mL microwave vial, add the aldoxime, alkyne, and methanol.
-
Add the triethylamine to the mixture.
-
Slowly add the NCS in portions at 0°C to control the exothermic reaction.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120°C) for 10-30 minutes.
-
After cooling, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
IV. References
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34246. [Link]
-
Shaikh, R. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(6), 734. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. [Link]
-
Shaikh, R. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Chavan, A. A. (2024). Construction of Isoxazole ring: An Overview. The Journal of Engineering and Exact Sciences, 10(6), 1-18. [Link]
-
Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(1), 1-28. [Link]
-
Shaikh, A. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222. [Link]
-
Reddy, B. V. S., et al. (2015). Cleavage of 1,3-dicarbonyls Through Oxidative Amidation. Organic letters, 17(15), 3922–3925. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Overcoming "oiling out" during the recrystallization of isoxazole compounds
A Guide to Overcoming "Oiling Out" and Other Purification Challenges
Welcome to the Technical Support Center for isoxazole compound purification. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to a common yet frustrating problem in the recrystallization of isoxazole derivatives: "oiling out." This phenomenon, where a compound separates from solution as a liquid ("oil") instead of a solid crystalline phase, can severely impact purity, yield, and scalability.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each answer provides not just a solution, but also a clear explanation of the underlying chemical principles to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out" and why is it a problem?
A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a supersaturated solute emerges from solution as a second liquid phase (an oil or emulsion) rather than forming a solid crystal lattice.[1][3] This occurs when the integration of solute molecules into a crystal structure is kinetically hindered or when the system is under conditions of very high supersaturation.[1]
This presents several significant problems in chemical purification:
-
Reduced Purity: The oil droplets are often excellent solvents for impurities, trapping them within the product as it eventually solidifies.[1][4] This defeats the primary purpose of recrystallization.
-
Poor Yield and Handling: The resulting product can be a sticky, amorphous, or gum-like solid that is difficult to filter, dry, and handle, leading to yield loss.[1]
-
Scalability Issues: Processes that are prone to oiling out are notoriously difficult to scale up. Changes in vessel geometry, mixing efficiency, and heat transfer can lead to inconsistent results and out-of-specification products.[1]
The oiling out process is often spontaneous and unpredictable, making it a critical challenge to control in a laboratory or manufacturing setting.[1]
Q2: I've observed oily droplets forming in my isoxazole solution upon cooling. What are the most likely causes?
A2: The formation of an oil phase instead of crystals points to one or more underlying issues in your recrystallization protocol. The primary causes can be categorized as follows:
-
High Supersaturation Rate: Achieving supersaturation too quickly is a primary driver of oiling out.[1] This can be caused by:
-
Rapid Cooling: Cooling the solution too fast does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.
-
Fast Anti-solvent Addition: Adding an anti-solvent too quickly creates localized areas of extremely high supersaturation.
-
-
Inappropriate Solvent Choice: The solvent system plays a critical role. Oiling out is common if:
-
The solvent and solute have poor interactions (e.g., a highly polar solvent for a non-polar isoxazole derivative).[5]
-
The boiling point of the solvent is higher than the melting point of your impure compound.[6] In this scenario, the solute may simply melt in the hot solution before it has a chance to crystallize upon cooling.
-
-
Presence of Impurities: Impurities can significantly impact the crystallization process by:
-
Melting Point Depression: Impurities can lower the melting point of your compound, increasing the likelihood that it will be a liquid at the temperature of crystallization.[4]
-
Interfering with Crystal Growth: Impurities can physically block or disrupt the formation of a stable crystal lattice.[6] Research has shown that a higher concentration of impurities can broaden the "oiling-out zone" in a phase diagram.[7]
-
-
Intrinsic Properties of the Isoxazole Derivative: Some molecules, particularly those with flexible structures like long carbon chains, or those with low melting points, are inherently more prone to oiling out.[3]
The following workflow provides a systematic approach to diagnosing the cause of an oiling out event.
Caption: Diagnostic workflow for troubleshooting oiling out.
Troubleshooting Guides: From Oiling Out to Crystalline Solid
Scenario 1: My isoxazole derivative has completely oiled out. How can I recover my product?
If you are currently facing an oiled-out solution, do not discard it. It is often possible to induce crystallization from the oil.
Protocol: Inducing Crystallization from an Oil
-
Re-dissolve the Oil: Gently warm the mixture until the oil completely redissolves into a homogeneous solution. If necessary, add a small amount of the primary (good) solvent to ensure complete dissolution.
-
Slow, Controlled Cooling: This is the most critical step.
-
Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to slow down the rate of cooling.
-
Allow the solution to cool undisturbed to room temperature, and then gradually cool it further in an ice bath or refrigerator. The goal is to generate supersaturation slowly.[1]
-
-
Introduce a Nucleation Site (Seeding):
-
Once the solution is cooled and supersaturated (but before oiling out reoccurs), add a few microscopic seed crystals of your pure isoxazole compound.[1][3] Seed crystals provide a template for crystal growth and can bypass the kinetic barrier to nucleation.[8][9]
-
If you don't have seed crystals, try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches can act as nucleation sites.
-
-
Patience and Observation: Allow the solution to stand undisturbed. Crystal growth may take several hours to days. Continuous stirring can sometimes be beneficial to ensure a uniform distribution of the seed crystals.[3]
What if Seeding Fails?
If adding seed crystals causes them to dissolve or turn into oil, your solution is likely not yet sufficiently supersaturated, or you are operating within a miscibility gap in the phase diagram.[1] In this case, you may need to adjust the solvent system or concentration.[1]
Scenario 2: I want to design a new recrystallization protocol for a novel isoxazole to prevent oiling out from the start. What is the best approach?
A proactive approach based on understanding your compound's solubility is key to preventing oiling out.
Step-by-Step Protocol for Developing a Robust Recrystallization Method
-
Solvent Screening and Selection:
-
The ideal solvent should exhibit high solubility for your isoxazole at elevated temperatures and low solubility at room temperature or below.[10]
-
Test a range of solvents with varying polarities. Isoxazole itself is a polar heterocyclic compound, making it more soluble in polar solvents like ethanol and methanol.[11] However, the overall polarity of your derivative will depend on its substituents.
-
Consider using a co-solvent (mixed solvent) system.[12] This common technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Determine the Metastable Zone Width (MSZW):
-
The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within this zone is crucial for controlled crystallization.
-
You can estimate the MSZW by preparing a saturated solution at a known temperature, then cooling it at a controlled rate while monitoring for the first sign of turbidity (nucleation). The temperature difference represents the MSZW at that cooling rate.
-
Avoiding high supersaturation by operating within the MSZW is a key strategy to prevent oiling out.[1]
-
-
Controlled Supersaturation Generation:
-
Cooling Crystallization: Employ a slow, linear cooling rate. A programmable cooling bath is ideal for this.
-
Anti-solvent Crystallization: Add the anti-solvent slowly and with vigorous stirring to avoid localized high concentrations.[1]
-
-
Implement an Effective Seeding Strategy:
The decision-making process for protocol development can be visualized as follows:
Caption: Workflow for developing a robust recrystallization protocol.
Data Summary Table
Choosing the right solvent is paramount. The following table summarizes the properties of common laboratory solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Isoxazole Recrystallization |
| Water | 100 | 10.2 | Good for highly polar isoxazoles; can be used as an anti-solvent for less polar derivatives.[13] |
| Ethanol | 78 | 4.3 | A versatile, polar protic solvent. Often a good starting point for many isoxazole derivatives. |
| Methanol | 65 | 5.1 | More polar than ethanol; may be too strong a solvent, leading to low recovery.[14] |
| Isopropanol | 82 | 3.9 | Less polar than ethanol; can be a good alternative if oiling out occurs in methanol or ethanol.[5] |
| Ethyl Acetate | 77 | 4.4 | Medium polarity; often used in a co-solvent system with hexanes.[12] |
| Acetone | 56 | 5.1 | A polar aprotic solvent; its low boiling point makes for easy removal. |
| Hexanes/Heptane | 69 / 98 | ~0.1 | Non-polar; typically used as an anti-solvent or for triturating an oil to induce solidification. |
| Toluene | 111 | 2.4 | Aromatic, non-polar; useful for less polar compounds, but its high boiling point can be a concern. |
References
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
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ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]
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Protheragen. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
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Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
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Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13640-13649. [Link]
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ResearchGate. (2013, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
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ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]
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Kawakami, T., et al. (2018). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan, 51(10), 843-849. [Link]
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MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
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fieldguide2chemistry. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]
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Hampton Research. (n.d.). Guide for crystallization. Retrieved from [Link]
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Mazzotti, M., et al. (2010). Phase Diagram of a Chiral Substance Exhibiting Oiling Out in Cyclohexane. Crystal Growth & Design, 10(9), 4026-4034. [Link]
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Catalyst deactivation problems in metal-catalyzed isoxazole synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in metal-catalyzed isoxazole synthesis. This guide is designed to provide expert, field-proven insights into one of the most common challenges in this area: catalyst deactivation. As a self-validating system, this document explains not just the "what" and "how," but the fundamental "why" behind the troubleshooting and diagnostic protocols. Our goal is to empower you to identify the root causes of catalyst decay, restore reaction efficiency, and design more robust synthetic processes.
Troubleshooting Guide: Reacting to Catalyst Failure
This section addresses specific, acute problems you may encounter during your experiments. Each entry follows a diagnostic logic to help you pinpoint and resolve the issue.
Q1: My reaction has stalled, or the yield has dropped dramatically after an initial period of good conversion. What's happening?
This is a classic symptom of rapid catalyst deactivation. The key is to determine whether the catalyst has been chemically altered (poisoned), physically blocked (fouled), or if the active metal has been lost from its support (leached).
Causality: The active sites of your catalyst are likely becoming unavailable for the reaction. This can be due to strong binding of impurities (poisoning) or the deposition of insoluble byproducts (fouling).[1][2]
Diagnostic Workflow:
-
Analyze the Reaction Mixture:
-
Step 1: Carefully take an aliquot of the reaction solution.
-
Step 2: Analyze it using HPLC or GC-MS to check for the formation of unexpected byproducts. The presence of new, significant peaks may suggest side reactions that are creating fouling agents.
-
Step 3: If you have access to Inductively Coupled Plasma Mass Spectrometry (ICP-MS), analyze the filtered reaction solution for the presence of the catalyst metal (e.g., Pd, Cu, Ru).[3] Detectable levels of the metal in the solution are a clear indicator of metal leaching .[4][5][6]
-
-
Inspect the Catalyst:
-
Step 1: Recover the catalyst by filtration.
-
Step 2: Observe its physical appearance. A change in color or texture can indicate fouling or a change in the metal's oxidation state.
-
Step 3: Gently wash the recovered catalyst with a clean solvent (one that dissolves reactants and products but not the catalyst) and re-introduce it to a fresh reaction mixture. If activity is partially or fully restored, fouling is a likely culprit.
-
-
Evaluate Starting Materials:
-
Step 1: Re-purify your starting materials (alkyne, hydroxylamine source, etc.) and solvent. Trace impurities are a primary source of catalyst poisons.[7]
-
Step 2: Rerun the reaction with the purified materials and a fresh batch of catalyst. If the reaction proceeds smoothly, the issue was likely a poison in your initial reagents. Common poisons for palladium and copper catalysts include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[7][8][9]
-
Troubleshooting Flowchart
Caption: Diagnostic workflow for stalled reactions.
Q2: I'm using a heterogeneous catalyst (e.g., Pd on carbon), and its activity is decreasing with each recycle. How can I diagnose and prevent this?
For heterogeneous catalysts, gradual deactivation over multiple runs often points to thermal degradation (sintering) or irreversible changes to the catalyst's morphology, in addition to poisoning and fouling.
Causality:
-
Sintering: At elevated temperatures, metal nanoparticles can migrate and coalesce into larger particles. This process, known as sintering or Ostwald ripening, drastically reduces the active surface area of the catalyst, leading to lower activity.[10][11][12]
-
Irreversible Poisoning: Some poisons bind so strongly to the active sites that simple washing cannot remove them.[2]
-
Structural Change: The support material (e.g., carbon, alumina) can degrade, causing the collapse of pores and encapsulation of the active metal particles.
Diagnostic Protocol:
This protocol requires advanced characterization techniques to probe the physical and chemical properties of the fresh versus used catalyst.
-
Sample Preparation:
-
Step 1: Retain a sample of your fresh, unused catalyst.
-
Step 2: After several reaction cycles, recover the deactivated catalyst. Wash it thoroughly with solvent to remove any adsorbed species (fouling) and dry it under vacuum.
-
-
Characterization & Analysis:
-
Step 1: Assess Surface Area & Porosity. Use the BET (Brunauer-Emmett-Teller) method to measure the specific surface area. A significant decrease in the surface area of the used catalyst compared to the fresh one is a strong indicator of sintering or pore blockage.[1]
-
Step 2: Visualize Nanoparticle Morphology. Use Transmission Electron Microscopy (TEM) to directly observe the metal nanoparticles on the support. An increase in the average particle size in the used catalyst is direct evidence of sintering .[13]
-
Step 3: Identify Surface Poisons. X-ray Photoelectron Spectroscopy (XPS) can analyze the elemental composition and chemical states on the catalyst's surface.[1][14] It can detect the presence of poisoning elements (e.g., S, Cl, N) and changes in the metal's oxidation state.
-
Step 4: Check Crystalline Structure. X-ray Diffraction (XRD) can be used to determine the average crystallite size of the metal particles. An increase in crystallite size corresponds to sintering.[13]
-
Data Summary for Diagnosis
| Analytical Technique | What It Measures | Indication of Deactivation Mechanism |
| BET Analysis | Specific surface area and pore volume distribution. | A sharp decrease suggests sintering or fouling . |
| TEM | Nanoparticle size, shape, and dispersion. | Increase in average particle size is direct proof of sintering . |
| XPS | Surface elemental composition and oxidation states. | Detection of unexpected elements (S, P, halides) indicates poisoning . Change in metal oxidation state. |
| ICP-MS | Bulk elemental composition of the catalyst. | Can confirm the presence of poisons throughout the catalyst bulk. |
| TGA | Weight loss upon heating. | Can quantify the amount of coke or organic residue (fouling ). |
Preventative Measures:
-
Control Temperature: Operate at the lowest possible temperature that still affords a reasonable reaction rate to minimize thermal degradation.[15]
-
Improve the Catalyst Design:
-
Purify Feedstock: Implement a rigorous purification step for all reactants and solvents to remove potential poisons before they enter the reactor.[7][16]
Frequently Asked Questions (FAQs)
This section provides authoritative answers to broader questions about catalyst deactivation in isoxazole synthesis.
Q1: What are the most common mechanisms of catalyst deactivation?
Catalyst deactivation can be broadly categorized into four main mechanisms.[18] Understanding these is crucial for developing robust catalytic systems.
-
Poisoning: This is a chemical deactivation where impurities in the reaction mixture strongly chemisorb to the active sites of the catalyst, rendering them inactive.[2][8] For metals like palladium and copper, common poisons include compounds containing sulfur, phosphorus, arsenic, and halides.[7][9] In isoxazole synthesis, reactants or products with strong coordinating groups (e.g., nitriles, other N-heterocycles) can also act as competitive inhibitors or poisons.[8]
-
Fouling: This is a physical or mechanical deactivation caused by the deposition of carbonaceous materials (coke) or polymeric byproducts onto the catalyst surface and within its pores.[19][20] This blockage prevents reactants from reaching the active sites.
-
Thermal Degradation (Sintering): This process involves the loss of active surface area due to the agglomeration of small metal crystallites into larger ones, typically at high reaction temperatures.[11] This is a major concern for supported nanoparticle catalysts.
-
Leaching: This involves the dissolution of the active metal species from the solid support into the reaction medium.[18] This is particularly relevant if the reaction conditions favor the formation of soluble metal complexes. Oxidative addition of reactants can sometimes facilitate the leaching process.[3]
Primary Catalyst Deactivation Pathways
Caption: The four main routes of catalyst deactivation.
Q2: Can a deactivated catalyst be regenerated?
Yes, but the feasibility and method of regeneration depend entirely on the mechanism of deactivation.
-
Fouling: Deactivation by fouling is often reversible. Regeneration can be achieved by washing the catalyst with appropriate solvents to dissolve the deposited material. In more severe cases of coking, a controlled oxidation (calcination) in air or steam can burn off the carbon deposits.[1]
-
Reversible Poisoning: If a poison is weakly adsorbed, increasing the reaction temperature or washing with a specific reagent can sometimes displace it and restore activity.
-
Irreversible Poisoning & Sintering: Deactivation from strong chemisorption of poisons (like sulfur on palladium) or from sintering is generally irreversible.[2] In these cases, the catalyst must be replaced, or the active metal must be recovered and re-processed.
-
Leached Metal: While the solid catalyst support cannot be "regenerated," the leached metal can sometimes be recovered from the reaction mixture and re-deposited onto a fresh support, although this is a complex process.[5][21]
A General Catalyst Regeneration Protocol (for Fouling):
-
Step 1: Recovery. After the reaction, separate the catalyst from the liquid phase by filtration or centrifugation.
-
Step 2: Solvent Washing. Wash the catalyst multiple times with a solvent that is effective at dissolving potential byproducts and residual reactants. Polar solvents like ethanol or ethyl acetate followed by a non-polar solvent like hexane can be effective. Sonication during washing can help dislodge material from pores.
-
Step 3: Thermal Treatment (Use with Caution). For non-sintering-sensitive catalysts, gentle heating under vacuum can remove volatile residues. For coke removal, controlled calcination in a tube furnace with a dilute air/N₂ mixture may be required. This must be carefully optimized to avoid sintering.[22]
-
Step 4: Characterization. Before reuse, it is best practice to characterize the regenerated catalyst (e.g., using BET or TEM) to confirm that its physical properties have been restored.
Q3: How do I choose a catalyst system that is more resistant to deactivation for isoxazole synthesis?
Proactively designing your experiment with a robust catalyst is the most effective strategy.[16][19]
-
Choice of Metal: While copper and ruthenium are common for [3+2] cycloadditions in isoxazole synthesis, palladium catalysts are also used, particularly in cascade reactions.[23][24] Each metal has different susceptibilities. For instance, palladium is notoriously sensitive to sulfur poisoning.[25]
-
The Role of Ligands: Ligands are not just for tuning reactivity and selectivity; they are critical for stability.[17]
-
Steric Hindrance: Bulky ligands can create a protective sphere around the metal center, preventing the close approach required for nanoparticle aggregation (sintering).
-
Electronic Effects: Strong-binding, electron-donating ligands can stabilize the metal center, making it less prone to leaching or reacting with poisons.
-
Bidentate/Pincer Ligands: Ligands that bind to the metal at two or more points (chelating ligands) are much less likely to dissociate, which helps prevent metal leaching and maintains a stable coordination sphere.
-
-
The Role of the Support (for Heterogeneous Catalysts):
-
High Surface Area: A support with high surface area allows for better dispersion of metal nanoparticles, which can delay sintering.
-
Strong Metal-Support Interaction (SMSI): Supports like ceria or titania can have strong interactions with metal particles, effectively anchoring them and preventing migration.
-
Pore Structure: A well-defined pore structure ensures efficient mass transport of reactants and products, reducing the likelihood of pore blockage (fouling).
-
By carefully considering the metal, ligand, and support, you can create a catalytic system tailored to the specific demands of your isoxazole synthesis, minimizing deactivation and improving overall process efficiency.
References
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Catalyst Deactivation: Mechanism & Causes. (2024). StudySmarter. [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]
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Catalyst poisoning. (n.d.). Grokipedia. [Link]
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Catalyst deactivation challenges in FCC and how to prevent them. (2025). LinkedIn. [Link]
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Catalyst poisoning. (n.d.). Wikipedia. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Mott Corporation. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]
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Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. [Link]
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The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. (n.d.). ResearchGate. [Link]
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Chemically Induced Sintering of Nanoparticles. (n.d.). University of Illinois. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions. (2023). ACS Publications. [Link]
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Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ACS Publications. [Link]
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A Method for Assessing Catalyst Deactivation. (2019). ACS Publications. [Link]
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Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. (2025). RSC Publishing. [Link]
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Deactivation and Regeneration of Palladium Catalysts. (2022). MDPI. [Link]
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Relating Rates of Catalyst Sintering to the Disappearance of Individual Nanoparticles during Ostwald Ripening. (n.d.). Journal of the American Chemical Society. [Link]
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Catalyst poison. (n.d.). Britannica. [Link]
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Leaching Mechanism of Different Palladium Surface Species in Heck Reactions. (n.d.). ResearchGate. [Link]
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Sintering of Catalytic Nanoparticles: Particle Migration or Ostwald Ripening?. (2013). PubMed. [Link]
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Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination. (2019). Semantic Scholar. [Link]
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Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. [Link]
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The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. (2019). ResearchGate. [Link]
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An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI. [Link]
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Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. (n.d.). MDPI. [Link]
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Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). PubMed. [Link]
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Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI. [Link]
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Sol–gel process. (n.d.). Wikipedia. [Link]
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Analysis of Catalysts. (n.d.). tasconusa.com. [Link]
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Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. (n.d.). PubMed. [Link]
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Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. [Link]
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Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. (n.d.). MDPI. [Link]
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Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Confirmation of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, multi-faceted spectroscopic analysis for the confirmation of the molecular structure of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive workflow for its characterization. This document moves beyond a simple recitation of data, offering insights into the rationale behind spectroscopic observations and comparing these techniques with alternative structural elucidation methods.
The Analytical Imperative: Why Spectroscopy Reigns Supreme
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents[1]. The precise arrangement of substituents on this five-membered heterocycle is critical to its biological activity. Therefore, robust and unequivocal structural confirmation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline. Spectroscopic methods, by probing the intricate electronic and vibrational states of a molecule, provide a detailed fingerprint of its atomic and functional group arrangement.
This guide will dissect the structural confirmation of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate through the lens of ¹H NMR, ¹³C NMR, IR, and MS. Each technique offers a unique and complementary piece of the structural puzzle.
Experimental Design: A Symphony of Spectroscopic Techniques
To ensure the highest fidelity in structural confirmation, a multi-pronged spectroscopic approach is essential. The following diagram illustrates the workflow, emphasizing the synergistic nature of the chosen analytical methods.
Figure 1: A workflow diagram illustrating the integrated spectroscopic approach for the structural confirmation of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Deciphering the Code: Spectroscopic Data Interpretation
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. Based on the structure of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate and data from analogous compounds, the following proton signals are anticipated.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | d | 2H | Ar-H (ortho to isoxazole) | Protons on the tolyl ring ortho to the electron-withdrawing isoxazole ring will be deshielded and appear downfield. |
| ~7.30 | d | 2H | Ar-H (meta to isoxazole) | Protons on the tolyl ring meta to the isoxazole ring will be less deshielded. |
| ~6.90 | s | 1H | Isoxazole-H | The single proton on the isoxazole ring is in a unique electronic environment and will appear as a singlet. |
| ~4.45 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and a methyl group, resulting in a quartet. |
| ~2.40 | s | 3H | Ar-CH₃ | The methyl protons on the tolyl group will appear as a singlet. |
| ~1.40 | t | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are adjacent to a methylene group, resulting in a triplet. |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded. |
| ~163 | C3-isoxazole | The carbon of the isoxazole ring attached to the ester group. |
| ~158 | C5-isoxazole | The carbon of the isoxazole ring attached to the tolyl group. |
| ~141 | C-Ar (ipso, attached to CH₃) | The quaternary carbon of the tolyl ring bearing the methyl group. |
| ~130 | C-Ar (ortho to isoxazole) | Aromatic carbons ortho to the isoxazole ring. |
| ~129 | C-Ar (meta to isoxazole) | Aromatic carbons meta to the isoxazole ring. |
| ~125 | C-Ar (ipso, attached to isoxazole) | The quaternary carbon of the tolyl ring attached to the isoxazole ring. |
| ~98 | C4-isoxazole | The carbon of the isoxazole ring bearing a proton. |
| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~21 | Ar-CH₃ | The methyl carbon of the tolyl group. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100 | Medium | C-H (aromatic & isoxazole) | Stretching |
| ~2980 | Medium | C-H (aliphatic) | Stretching |
| ~1730 | Strong | C=O (ester) | Stretching |
| ~1610 | Medium | C=C & C=N (aromatic & isoxazole) | Stretching |
| ~1450 | Medium | C-H (aliphatic) | Bending |
| ~1250 | Strong | C-O (ester) | Stretching |
| ~900-1100 | Medium-Strong | N-O (isoxazole) | Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern under ionization. For Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, the molecular ion peak [M]⁺ is expected at m/z 231, corresponding to its molecular weight.
Predicted Fragmentation Pathway:
The fragmentation of the isoxazole ring is a key diagnostic feature. Common fragmentation pathways for 3,5-disubstituted isoxazoles involve cleavage of the N-O bond, followed by rearrangements and further fragmentation.
Figure 2: A simplified predicted mass spectrometry fragmentation pathway for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Comparative Analysis: Beyond the Spectroscopic Quartet
While the combination of NMR, IR, and MS provides a powerful and generally conclusive means of structural determination, it is prudent to consider alternative and complementary techniques.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule. This technique, however, is contingent on the ability to grow high-quality single crystals, which is not always feasible. The crystal structure of a related compound, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, has been reported, demonstrating the utility of this method for isoxazole derivatives[2].
Elemental Analysis: This classical technique provides the empirical formula of a compound by determining the percentage composition of its constituent elements. While it does not provide direct structural information, it serves as a crucial validation of the molecular formula obtained from mass spectrometry.
Protocols for a Self-Validating System
To ensure the trustworthiness of the spectroscopic data, rigorous experimental protocols must be followed.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The sample is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.
Data Acquisition
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. Standard pulse programs should be utilized.
-
IR Spectroscopy: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Obtain a full-scan mass spectrum to identify the molecular ion. Subsequently, perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate the fragmentation pattern.
Conclusion: A Unified Approach to Structural Certainty
The structural confirmation of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a testament to the power of a multi-spectroscopic approach. By weaving together the narratives told by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a detailed and self-validating picture of the molecule emerges. While alternative techniques like X-ray crystallography offer a more direct view of the molecular architecture, the accessibility and versatility of spectroscopic methods make them indispensable tools in the modern chemical research landscape. This guide provides a robust framework for researchers to confidently confirm the structure of this and similar isoxazole derivatives, ensuring the integrity and reproducibility of their scientific endeavors.
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Qi, J., Chen, Z., & Li, Y. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1711. [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this significant heterocyclic compound, grounding its assignments in established spectroscopic principles and comparative data from related structures.
The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a versatile intermediate in organic synthesis.[1][2][3] Its derivatives are known for a wide array of biological activities.[4] Accurate structural confirmation is paramount, and NMR spectroscopy stands as the definitive tool for this purpose. This guide moves beyond a simple data report, explaining the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignment, the structure of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is presented below with a systematic numbering scheme. This convention will be used consistently throughout the analysis.
Caption: Molecular structure of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate with IUPAC numbering.
¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons.[5][6]
Signal Assignment and Rationale
-
Aromatic Protons (p-Tolyl, H-2'/H-6' and H-3'/H-5'): The para-substituted tolyl group presents a classic AA'BB' system, which simplifies to two distinct doublets.
-
δ ≈ 7.75 ppm (d, 2H, J ≈ 8.2 Hz), H-2'/H-6': These protons are ortho to the isoxazole ring. The electron-withdrawing nature of the heterocyclic system deshields them, shifting their signal downfield. This assignment is consistent with similar 5-aryl isoxazole structures.[7]
-
δ ≈ 7.30 ppm (d, 2H, J ≈ 8.2 Hz), H-3'/H-5': These protons are meta to the isoxazole ring and ortho to the methyl group. They are less deshielded than their ortho counterparts, thus appearing at a higher field (more shielded).
-
-
Isoxazole Ring Proton (H-4):
-
δ ≈ 6.85 ppm (s, 1H), H-4: This proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is characteristic of the C4-proton in 3,5-disubstituted isoxazoles, falling in the expected range of 6.5-7.0 ppm.[3][4] The precise shift is influenced by the electronic effects of the substituents at C3 and C5.
-
-
Ethyl Ester Protons (-OCH₂CH₃):
-
δ ≈ 4.45 ppm (q, 2H, J ≈ 7.1 Hz), H-8: The methylene protons (C8) are adjacent to an electronegative oxygen atom, causing a significant downfield shift. They are split into a quartet by the three neighboring methyl protons (H-9).
-
δ ≈ 1.42 ppm (t, 3H, J ≈ 7.1 Hz), H-9: The terminal methyl protons (C9) are split into a triplet by the two adjacent methylene protons (H-8). This upfield chemical shift is typical for an aliphatic ethyl group.
-
-
Methyl Proton (p-Tolyl, H-10):
Summary of ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ≈ 7.75 | Doublet (d) | 2H | ≈ 8.2 | H-2', H-6' |
| ≈ 7.30 | Doublet (d) | 2H | ≈ 8.2 | H-3', H-5' |
| ≈ 6.85 | Singlet (s) | 1H | - | H-4 |
| ≈ 4.45 | Quartet (q) | 2H | ≈ 7.1 | H-8 (-CH₂) |
| ≈ 2.43 | Singlet (s) | 3H | - | H-10 (-CH₃) |
| ≈ 1.42 | Triplet (t) | 3H | ≈ 7.1 | H-9 (-CH₃) |
¹³C NMR Spectral Analysis (101 MHz, CDCl₃)
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton.
Signal Assignment and Rationale
-
Isoxazole Ring Carbons:
-
δ ≈ 170.5 ppm (C5): This carbon is bonded to the ring oxygen and the aromatic tolyl group, making it highly deshielded. Its chemical shift is consistent with C5 carbons in similar isoxazole systems.[3][7]
-
δ ≈ 160.0 ppm (C=O, C6): The ester carbonyl carbon is characteristically found in the far downfield region, typically between 160-170 ppm.
-
δ ≈ 158.5 ppm (C3): Attached to the ring nitrogen and the electron-withdrawing carboxylate group, this carbon is also significantly deshielded.
-
δ ≈ 98.5 ppm (C4): The C4 carbon, bonded only to carbon and hydrogen, is the most shielded of the isoxazole ring carbons, appearing significantly upfield. This is a hallmark of the isoxazole C4 position.[7]
-
-
p-Tolyl Group Carbons:
-
δ ≈ 141.5 ppm (C4'): The ipso-carbon bearing the methyl group.
-
δ ≈ 130.0 ppm (C3'/C5'): The two equivalent methine carbons meta to the isoxazole ring.
-
δ ≈ 126.5 ppm (C2'/C6'): The two equivalent methine carbons ortho to the isoxazole ring.
-
δ ≈ 124.5 ppm (C1'): The ipso-carbon attached to the isoxazole ring. Its chemical shift is lower than the other substituted aromatic carbon due to the shielding effect of the adjacent heteroatoms.
-
δ ≈ 21.6 ppm (C10): The methyl carbon signal appears in the typical aliphatic region for an aryl-methyl group.[7]
-
-
Ethyl Ester Carbons:
-
δ ≈ 62.0 ppm (C8): The methylene carbon bonded to the ester oxygen.
-
δ ≈ 14.2 ppm (C9): The terminal methyl carbon, which is the most shielded carbon in the molecule.
-
Summary of ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ≈ 170.5 | C5 |
| ≈ 160.0 | C6 (C=O) |
| ≈ 158.5 | C3 |
| ≈ 141.5 | C4' |
| ≈ 130.0 | C3', C5' |
| ≈ 126.5 | C2', C6' |
| ≈ 124.5 | C1' |
| ≈ 98.5 | C4 |
| ≈ 62.0 | C8 (-CH₂) |
| ≈ 21.6 | C10 (-CH₃) |
| ≈ 14.2 | C9 (-CH₃) |
Comparative Analysis and Advanced Confirmation
The assignments presented are strongly supported by data from analogous structures. For instance, in 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole, the p-tolyl and isoxazole C4/C5 signals appear at very similar chemical shifts (δH for H-4 at 7.34 ppm; δC for C4 at 98.0, C5 at 170.9, and tolyl-CH₃ at 21.5 ppm).[7] The primary difference lies in the C3 substituent, which modulates the electronic environment of the C3 and C4 positions as expected.
For unequivocal assignment, two-dimensional (2D) NMR experiments are the gold standard.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H-8 and H-9 of the ethyl group, and between H-2'/H-6' and H-3'/H-5' in the tolyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton signal with the carbon signal it is attached to (e.g., H-4 with C4, H-10 with C10).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, definitively linking the fragments. For example, correlations from the H-4 proton to C3 and C5 would confirm the isoxazole ring structure, and correlations from the H-2'/H-6' protons to C4' and C5 would place the tolyl group at the C5 position.
Standard Operating Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, adherence to a validated experimental protocol is essential.
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A Comparative Analysis of the Biological Activities of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate and Related Isoxazole Derivatives
In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to the development of a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide provides a comparative analysis of the biological activity of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate and its structural analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy. While direct experimental data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is limited in publicly accessible literature, this guide synthesizes findings from closely related 3,5-disubstituted isoxazole derivatives to provide a predictive comparison and a framework for future research.
The Isoxazole Scaffold: A Versatile Pharmacophore
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in drug design. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups contribute to its prevalence in pharmaceuticals.[1] Several FDA-approved drugs, such as the antibacterial sulfamethoxazole and the anti-inflammatory valdecoxib, feature the isoxazole moiety, underscoring its clinical significance.[2]
Synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
The synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate and its analogs typically involves a 1,3-dipolar cycloaddition reaction. A common route is the reaction of a nitrile oxide with an alkyne. For instance, the synthesis can be achieved through the reaction of a substituted benzaldehyde with hydroxylamine to form an oxime, which is then oxidized to a nitrile oxide in situ and reacted with an ethyl propiolate.
Caption: General synthetic pathway for 3,5-disubstituted isoxazoles.
Comparative Biological Evaluation
This section delves into the antimicrobial, anti-inflammatory, and anticancer activities of isoxazole derivatives structurally related to Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Antimicrobial Activity
The isoxazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[5] A study on a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates revealed potent activity against Mycobacterium tuberculosis (Mtb).[6] This highlights the potential of the ethyl isoxazole-3-carboxylate core. The substitution at the 5-position of the isoxazole ring significantly influences the antimicrobial potency.
| Compound ID | R (Substitution at 5-position) | MIC against Mtb H37Rv (µg/mL)[6] | Cytotoxicity (CC50 in Vero cells, µM)[6] | Selectivity Index (SI = CC50/MIC)[6] |
| Analog 1 | 1-(3,4-dichlorobenzyl)-1H-indol-5-yl | 0.25 | >50 | >200 |
| Analog 2 | 1-benzyl-1H-indol-5-yl | 1 | >50 | >50 |
| Analog 3 | 1-(4-fluorobenzyl)-1H-indol-5-yl | 0.5 | >50 | >100 |
The data suggests that electron-withdrawing groups on the benzyl substituent at the 5-position enhance the anti-tubercular activity.[6] While direct data for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is not available, the presence of the electron-donating tolyl group at the 5-position might result in moderate antimicrobial activity compared to analogs with electron-withdrawing groups. Further screening against a panel of bacteria and fungi is warranted to fully elucidate its antimicrobial spectrum.
Anti-inflammatory Activity
Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[7] A study on a series of substituted isoxazole derivatives demonstrated significant in vivo anti-inflammatory potential in a carrageenan-induced rat paw edema model.[7]
| Compound ID | Substituents | % Edema Inhibition (3h)[7] |
| Analog 4 | 3-(4-methoxyphenyl)-5-(thiophen-2-yl) | 76.71 |
| Analog 5 | 3-(4-chlorophenyl)-5-(thiophen-2-yl) | 75.56 |
| Analog 6 | 3-(4-nitrophenyl)-5-(thiophen-2-yl) | 72.32 |
| Diclofenac (Standard) | - | 80.12 |
The results indicate that the nature of the substituent at the 3-position influences the anti-inflammatory activity.[7] For Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, the electronic and steric properties of the p-tolyl group at the 5-position and the carboxylate at the 3-position will be critical in determining its interaction with inflammatory targets like COX enzymes.
Anticancer Activity
The isoxazole moiety is a key component in numerous compounds with demonstrated anticancer activity.[4][8] These derivatives can induce apoptosis and inhibit various signaling pathways involved in cancer progression.[4] A study on N-phenyl-5-carboxamidyl isoxazole derivatives showed potent cytotoxicity against mouse colon carcinoma cells.[3]
| Compound ID | R Group at 5-position | IC50 against Colon 38 cells (µg/mL)[3] | IC50 against CT-26 cells (µg/mL)[3] |
| Analog 7 | 4-chlorophenyl | 2.5 | 2.5 |
| Analog 8 | 4-methoxyphenyl | >10 | >10 |
This data suggests that an electron-withdrawing group at the 5-position enhances anticancer activity. Another study on 3,5-disubstituted isoxazole derivatives synthesized from tyrosol also demonstrated significant antiproliferative properties, with substitutions on the phenyl ring at the 3-position playing a crucial role.[9] Based on these findings, Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, with its electron-donating tolyl group, may exhibit moderate anticancer activity. However, its efficacy will be highly dependent on the specific cancer cell line and the underlying mechanism of action.
Caption: Workflow for the biological evaluation of isoxazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound (Ethyl 5-(p-tolyl)isoxazole-3-carboxylate or its analogs) in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.1 mL of the test compound at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample. Measure the absorbance at 416 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
Future research should focus on the synthesis and comprehensive biological evaluation of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate. Head-to-head comparisons with a diverse panel of isoxazole derivatives against various microbial strains, inflammatory markers, and cancer cell lines will be crucial to accurately position this compound within the therapeutic landscape of isoxazoles. Such studies will not only elucidate its specific biological activities but also contribute to a deeper understanding of the structure-activity relationships governing this important class of heterocyclic compounds.
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Singh, V., et al. (2024). Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem. [Link]
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Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link]
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Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]
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Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. (2024). YouTube. [Link]
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Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]
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The Isoxazole Scaffold: A Privileged Platform for p-Tolyl Substituents in Drug Discovery
A Comparative Guide to the Structure-Activity Relationship of p-Tolyl Substituted Isoxazoles
In the landscape of medicinal chemistry, the isoxazole ring stands out as a versatile and privileged scaffold. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] The introduction of a p-tolyl group to this heterocyclic core further enhances its potential, providing a lipophilic handle that can be strategically modified to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of p-tolyl substituted isoxazoles, presenting a comparative overview of their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and detailed protocols.
The Significance of the p-Tolyl Group in Isoxazole-Based Drug Design
The frequent appearance of the p-tolyl moiety in bioactive isoxazoles is not coincidental. This substituent offers several advantages in drug design:
-
Modulation of Lipophilicity: The methyl group at the para position of the phenyl ring increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The methyl group can influence the metabolic fate of the compound, potentially blocking sites of oxidation and prolonging its half-life.
-
Steric Influence: The p-tolyl group can provide the necessary bulk to orient the molecule within a biological target's binding site, enhancing potency and selectivity.
-
Synthetic Accessibility: p-Tolyl precursors are readily available and can be easily incorporated into the isoxazole scaffold through various synthetic routes.
Comparative Analysis of Biological Activities
The versatility of the p-tolyl substituted isoxazole scaffold is evident in its broad spectrum of biological activities. The following sections compare its performance in key therapeutic areas, highlighting the subtle structural modifications that govern efficacy.
Antimicrobial Activity: A Battle Against Resistance
Isoxazole derivatives have long been investigated as potential antimicrobial agents.[4] The strategic placement of a p-tolyl group, in conjunction with other substituents, has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Key SAR Insights:
-
Position of the p-Tolyl Group: The substitution pattern on the isoxazole ring is critical. Generally, 3-aryl-5-substituted isoxazoles have shown promising results.
-
Influence of Substituents at the 5-Position: The nature of the substituent at the 5-position of the isoxazole ring significantly impacts antimicrobial potency. Electron-withdrawing groups or additional heterocyclic moieties can enhance activity.
-
Comparison with Other Heterocycles: While p-tolyl substituted isoxazoles show good activity, hybrid molecules incorporating other heterocyclic systems, such as triazoles, have demonstrated even greater potential against resistant bacterial strains.[1]
Table 1: Comparative Antimicrobial Activity of Isoxazole Derivatives
| Compound | R1 | R2 | Test Organism | MIC (µg/mL) | Reference |
| I-1 | p-Tolyl | H | S. aureus | 16 | [4] |
| I-2 | p-Tolyl | 4-Cl-Phenyl | S. aureus | 8 | [4] |
| I-3 | p-Tolyl | 4-OCH₃-Phenyl | S. aureus | 8 | [4] |
| I-4 | p-Tolyl | H | E. coli | 32 | [4] |
| I-5 | p-Tolyl | 4-Cl-Phenyl | E. coli | 16 | [4] |
| I-6 | p-Tolyl | 4-OCH₃-Phenyl | E. coli | 16 | [4] |
| Triazole-Isoxazole Hybrid | - | - | E. coli | 4 | [1] |
Anticancer Activity: Targeting Uncontrolled Cell Growth
The isoxazole scaffold is a prominent feature in many anticancer agents.[5] The incorporation of a p-tolyl group has been explored as a strategy to enhance cytotoxicity against various cancer cell lines.
Key SAR Insights:
-
Substitution on the Phenyl Ring: Modifications on the p-tolyl ring itself can influence activity. The introduction of additional electron-withdrawing or donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.
-
Nature of the Linker: The linkage between the isoxazole core and other pharmacophores is crucial. Flexible linkers can allow for optimal positioning within the binding site of enzymes like kinases or tubulin.
-
Comparison with Other Heterocycles: In the realm of anticancer agents, p-tolyl substituted imidazoles have emerged as exceptionally potent compounds, with some derivatives exhibiting nanomolar IC50 values against colorectal cancer cell lines.[6] This highlights the importance of the specific heterocyclic core in determining anticancer efficacy.
Table 2: Comparative Anticancer Activity of p-Tolyl Substituted Heterocycles
| Compound | Heterocycle | R Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| II-1 | Isoxazole | 5-Methyl | Panc-1 | 15.8 | [7] |
| II-2 | Isoxazole | 5-(4-chlorophenyl) | Panc-1 | 9.2 | [7] |
| II-3 | Isoxazole | 5-(4-methoxyphenyl) | Panc-1 | 11.5 | [7] |
| BZML | Imidazole | 5-(3,4,5-trimethoxybenzoyl)-4-methyl | SW480 | 0.027 | [6] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response, and isoxazole derivatives have shown promise as anti-inflammatory agents.[3][8] The p-tolyl group can contribute to the overall anti-inflammatory profile of these compounds.
Key SAR Insights:
-
Substitution Pattern: The anti-inflammatory activity is sensitive to the substitution pattern on both the isoxazole and the p-tolyl rings.
-
Mechanism of Action: Many isoxazole-based anti-inflammatory agents are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of pro-inflammatory cytokines.
-
Comparison with Other Heterocycles: Triazole derivatives have also been extensively studied for their anti-inflammatory properties, with some compounds showing potent activity in vivo. The choice between an isoxazole and a triazole core may depend on the desired selectivity and safety profile.
Table 3: Comparative Anti-inflammatory Activity of Isoxazole Derivatives
| Compound | R Substituent | In Vivo Model | % Inhibition of Edema | Reference |
| III-1 | H | Carrageenan-induced paw edema | 45.2 | [8] |
| III-2 | 4-Methoxy | Carrageenan-induced paw edema | 68.5 | [8] |
| III-3 | 4-Chloro | Carrageenan-induced paw edema | 55.8 | [8] |
| Nimesulide (Standard) | - | Carrageenan-induced paw edema | 72.3 | [8] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative p-tolyl substituted isoxazole and for a key biological assay.
Synthesis of (3-p-Tolyl-isoxazol-5-yl)methanol
This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles, which involves a 1,3-dipolar cycloaddition reaction.[9]
Step 1: Synthesis of 4-Methylbenzaldoxime
-
To a solution of 4-methylbenzaldehyde (10 mmol) in pyridine (20 mL), add hydroxylamine hydrochloride (12 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methylbenzaldoxime.
Step 2: 1,3-Dipolar Cycloaddition
-
To a solution of 4-methylbenzaldoxime (5 mmol) in dichloromethane (30 mL), add N-chlorosuccinimide (5.5 mmol) in portions at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to generate the corresponding hydroximoyl chloride.
-
Add propargyl alcohol (6 mmol) followed by triethylamine (7.5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford (3-p-tolyl-isoxazol-5-yl)methanol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[4]
Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37 °C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh MHB to obtain the final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
Step 2: Preparation of Compound Dilutions
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
Step 3: Inoculation and Incubation
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
Step 4: Determination of MIC
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Visualizing the Structure-Activity Landscape
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Synthetic Workflow for a p-Tolyl Isoxazole.
Conclusion and Future Directions
The p-tolyl substituted isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design and systematic modification in optimizing biological activity. While significant progress has been made, several avenues for future research remain:
-
Exploration of Novel Substituents: The synthesis and evaluation of a wider range of substituents at various positions on the isoxazole and p-tolyl rings could lead to the discovery of compounds with improved potency and selectivity.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of these compounds is crucial for their further development.
-
Pharmacokinetic Profiling: Comprehensive ADME-Tox studies are needed to assess the drug-like properties of the most promising candidates.
By leveraging the insights from SAR studies and employing innovative synthetic strategies, the full therapeutic potential of p-tolyl substituted isoxazoles can be realized.
References
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules. 2024. [Link]
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Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. 2023. [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. 2022. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. 2024. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science. 2017. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. 2021. [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. 2023. [Link]
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry. 2022. [Link]
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Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica. 2016. [Link]
-
Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. ResearchGate. 2015. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3,5-Disubstituted Isoxazoles: A Comparative Analysis
Introduction: The Enduring Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of commercially available drugs, including antibacterial agents like sulfamethoxazole and the anti-inflammatory drug valdecoxib (Bextra).[2] The 3,5-disubstituted substitution pattern, in particular, offers a valuable scaffold for tuning steric and electronic properties, making it a prime target for drug discovery and development professionals.[1]
This guide provides a comparative analysis of the most prominent and field-proven synthetic routes to 3,5-disubstituted isoxazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices to empower researchers in selecting and optimizing the ideal route for their specific synthetic challenges.
Route 1: The Classic Approach - Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
One of the most traditional and straightforward methods for constructing the isoxazole ring is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[3][4][5] This method is valued for its operational simplicity and the use of readily available starting materials.[3]
Mechanistic Insights
The reaction proceeds through a well-understood pathway. Initially, the more nucleophilic amine group of hydroxylamine attacks one of the carbonyl groups of the 1,3-diketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an oxime. The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclic intermediate which, upon a final dehydration step, yields the aromatic isoxazole ring.[3][4]
The primary challenge in this synthesis, especially with unsymmetrical 1,3-diketones, is controlling regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric isoxazoles.
Diagram 1: General Mechanism of Isoxazole Synthesis from 1,3-Diketones
Sources
A Senior Application Scientist's Guide to HPLC-Based Purity Validation of Synthesized Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
For correspondence: Senior Application Scientist, Pharmaceutical Analysis Division
Abstract
In the landscape of drug discovery and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable preclinical and clinical evaluation. This technical guide provides an in-depth, comparative analysis for validating the purity of a novel isoxazole derivative, Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, utilizing High-Performance Liquid Chromatography (HPLC). This document is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of HPLC methodologies, the rationale behind experimental choices, and the interpretation of comparative data. By presenting a self-validating protocol, this guide aims to instill confidence in the analytical results, ensuring the scientific integrity of subsequent research.
The Imperative of Purity in Pharmaceutical Research
The journey of a potential drug candidate from synthesis to clinical application is paved with rigorous testing and validation. A critical, yet often understated, aspect of this process is the unequivocal determination of the compound's purity. The presence of impurities, which can include unreacted starting materials, byproducts of the reaction, or degradation products, can have profound and misleading consequences. These may range from skewed biological assay results and inaccurate structure-activity relationship (SAR) studies to unforeseen toxicity in later stages. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control checkpoint but a fundamental requirement for trustworthy and reproducible scientific outcomes. Reversed-phase HPLC is a widely used technique for the separation and purification of small molecules based on their polarity.[1][2]
Synthesis of the Target Compound: Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3][4] The title compound, Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, is synthesized through a multi-step process. A common synthetic route involves the reaction of a substituted benzaldehyde with hydroxylamine hydrochloride to form an oxime.[3] This is followed by a cyclization reaction to yield the desired isoxazole derivative.[3][5]
Caption: Generalized synthetic workflow for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Comparative HPLC Method Development for Purity Validation
The objective of this study is to establish an optimized HPLC method for the purity determination of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate by comparing the performance of two common reversed-phase columns (C18 and C8) and the influence of a mobile phase modifier (formic acid).
3.1. Experimental Protocol
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Synthesized Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (crude product)
-
High-purity reference standard of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
Chromatographic Conditions:
-
Columns:
-
C18 (e.g., 4.6 x 150 mm, 5 µm)
-
C8 (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water or 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
3.2. Data Presentation and Analysis
The purity of the synthesized compound was assessed under four different sets of conditions, and the hypothetical results are presented below. The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Table 1: Purity Analysis with C18 Column and 0.1% Formic Acid in Mobile Phase A
| Retention Time (min) | Peak Area | % Area | Identification |
| 4.2 | 15,000 | 1.2 | Impurity 1 |
| 12.5 | 1,210,000 | 96.8 | Main Compound |
| 15.8 | 25,000 | 2.0 | Impurity 2 |
Table 2: Purity Analysis with C18 Column and Water as Mobile Phase A
| Retention Time (min) | Peak Area | % Area | Identification |
| 4.5 | 14,500 | 1.1 | Impurity 1 |
| 13.1 (Tailing) | 1,225,000 | 97.6 | Main Compound |
| 16.2 | 20,500 | 1.3 | Impurity 2 |
Table 3: Purity Analysis with C8 Column and 0.1% Formic Acid in Mobile Phase A
| Retention Time (min) | Peak Area | % Area | Identification |
| 3.8 | 15,200 | 1.2 | Impurity 1 |
| 10.9 | 1,205,000 | 96.5 | Main Compound |
| 13.4 | 31,300 | 2.3 | Impurity 2 |
Table 4: Purity Analysis with C8 Column and Water as Mobile Phase A
| Retention Time (min) | Peak Area | % Area | Identification |
| 4.0 | 14,900 | 1.2 | Impurity 1 |
| 11.5 (Broad) | 1,215,000 | 97.1 | Main Compound |
| 13.9 | 21,200 | 1.7 | Impurity 2 |
3.3. Interpretation and Causality of Experimental Choices
-
Column Selection (C18 vs. C8): The C18 column, having a longer carbon chain, offers greater hydrophobicity compared to the C8 column.[6] This results in stronger retention of the relatively non-polar isoxazole derivative, as evidenced by the longer retention times in Tables 1 and 2 compared to Tables 3 and 4. For complex samples with closely eluting impurities, the enhanced retention on a C18 column can provide superior resolution.
-
Mobile Phase Modifier (Formic Acid): The addition of a small amount of formic acid to the aqueous component of the mobile phase serves to control the pH and suppress the ionization of silanol groups on the silica-based stationary phase.[7] Ionized silanols can lead to undesirable secondary interactions with polar functional groups in the analyte, resulting in peak tailing or broadening, as observed in Tables 2 and 4.[8] The sharper, more symmetrical peak shape obtained with the formic acid modifier (Tables 1 and 3) allows for more accurate peak integration and, consequently, a more reliable purity calculation.
Ensuring Trustworthiness: The Self-Validating Protocol
A cornerstone of a reliable analytical method is its validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11] A validation protocol should be established before the study begins.[12] The validation process for a purity method typically includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[13]
Caption: Key parameters in an HPLC method validation workflow.
System Suitability: Before each analytical run, a system suitability test must be performed by injecting a standard solution multiple times. Key parameters to monitor include:
-
Peak Area Reproducibility (RSD): Ensures the precision of the system.
-
Tailing Factor: Confirms peak symmetry.
-
Theoretical Plates: Measures column efficiency.
Acceptable system suitability results are a prerequisite for proceeding with sample analysis, thereby ensuring the data generated is reliable.
Conclusion
This guide has provided a comprehensive framework for the validation of the purity of synthesized Ethyl 5-(p-tolyl)isoxazole-3-carboxylate using HPLC. Through a comparative analysis of different stationary phases and mobile phase compositions, we have demonstrated a systematic approach to method development and optimization. The importance of adhering to a self-validating protocol based on established regulatory guidelines cannot be overstated. By implementing these principles, researchers can ensure the scientific integrity of their work and have high confidence in the quality of their synthesized compounds as they advance through the drug discovery pipeline.
References
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Andrzejak, M., et al. (2011). Crystal structure of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111. Available at: [Link]
-
Barone, G., et al. (2024). Hydrogenation of Ethyl 5-(Benzoyloxymethyl)isoxazole-3-carboxylate. Molbank, 2024(1), M1762. Available at: [Link]
-
Dadashpour, S., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]
-
Yaichkov, I. N., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]
-
Welch, K. D. (2016). Reverse-phase HPLC Analysis and Purification of Small Molecules. Methods in Molecular Biology. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Welch, K. D. (2015). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]
-
Patel, R. B., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Agilent Technologies. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2013). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Al-Tamimi, A. M., et al. (2015). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Available at: [Link]
-
Chem-Impex. Ethyl isoxazole-3-carboxylate. Available at: [Link]
-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
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A Comparative Guide to the Synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate: Reproducibility and Scalability
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure due to its presence in numerous biologically active compounds. The synthesis of specifically substituted isoxazoles, such as Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, is therefore of significant interest. This guide provides an in-depth comparison of two common synthetic routes to this target molecule, focusing on their reproducibility and scalability. We will delve into a classical approach involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine and a modern alternative utilizing a 1,3-dipolar cycloaddition reaction.
Introduction to the Synthetic Challenge
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and antimicrobial drugs[1]. The robust and efficient synthesis of this molecule is paramount for advancing drug discovery programs. The choice of synthetic route can significantly impact yield, purity, cost, and the feasibility of large-scale production. This guide aims to provide the necessary data and insights to make an informed decision based on the specific needs of your research or development pipeline.
Method 1: The Classical Approach - 1,3-Dicarbonyl Condensation
This long-established method relies on the construction of the isoxazole ring by reacting a β-ketoester with hydroxylamine. The key intermediate for the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate via this route is ethyl 4-(p-tolyl)-2,4-dioxobutanoate.
Synthesis of the β-Ketoester Precursor
The precursor, ethyl 4-(p-tolyl)-2,4-dioxobutanoate, can be synthesized via a Claisen condensation between 4'-methylacetophenone and diethyl oxalate. This reaction is effective because diethyl oxalate does not have an acidic α-hydrogen and therefore cannot undergo self-condensation, acting solely as the acceptor[2].
Experimental Protocol: Synthesis of Ethyl 4-(p-tolyl)-2,4-dioxobutanoate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol (a sufficient volume to dissolve the sodium) with cooling.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 4'-methylacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a cold, dilute acid (e.g., 1 M HCl) to neutralize the ethoxide. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield ethyl 4-(p-tolyl)-2,4-dioxobutanoate.
Isoxazole Ring Formation
With the β-ketoester in hand, the isoxazole ring is formed by condensation with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq).
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Method 2: The Modern Approach - 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings like isoxazoles[3]. This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, this translates to the reaction of p-tolylnitrile oxide with ethyl propiolate. The nitrile oxide is typically generated in situ from the corresponding aldoxime.
In Situ Generation of Nitrile Oxide and Cycloaddition
The p-tolylnitrile oxide is generated from 4-methylbenzaldoxime, which can be prepared from 4-methylbenzaldehyde and hydroxylamine hydrochloride[4]. The subsequent cycloaddition with ethyl propiolate yields the desired isoxazole.
Experimental Protocol: One-Pot Synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition
-
Preparation of 4-methylbenzaldoxime: A mixture of 4-methylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a base (e.g., sodium acetate, 1.2 eq) in aqueous ethanol is stirred at room temperature until the aldehyde is consumed (monitored by TLC).
-
Nitrile Oxide Generation and Cycloaddition: To the solution containing the freshly prepared 4-methylbenzaldoxime, add ethyl propiolate (1.0 eq). An oxidizing agent such as sodium hypochlorite (NaOCl) solution or N-chlorosuccinimide (NCS) is then added dropwise at room temperature. The reaction is stirred for 12-24 hours.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to give Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Comparative Analysis: Reproducibility and Scalability
| Parameter | Method 1: 1,3-Dicarbonyl Condensation | Method 2: 1,3-Dipolar Cycloaddition |
| Typical Yield | 60-80% | 75-95% |
| Reproducibility | Moderate. Yields can be sensitive to the quality of the β-ketoester and reaction conditions. Regioisomer formation can be a concern with unsymmetrical dicarbonyls. | High. The reaction is generally robust and less sensitive to minor variations in conditions. Regioselectivity is often excellent. |
| Scalability | Moderate. The Claisen condensation for the precursor can be scaled, but the subsequent cyclization may require careful control of conditions to maintain good yields and avoid byproducts. Some literature suggests this method can be unattractive for large-scale synthesis due to modest yields in some cases. | High. One-pot procedures are advantageous for scalability. Solvent-free methods, such as those using ball-milling, have been developed for this type of reaction, demonstrating excellent scalability[5]. |
| Reagent Availability & Cost | Reagents are generally inexpensive and readily available. | While the starting materials are common, some oxidizing agents for nitrile oxide generation can be more expensive. |
| Reaction Conditions | Often requires heating (reflux). | Can often be performed at room temperature. |
| Work-up & Purification | Can be straightforward, but purification may be complicated by byproducts or regioisomers. | Generally clean reactions with straightforward work-up and purification. |
| Safety Considerations | Use of sodium metal requires caution. | Oxidizing agents should be handled with care. Hydroxylamine and its salts are potentially explosive. |
In-Depth Discussion
Reproducibility:
The 1,3-dicarbonyl condensation method's reproducibility can be hampered by the stability and purity of the ethyl 4-(p-tolyl)-2,4-dioxobutanoate precursor. This β-ketoester exists in equilibrium with its enol tautomer, and the ratio can be influenced by solvent and temperature, potentially affecting reactivity. Furthermore, the cyclization with hydroxylamine can sometimes lead to the formation of the isomeric Ethyl 3-(p-tolyl)isoxazole-5-carboxylate, although with the chosen precursor, the desired 5-substituted product is generally favored.
In contrast, the 1,3-dipolar cycloaddition is known for its high degree of reliability and predictability. The in situ generation of the nitrile oxide minimizes its decomposition, and the subsequent cycloaddition is typically a high-yielding and clean reaction. The regioselectivity of the cycloaddition between an aryl nitrile oxide and an electron-deficient alkyne like ethyl propiolate strongly favors the formation of the 5-substituted isoxazole, leading to a more reproducible outcome with fewer isomeric impurities.
Scalability:
For industrial applications, scalability is a critical factor. The 1,3-dicarbonyl condensation route presents some challenges. While the initial Claisen condensation is a well-understood and scalable reaction, the subsequent cyclization may require optimization for large-scale production to ensure consistent yields and purity. The potential for side reactions and the need for purification of the intermediate add steps and complexity to the overall process.
The 1,3-dipolar cycloaddition offers significant advantages in terms of scalability. The one-pot nature of the reaction, where the nitrile oxide is generated and consumed in the same vessel, streamlines the process and reduces handling of potentially unstable intermediates. The development of solvent-free and mechanochemical (ball-milling) approaches for this reaction class further enhances its appeal for large-scale synthesis by reducing solvent waste and often improving reaction efficiency[5]. A process that is reproducible on a 1.0-gram scale without significant changes in reaction time is a strong indicator of good scalability[5].
Visualizing the Workflows
Caption: Comparative workflow for the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Conclusion and Recommendations
Both the classical 1,3-dicarbonyl condensation and the modern 1,3-dipolar cycloaddition are viable routes for the synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
-
The 1,3-dicarbonyl condensation method is a well-established route that utilizes readily available and inexpensive starting materials. However, it may suffer from moderate reproducibility and scalability challenges, particularly concerning regioselectivity and the multi-step nature of the process. This method may be suitable for small-scale laboratory synthesis where cost is a primary driver.
-
The 1,3-dipolar cycloaddition offers superior yields, higher reproducibility, and excellent scalability. The one-pot nature of the reaction and the high regioselectivity make it a more robust and efficient process, particularly for larger-scale production. The development of green, solvent-free protocols further enhances its attractiveness for industrial applications.
For researchers and drug development professionals seeking a reliable, high-yielding, and scalable synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, the 1,3-dipolar cycloaddition method is the recommended approach. Its advantages in terms of efficiency and reproducibility are likely to outweigh the potentially slightly higher initial reagent costs, leading to a more cost-effective and reliable process in the long run.
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [https://www.semanticscholar.org/paper/Investigating-the-Synthesis-of-(-3-para-tolyl-isoxazol-Dizaji-Ghasemishayan/09c73721a084c6361a382103e62f017409f58319]([Link]
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Mixed Claisen Condensations. Chemistry LibreTexts. [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]
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COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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A Comparative Guide to Isoxazole and Oxazole Analogs in Enzyme Inhibition Assays: A Senior Application Scientist's Perspective
Executive Summary: In the landscape of medicinal chemistry, isoxazole and oxazole represent two foundational five-membered heterocyclic scaffolds.[1][2] Though often considered bioisosteres, their subtle structural and electronic differences can lead to profound variations in enzyme binding and inhibitory potency.[3] This guide provides a comparative analysis of their performance in enzyme inhibition assays, supported by structural rationale and actionable experimental protocols. We will delve into the physicochemical nuances that dictate their behavior, examine case studies on specific enzyme targets, and provide a robust framework for designing self-validating in vitro assays to discern the optimal scaffold for your drug discovery program.
Introduction: A Tale of Two Azoles - More Than Just Atom Placement
At first glance, isoxazole and oxazole are remarkably similar. Both are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom.[1] The critical distinction lies in the relative positions of these heteroatoms: adjacent in isoxazole (a 1,2-azole) and separated by a carbon in oxazole (a 1,3-azole).[1] This seemingly minor isomeric difference creates a cascade of electronic and steric consequences that a medicinal chemist must exploit.
The N-O bond in isoxazole introduces a unique electronic profile and a point of potential metabolic instability compared to the more common C-N and C-O bonds in oxazole.[4] These differences fundamentally alter the molecule's dipole moment, hydrogen bonding capabilities, and overall shape, all of which are critical determinants of high-affinity binding to an enzyme's active site.[5] Therefore, viewing them as simple, interchangeable bioisosteres can mask opportunities for potency gains and lead to misinterpretation of structure-activity relationship (SAR) data.
Figure 1: Core structures of Isoxazole (1,2-azole) and Oxazole (1,3-azole).
Section 1: Physicochemical & Pharmacokinetic Implications for Assay Design
The choice between an isoxazole and an oxazole core should be informed by their fundamental physicochemical properties, which not only affect enzyme binding but also influence practical aspects of assay design.
-
pKa and Basicity: The nitrogen atom in oxazole is generally more basic than in isoxazole. Oxazole's conjugate acid has a pKa of approximately 0.8, making it a very weak base.[6] This difference in basicity can affect the compound's ionization state at the physiological pH of your assay buffer (typically pH 7.4), influencing solubility and the potential for ionic interactions within the active site.
-
Dipole Moment and Binding Interactions: The arrangement of heteroatoms gives isoxazole a significantly larger dipole moment (approx. 3.0 D) compared to oxazole (approx. 1.7 D).[3] This is a critical, often overlooked, factor. A larger dipole can lead to stronger, more favorable dipole-dipole interactions with polar residues, such as backbone amides, in an enzyme's active site.[3] Conversely, a mismatched dipole orientation can be energetically penalizing.
-
Metabolic Stability: The weak N-O bond of the isoxazole ring can be susceptible to metabolic cleavage, a factor that is more relevant for later-stage drug development but can occasionally manifest as compound instability in prolonged in vitro assays, especially if cell lysates or microsomal fractions are used.[4]
| Property | Isoxazole | Oxazole | Implication for Enzyme Assays |
| Ring Type | 1,2-Azole | 1,3-Azole | Dictates geometry and vectoral display of substituents. |
| pKa (conjugate acid) | Lower | ~0.8[6] | Affects ionization state, solubility, and potential ionic bonds. |
| Dipole Moment | ~3.0 D[3] | ~1.7 D[3] | Influences non-covalent dipole-dipole interactions with the target. |
| Key Interaction | Often a potent H-bond acceptor at N2. | Can act as an H-bond acceptor at N3. | The position of the key H-bond acceptor is a major differentiating factor. |
Table 1: Comparative physicochemical properties of isoxazole and oxazole cores.
Section 2: Comparative Analysis of Enzyme Inhibition - Context is Everything
The decision to use an isoxazole versus an oxazole scaffold is highly dependent on the specific topology of the enzyme's active site. A bioisosteric swap that is beneficial for one target may be detrimental for another.
Case Study 1: p38α MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a well-studied target for inflammatory diseases.[7] Structure-activity relationship (SAR) studies have explored various heterocyclic scaffolds to target the ATP-binding site.
In one compelling example, researchers directly investigated the isoxazole ring as a bioisosteric replacement for the imidazole in the well-known p38 inhibitor SB-203580.[7] Subsequent work on 3,4-diaryl-isoxazoles and -imidazoles revealed that the isoxazole scaffold could yield highly potent inhibitors. For instance, certain 3,4-diaryl-isoxazole derivatives demonstrated IC50 values in the low nanomolar range against p38α.[8] In this context, the isoxazole nitrogen at position 2 is perfectly positioned to form a critical hydrogen bond with the backbone NH of Met109 in the kinase "hinge" region. An analogous oxazole might not position its nitrogen as effectively for this key interaction, leading to a loss of potency. One study reported an isoxazole-based inhibitor with a p38α IC50 of 6 nM.[8]
| Compound Class | Representative IC50 (p38α) | Key Structural Feature |
| 3,4-Diaryl-isoxazole[8] | 6 nM - 450 nM | Isoxazole nitrogen acts as a key H-bond acceptor with the kinase hinge. |
| Diaryl-imidazole (Reference) | Varies (e.g., SB203580 ~50 nM) | Imidazole nitrogen serves the same H-bond acceptor role. |
| Isoxazolone-based[9] | Micromolar range | Demonstrates the versatility of the isoxazole scaffold beyond simple diaryl substitution. |
Table 2: Comparative potency of isoxazole-containing scaffolds against p38α MAP Kinase.
Figure 2: Differential binding of isoxazole vs. oxazole in a kinase active site.
Case Study 2: Aldose Reductase Inhibition
Aldose reductase (ALR2) is an enzyme in the polyol pathway implicated in diabetic complications.[10][11] Inhibitors of ALR2 often feature an acidic group that interacts with an anionic binding site.[11]
Here, the story can be different. Studies on ALR2 inhibitors have shown that both isoxazole and oxazole derivatives can be effective.[12] The choice between them often depends on the overall molecular structure and which scaffold better presents the other pharmacophoric elements, such as a lipophilic group, into a hydrophobic pocket.[11] In one study, a series of isoxazole derivatives were shown to inhibit ALR2 with inhibition constants (Ki) in the nanomolar range, demonstrating their potential as potent therapeutic agents.[12] The success of the isoxazole ring in this context is attributed to its ability to correctly orient the rest of the molecule for optimal interactions within the ALR2 active site.
This highlights a crucial principle: the heterocycle is not acting in isolation. It is part of a molecular chorus, and its role is to ensure the entire inhibitor molecule achieves the right conformation for binding.
Section 3: Experimental Design & Protocols for a Self-Validating Comparison
To rigorously compare isoxazole and oxazole analogs, a well-designed, self-validating experimental plan is paramount. The goal is to isolate the effect of the heterocyclic core, which requires meticulous control over all other variables.
The Principle of Fair Comparison
When comparing two analogs where the only difference is the isoxazole/oxazole core, ensure absolute consistency in:
-
Reagent Lots: Use the same batch of enzyme, substrate, and buffer components for all experiments.
-
Assay Conditions: Maintain identical concentrations of enzyme, substrate, and ATP (for kinases), as well as the same buffer pH, temperature, and incubation times.[13]
-
Compound Handling: Prepare stock solutions in the same solvent (typically DMSO) and ensure the final solvent concentration is identical and low (<1%) across all wells to avoid artifacts.
Detailed Protocol: IC50 Determination using a Fluorescence-Based Kinase Assay
This protocol provides a framework for determining the IC50 value of an inhibitor against a protein kinase. It is adapted from standard fluorescence-based methodologies.[14][15]
Objective: To determine the concentration of an isoxazole or oxazole analog required to inhibit 50% of the kinase's enzymatic activity.
Materials:
-
Purified protein kinase (e.g., p38α)
-
Fluorescent peptide substrate (e.g., Sox-based peptide)[14]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compounds (isoxazole and oxazole analogs) dissolved in 100% DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader capable of kinetic reads (Excitation ~360 nm, Emission ~485-495 nm)[14]
Experimental Workflow:
Figure 3: Experimental workflow for IC50 determination.
Step-by-Step Methodology:
-
Compound Preparation: Perform a 12-point serial dilution of each test compound (isoxazole and oxazole analogs) using a 3-fold dilution scheme in 100% DMSO.[16] This creates a concentration gradient to map the dose-response curve.
-
Assay Plate Preparation: To each well of a 384-well plate, add the components in the following order:
-
Assay Buffer
-
Fluorescent Peptide Substrate (to a final concentration typically near its Km)
-
Test Compound dilution (add 0.4 µL of 50x stock to yield a final DMSO concentration of 2% or less).[16] Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for background fluorescence.
-
-
Pre-incubation: Add the purified kinase to the wells. Mix gently and incubate the plate for 10-15 minutes at 30°C.
-
Scientist's Insight: This pre-incubation step is critical. It allows the inhibitor to reach binding equilibrium with the enzyme before the enzymatic reaction begins, ensuring a more accurate measurement of inhibition.[17]
-
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (to a final concentration near its Km).
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 30°C.[14] Monitor the increase in fluorescence intensity over time, taking readings every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates by setting the average rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion and Future Outlook
The choice between an isoxazole and an oxazole scaffold is a nuanced decision that extends beyond simple bioisosterism.[3] The isoxazole's distinct electronic properties, particularly its stronger dipole moment and the specific location of its hydrogen bond-accepting nitrogen, can offer significant advantages in potency when targeting certain enzymes like p38 MAP kinase.[3][8] However, for other targets such as aldose reductase, the optimal choice may depend more on the scaffold's ability to correctly orient other critical pharmacophoric groups.
Ultimately, the empirical data from well-controlled, side-by-side enzyme inhibition assays must guide the decision-making process. By employing robust and reproducible protocols, researchers can confidently determine which heterocycle provides the superior foundation for their specific drug discovery campaign. The future integration of computational modeling to predict dipole interactions and binding geometries will further empower scientists to make more informed decisions at the design stage, accelerating the journey toward novel therapeutics.
References
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Arya, G.C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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Meher, C.P., Sethy, S.P., & Ahmed, S.M. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. Pharmatutor. [Link]
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Wrona-Krol, E., & Słoczyńska, K. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 17(5), 633. [Link]
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Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. MedChemComm, Advance Article. [Link]
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Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Nguyen, T.H., Tran, T.D., & Le, T.H. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]
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Singh, S., Kumar, R., & Singh, R. (Year unavailable). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]
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Laufer, S.A., Margutti, S., & Fritz, M.D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207. [Link]
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Meanwell, N.A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Petrauskas, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10), 1221-1234. [Link]
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(2025). The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions. ResearchGate. [Link]
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Laufer, S.A., & Margutti, S. (2008). Isoxazolone based inhibitors of p38 MAP kinases. Journal of Medicinal Chemistry, 51(8), 2580-4. [Link]
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(2018). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
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Peifer, C., Abadleh, M., Bischof, J., Hauser, D., Schattel, V., Hirner, H., Knippschild, U., & Laufer, S. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Journal of Medicinal Chemistry, 52(23), 7548-61. [Link]
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Magon, N.J., et al. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Molecules, 22(10), 1648. [Link]
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Martini, S., & Angelis, M.D. (2020). In Search of Differential Inhibitors of Aldose Reductase. Molecules, 25(21), 5190. [Link]
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A Comparative Evaluation of the Anti-inflammatory Properties of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate Against Established NSAIDs
Introduction: The Quest for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. They primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—key mediators of pain and inflammation[1][2].
Classical NSAIDs, such as ibuprofen, are non-selective and inhibit both COX-1 and COX-2 isoforms. While COX-2 is inducibly expressed at sites of inflammation, COX-1 is constitutively expressed and plays a vital role in protecting the gastric mucosa and maintaining platelet function[3]. This lack of selectivity is the mechanistic basis for the common gastrointestinal side effects associated with traditional NSAIDs. This led to the development of selective COX-2 inhibitors like celecoxib, designed to offer comparable efficacy with an improved safety profile[4][5].
The search for new chemical entities with potent anti-inflammatory activity and minimal side effects is a perpetual goal in medicinal chemistry. The isoxazole scaffold has emerged as a privileged structure, present in several approved drugs and demonstrating a wide range of biological activities, including anti-inflammatory properties[6][7][8][9]. Some isoxazole derivatives have been shown to exert their effects through the inhibition of COX and 5-LOX pathways[9]. This guide presents a rigorous experimental framework for evaluating a novel isoxazole derivative, Ethyl 5-(p-tolyl)isoxazole-3-carboxylate , in direct comparison to the non-selective COX inhibitor, Ibuprofen , and the selective COX-2 inhibitor, Celecoxib .
Compounds Under Investigation
A comparative analysis requires well-defined reference compounds to benchmark the performance of the investigational molecule.
| Compound | Structure | Class | Primary Mechanism of Action |
| Ethyl 5-(p-tolyl)isoxazole-3-carboxylate | ![]() | Investigational Isoxazole Derivative | To be determined |
| Ibuprofen | ![]() | Non-selective NSAID | Non-selective, reversible inhibition of COX-1 and COX-2 enzymes[1][10]. |
| Celecoxib | ![]() | Selective COX-2 Inhibitor | Highly selective, reversible inhibition of the COX-2 enzyme[3][5]. |
Experimental Design and Rationale
To provide a comprehensive and robust evaluation, a multi-tiered approach is employed, progressing from direct enzyme inhibition assays to cell-based models and culminating in a validated in vivo model of acute inflammation. This strategy allows for the elucidation of the mechanism of action and an assessment of physiological efficacy.
-
Part 1: In Vitro Enzymatic Assays (COX-1 & COX-2 Inhibition): The primary hypothesis for an NSAID-like compound is the direct inhibition of COX enzymes. The rationale is to determine the compound's potency (IC50) against both COX-1 and COX-2. This is crucial for establishing its selectivity index (SI), which predicts its potential for COX-1-related side effects[11][12]. A high SI (IC50 COX-1 / IC50 COX-2) suggests COX-2 selectivity.
-
Part 2: In Vitro Cell-Based Assays (Cytokine Suppression): Inflammation is a complex process involving numerous cell types and mediators beyond prostaglandins. Macrophages are key players, and upon stimulation with bacterial lipopolysaccharide (LPS), they release a cascade of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[13][14]. This assay evaluates the compound's ability to modulate these critical inflammatory pathways in a cellular context, providing a broader view of its anti-inflammatory potential.
-
Part 3: In Vivo Acute Inflammation Model (Carrageenan-Induced Paw Edema): The ultimate test of an anti-inflammatory agent is its efficacy in a living system. The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for screening acute anti-inflammatory drugs[15][16][17]. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of drug effects on various inflammatory mediators[18].
Caption: High-level experimental workflow for evaluating anti-inflammatory candidates.
Detailed Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available screening kits and established methodologies[19].
-
Preparation of Reagents:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor solution as per manufacturer instructions.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes to their working concentrations.
-
Prepare Arachidonic Acid (substrate) solution by dissolving it in NaOH and diluting with assay buffer.
-
Prepare serial dilutions of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, Ibuprofen, and Celecoxib in DMSO (e.g., from 100 µM to 0.01 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of COX Assay Buffer.
-
Add 10 µL of the respective enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add 1 µL of the diluted test compound or control (DMSO for vehicle control, Celecoxib for COX-2 inhibition control).
-
Add 5 µL of COX Cofactor solution to all wells.
-
Incubate the plate for 10 minutes at 25°C, protected from light.
-
Initiate the reaction by adding 5 µL of Arachidonic Acid solution to all wells.
-
Immediately begin measuring the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol is based on standard cell-based inflammation assays[14][20][21].
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Remove the old media and replace it with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, Ibuprofen, or Celecoxib for 2 hours. Include a vehicle control (DMSO).
-
Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.
-
Concurrently, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure the observed cytokine reduction is not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-only control.
-
Protocol 3: Carrageenan-Induced Paw Edema in Wistar Rats
This protocol adheres to ethical guidelines for animal research and is based on established in vivo models[16][22][23][24].
-
Animals and Acclimatization:
-
Use male Wistar rats (180-200g).
-
Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.
-
-
Grouping and Dosing:
-
Fast the animals overnight before the experiment.
-
Divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral).
-
Group II: Positive Control (Celecoxib, e.g., 10 mg/kg, oral).
-
Group III: Test Compound (Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, e.g., 20 mg/kg, oral).
-
-
Administer the respective treatments orally (p.o.).
-
-
Induction of Edema and Measurement:
-
One hour after drug administration, measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Visualizing the Mechanism: The Cyclooxygenase Pathway
The primary target for the reference drugs is the COX pathway, which converts arachidonic acid into prostaglandins. Understanding this pathway is key to interpreting the experimental results.
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- 7. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]
- 8. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
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- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (CAS No. 88958-15-0), a heterocyclic compound often utilized in medicinal chemistry and organic synthesis.[1][2][3] The procedures outlined herein are grounded in an understanding of the compound's known and potential hazards, emphasizing a precautionary approach in the absence of complete toxicological and ecotoxicological data.
Understanding the Hazard Profile: A Precautionary Approach
-
Human Health: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).
-
Environmental: Isoxazole-containing pharmaceuticals, as a class, can be persistent in the environment and may exhibit aquatic toxicity.[5][6] Their high solubility can lead to contamination of groundwater.[5][6]
-
Reactivity: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Upon combustion, it may emit toxic fumes, including oxides of nitrogen and carbon.[7]
Given the data gaps, a cautious approach to disposal is paramount. The primary objective is to prevent the release of this compound into the environment and to ensure the safety of all personnel involved in the waste handling process.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility.
Figure 1. A high-level overview of the disposal workflow for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Step 1: Waste Characterization and Hazard Assessment
Before initiating disposal, it is crucial to characterize the waste stream. This involves identifying all components of the waste, including residual Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, any solvents used, and other reaction byproducts. Based on the known hazards, this compound should be treated as a hazardous chemical waste.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect un-used or contaminated solid Ethyl 5-(p-tolyl)isoxazole-3-carboxylate in a dedicated, robust, and clearly labeled waste container.
-
Do not mix with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Contaminated Labware:
-
Disposable labware (e.g., weighing boats, gloves, pipette tips) that has come into contact with the compound should be placed in a designated solid chemical waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinse should be collected as hazardous liquid waste.
-
Step 3: Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of waste handlers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 5-(p-tolyl)isoxazole-3-carboxylate" and CAS number: "88958-15-0"
-
The approximate quantity of the waste
-
The date of accumulation
-
The primary hazards (e.g., "Combustible Solid," "Irritant")
-
The name and contact information of the generating laboratory or researcher
Step 4: Temporary Storage
Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from general laboratory traffic.
| Storage Parameter | Guideline | Rationale |
| Location | Designated satellite accumulation area | Prevents accidental spills and unauthorized access. |
| Ventilation | Well-ventilated, preferably in a fume hood | Minimizes exposure to any potential volatile byproducts. |
| Segregation | Stored away from incompatible materials | Prevents hazardous chemical reactions. |
| Container | Tightly sealed, compatible container | Prevents release into the environment. |
Step 5: Professional Disposal
The ultimate disposal of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate must be conducted by a licensed and certified hazardous waste disposal company. The recommended method of disposal for this type of organic compound is incineration at a permitted facility. This high-temperature destruction process is effective in breaking down the molecule into less harmful components.
Do not attempt to dispose of this chemical down the drain or in regular trash. Such actions can lead to significant environmental contamination and are a violation of environmental regulations.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and the associated risks.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For small spills of the solid material, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For spills of solutions containing the compound, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the institution's Environmental Health and Safety (EHS) office.
The Rationale Behind the Protocol: Scientific Integrity in Practice
The procedures outlined in this guide are designed to be a self-validating system of safety and environmental protection. The segregation of waste is based on the known chemical incompatibilities of the isoxazole class. The recommendation for professional incineration is rooted in the understanding that this is the most effective method for the complete destruction of potentially persistent organic pollutants.
The emphasis on a precautionary approach, especially regarding the unknown long-term environmental and health effects, reflects a commitment to responsible scientific practice that extends beyond the immediate research objectives.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a critical responsibility for all laboratory personnel. By adhering to these detailed procedures, researchers can ensure the safety of their colleagues, protect the environment, and uphold the principles of scientific integrity. This guide serves as a foundational document; however, it is imperative to always consult your institution's specific chemical hygiene plan and local regulations for complete compliance.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]
- Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. (2024). Inorganic Chemistry.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1762.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5146-5163.
-
Ethyl isoxazole-3-carboxylate. (n.d.). Chem-Impex. Retrieved from [Link]
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2023). Biological and Molecular Chemistry.
- Matrix Scientific. (n.d.).
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2024). Organics, 6(1), 1-28.
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). Metabolites, 11(6), 384.
- Demeton O Standard (1X1 mL)
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2024). Preprints.org.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). International Journal of Molecular Sciences, 25(13), 7303.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Chemical Waste Disposal Guidelines. (n.d.).
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- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.).
- Novel Bioactivation Mechanism of Reactive Metabolite Formation From Phenyl Methyl-Isoxazoles. (2012). Drug Metabolism and Disposition, 40(11), 2185-2191.
- EHS Program Manual 5.2 - Waste Disposal Procedure. (2020).
- Safety d
- Glycylglycine and Its Morpholide Derivatives Containing 5-(p-Tolyl)isoxazole and 4,5-Dichloroisothiazole Moieties. (2021). Russian Journal of General Chemistry, 91(8), 1548-1554.
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- 7. matrixscientific.com [matrixscientific.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a member of the versatile isoxazole class of compounds, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] Isoxazole derivatives are widely used as intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, due to their bioactive properties.[3] This guide provides a detailed operational plan for the safe handling of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE).
Disclaimer: An official Safety Data Sheet (SDS) for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate was not available at the time of this writing. The following recommendations are based on the safety profiles of structurally similar isoxazole compounds, such as Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, which is classified as a skin, eye, and respiratory irritant.[4] Therefore, a conservative approach to PPE is warranted.
Hazard Assessment and Risk Mitigation
Before any handling of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a thorough risk assessment must be conducted. Based on data from analogous compounds, the primary hazards are likely to include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[4][5]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]
-
Potential for Allergic Skin Reaction: Some isoxazole derivatives may cause skin sensitization.[6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
Our primary defense against these hazards is a multi-layered approach that combines engineering controls (such as fume hoods) with rigorous PPE protocols.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling Ethyl 5-(p-tolyl)isoxazole-3-carboxylate. The rationale behind each piece of equipment is to create a comprehensive barrier between the researcher and the chemical.[7]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[8] | The inner glove provides a second layer of protection in case the outer glove is breached. Nitrile offers good chemical resistance. Powder-free gloves prevent the aerosolization of hazardous drug particles.[8] |
| Body Protection | Disposable, long-sleeved gown with knit cuffs.[8] | Protects skin from accidental splashes and contamination. Knit cuffs provide a snug fit around the inner gloves.[8] |
| Eye Protection | Chemical splash goggles.[8] | Provides a complete seal around the eyes to protect against splashes, and aerosols.[8] |
| Respiratory Protection | An appropriate respirator should be used if handling the solid outside of a fume hood or if there is a risk of aerosol generation. | Protects against the inhalation of fine particles or aerosols, which can cause respiratory irritation.[4] |
Donning and Doffing PPE: A Step-by-Step Guide
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure
Caption: PPE Donning Sequence.
Doffing Procedure
Caption: PPE Doffing Sequence.
Operational Plan: From Bench to Waste
A safe workflow minimizes the risk of exposure at every stage of handling.
Preparation and Weighing
-
Engineering Controls: All handling of solid Ethyl 5-(p-tolyl)isoxazole-3-carboxylate should be conducted within a certified chemical fume hood to control airborne particles.
-
Surface Protection: Line the work area with disposable, absorbent bench paper to contain any spills.
-
Aliquotting: Weigh the compound in a disposable container to minimize cleaning of glassware and potential for contamination.
Handling and Experimental Use
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a chemical spill kit to absorb the material. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and weighing containers, must be placed in a clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any amount down the drain.
-
Container Decontamination: Any non-disposable glassware or equipment that has come into contact with the compound should be decontaminated. A triple rinse with an appropriate solvent is recommended, with the rinsate collected as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these stringent safety protocols, we can confidently advance our research while ensuring the well-being of all laboratory personnel. Our commitment to safety is the foundation of our scientific integrity and success.
References
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). MDPI. Retrieved from [Link]
-
5-(p-Tolyl)isoxazole-3-carboxylic acid. MySkinRecipes. Retrieved from [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Retrieved from [Link]
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Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Retrieved from [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Retrieved from [Link]
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UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. (2020, June 15). UNODC. Retrieved from [Link]
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Safety data sheet - Isoxadifen-ethyl. (2020, January 28). CPAChem. Retrieved from [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). NIH. Retrieved from [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Safety Data Sheet. (2019, January 9). MEGA eG. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



